molecular formula C12H10N2O2S B1300555 Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate CAS No. 64951-05-9

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B1300555
CAS No.: 64951-05-9
M. Wt: 246.29 g/mol
InChI Key: REOXQBVMMDCPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a useful research compound. Its molecular formula is C12H10N2O2S and its molecular weight is 246.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-2-16-11(15)8-7-14-9-5-3-4-6-10(9)17-12(14)13-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOXQBVMMDCPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C3=CC=CC=C3SC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363195
Record name ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64951-05-9
Record name Imidazo[2,1-b]benzothiazole-2-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64951-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Imidazo[2,1-b]benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate

The fusion of imidazole and benzothiazole rings creates the imidazo[2,1-b]benzothiazole scaffold, a heterocyclic system of considerable interest in medicinal chemistry and drug development. This privileged structure is the core of molecules exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiallergic properties.[1][2] The specific derivative, Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, serves as a crucial intermediate for the synthesis of more complex and potent pharmaceutical agents.[3][4]

This guide provides a detailed technical overview of the predominant and most reliable method for synthesizing Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate. It is designed for researchers and drug development professionals, offering not just a protocol, but a deeper understanding of the reaction's mechanistic underpinnings, the rationale behind procedural choices, and a framework for successful execution.

Core Synthesis Strategy: A Hantzsch-Type Condensation

The most direct and widely adopted method for constructing the imidazo[2,1-b]benzothiazole core is a cyclocondensation reaction analogous to the classic Hantzsch thiazole synthesis.[5] This approach involves the reaction between a 2-aminobenzothiazole and an α-halo-β-carbonyl compound. For the title compound, the specific reactants are 2-aminobenzothiazole and an ethyl ester of 2-chloro-3-oxobutanoic acid (ethyl 2-chloroacetoacetate).[3][6]

This one-pot reaction efficiently forms the fused bicyclic system by creating two new chemical bonds in a sequential process involving nucleophilic substitution and intramolecular cyclization followed by dehydration.[2][3]

Reaction Mechanism: Step-by-Step Elucidation

The formation of the imidazo[2,1-b]benzothiazole ring system proceeds through a well-understood, three-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Initial Nucleophilic Substitution (SN2 Attack): The reaction commences with the nucleophilic attack of the exocyclic amino group (-NH2) of 2-aminobenzothiazole on the electrophilic α-carbon (the carbon bonded to the chlorine atom) of ethyl 2-chloro-3-oxobutanoate. This step displaces the chloride ion and forms a key N-alkylated intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen atom within the benzothiazole ring of the newly formed intermediate acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the ketone group. This intramolecular attack results in the formation of a five-membered ring, creating a bicyclic hydroxyl intermediate (a carbinolamine).

  • Dehydration: The final step is the acid- or heat-catalyzed elimination of a water molecule (dehydration) from the hydroxyl intermediate. This dehydration step creates a double bond, resulting in the formation of the stable, aromatic imidazo[2,1-b]benzothiazole ring system.

Reaction_Mechanism Mechanism for Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product R1 2-Aminobenzothiazole INT1 N-Alkylated Intermediate R1->INT1 Step 1: SN2 Attack R2 Ethyl 2-chloro-3-oxobutanoate R2->INT1 INT2 Cyclized Hydroxyl Intermediate INT1->INT2 Step 2: Intramolecular Cyclization P Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate INT2->P Step 3: Dehydration (-H2O)

Caption: Reaction mechanism for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure grounded in established literature.[2][3][6] The combination of reaction monitoring via Thin Layer Chromatography (TLC) and definitive characterization of the final product ensures scientific integrity.

Reagents and Equipment
Reagent/MaterialMolecular FormulaM.W. ( g/mol )Role
2-AminobenzothiazoleC₇H₆N₂S150.20Starting Material
Ethyl 2-chloro-3-oxobutanoateC₆H₉ClO₃164.59Starting Material
1,4-DioxaneC₄H₈O₂88.11Solvent
Ethyl AcetateC₄H₈O₂88.11Extraction Solvent
Petroleum EtherN/AN/AEluent
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent
Silica Gel (100-200 mesh)SiO₂60.08Stationary Phase

Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, TLC plates, UV lamp, separatory funnel, rotary evaporator, glass column for chromatography.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzothiazole (1.0 eq) in 1,4-dioxane (approx. 10 volumes, e.g., 10 mL per gram of starting material).

  • Addition of Reagent: To this stirring solution, add ethyl 2-chloro-3-oxobutanoate (1.5 - 2.0 eq). The use of a slight excess of the chloro-ester ensures the complete consumption of the limiting 2-aminobenzothiazole.

  • Reflux: Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) using a heating mantle. Maintain the reflux for 12-24 hours.

    • Causality Insight: Heating under reflux provides the necessary activation energy to overcome the energy barriers for both the initial SN2 reaction and the subsequent intramolecular cyclization and dehydration steps, driving the reaction to completion in a reasonable timeframe.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. Take small aliquots from the reaction mixture periodically and spot them on a silica gel TLC plate. Develop the plate using a solvent system such as 20-30% ethyl acetate in petroleum ether. Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to 2-aminobenzothiazole is no longer visible.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with water and then with brine (saturated NaCl solution). This removes the solvent and any water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude material by silica gel column chromatography. Elute with a gradient of ethyl acetate in petroleum ether (e.g., starting from 10% and gradually increasing to 30%).

    • Trustworthiness Insight: Column chromatography is essential for separating the desired product from unreacted starting materials and any potential side products, ensuring the high purity required for subsequent applications and accurate characterization.

  • Final Product: Collect the fractions containing the pure product (as identified by TLC), combine them, and evaporate the solvent to yield Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate as a solid. A typical yield for this procedure is in the range of 80-90%.[6]

Experimental_Workflow Experimental Workflow A 1. Mix Reactants (2-Aminobenzothiazole + Ethyl 2-chloro-3-oxobutanoate in 1,4-Dioxane) B 2. Heat to Reflux (12-24 hours) A->B C 3. Monitor by TLC B->C Periodic Sampling C->B Reaction Incomplete D 4. Reaction Cooldown & Work-up (EtOAc Extraction, Washing) C->D Reaction Complete E 5. Dry & Concentrate (Anhydrous Na2SO4, Rotary Evaporator) D->E F 6. Purification (Silica Gel Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G H Pure Product G->H

Caption: A streamlined workflow for the synthesis and purification process.

Product Characterization: A Self-Validating System

The identity and purity of the synthesized Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate are unequivocally confirmed through standard spectroscopic techniques.

  • 1H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Key expected signals include a singlet for the methyl group protons around δ 2.3 ppm, a quartet and a triplet for the ethyl ester protons, and a series of multiplets in the aromatic region corresponding to the protons on the benzothiazole ring.[2][3]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show a protonated molecular ion peak [M+H]+ confirming the molecular weight of the compound (C₁₂H₁₀N₂O₂S, M.W. = 246.29).[3][7]

Conclusion

The synthesis of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate via the Hantzsch-type condensation of 2-aminobenzothiazole and ethyl 2-chloro-3-oxobutanoate is an efficient, high-yielding, and reliable method. By understanding the underlying mechanism and adhering to a rigorous, well-monitored experimental protocol, researchers can confidently produce this valuable chemical intermediate. The procedural integrity, validated by thorough purification and spectroscopic characterization, ensures the high quality of the final compound, making it suitable for advanced applications in drug discovery and development.

References

  • Abonia, R., et al. (2011). Synthesis of new imidazo[2,1-b]thiazoles by a-oxoketene dithioacetals chemistry. Molecules, 16(9), 7686-7697. Available at: [Link]

  • ResearchGate. (n.d.). Current synthesis in the context of benzo[d]imidazo[2,1-b]thiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: One Pot Synthesis of Imidazo[2,1-b]thiazoles and Benzo[d]thiazolo[3,2-a]imidazoles. Retrieved from [Link]

  • MDPI. (2021). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molecules, 26(11), 3328. Available at: [Link]

  • Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1-b] thiazole carboxamide triazole derivatives as antimycobacterial agents. (n.d.). Retrieved from [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). National Center for Biotechnology Information. Available at: [Link]

  • El-Feky, S. A., & Abd El-Samii, Z. K. (1990). Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles. Archiv der Pharmazie, 323(2), 89-92. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl imidazo[2,1-b]thiazole-6-yl acetate. Retrieved from [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Boufatah, N., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1863. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-methylimidazo[2,1-b]benzothiazole-3-carboxylate. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds. Available at: [Link]

  • Andreani, A., et al. (1983). Synthesis and pharmacological activity of imidazo[2,1-b]benzothiazole acids. Journal of Medicinal Chemistry, 26(9), 1344-1346. Available at: [Link]

  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents. (2019). PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available at: [Link]

  • Der Pharma Chemica. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Available at: [Link]

  • Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. (n.d.). Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-chloro-2-oxo-butanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activity. (n.d.). Retrieved from [Link]

Sources

Chemical properties of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate

Introduction

The imidazo[2,1-b]benzothiazole scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This fused bicyclic structure, containing a bridgehead nitrogen atom, has garnered significant attention from researchers due to its synthetic accessibility and its role in clinically relevant molecules.[1] Derivatives of this scaffold have demonstrated potent antitubercular, anticancer, anti-inflammatory, and immunosuppressive properties, among others.[3][4][5][6]

Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate is a key intermediate and a subject of study in its own right. The presence of the reactive ethyl ester functionality at the 2-position provides a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This technical guide offers a comprehensive analysis of the chemical properties of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, designed for researchers, scientists, and drug development professionals. We will delve into its molecular profile, synthesis, chemical reactivity, and its established and potential applications in the field of drug discovery.

Molecular Profile and Physicochemical Properties

Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate is a structurally defined organic molecule whose physicochemical properties are foundational to its handling, characterization, and reactivity.

Chemical Structure:

Chemical Structure of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate

Table 1: Physicochemical and Spectroscopic Data

PropertyValueReference(s)
Molecular Formula C₁₂H₁₀N₂O₂S[7]
Molecular Weight 246.29 g/mol [7]
CAS Number 64951-05-9[7][8]
Melting Point 81 °C[8]
Appearance Typically an off-white or pale yellow powder/crystalline solid.[9]
Solubility Soluble in polar organic solvents such as Dimethylformamide (DMF), Chloroform, and Ethyl Acetate; sparingly soluble in alcohols like Ethanol.[9][10]
¹H NMR Spectroscopy Expected signals include: a triplet and quartet for the ethyl group protons (O-CH₂-CH₃), a singlet for the C3-H proton of the imidazole ring, and a complex multiplet pattern for the four aromatic protons of the benzothiazole ring system.[9]
¹³C NMR Spectroscopy Expected signals include: distinct peaks for the ethyl group carbons, carbons of the fused aromatic and heterocyclic rings, and a characteristic downfield signal for the carbonyl carbon of the ester group.[11]
Mass Spectrometry (MS) The Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum would show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.[3]
Infrared (IR) Spectroscopy Key absorption bands would be observed for C=O stretching of the ester (around 1700-1720 cm⁻¹), C=N stretching (around 1645 cm⁻¹), and aromatic C-H stretching (around 2970 cm⁻¹).[9]

Synthesis and Purification

The synthesis of the imidazo[2,1-b]benzothiazole core is most commonly achieved through a condensation reaction between a 2-aminobenzothiazole derivative and an α-halocarbonyl compound. This approach provides a reliable and efficient route to the fused heterocyclic system.

Causality Behind Experimental Choices

The selection of 2-aminobenzothiazole as the starting material provides the benzothiazole portion of the final structure. The nucleophilic primary amine of this precursor readily attacks the electrophilic carbon of an α-halocarbonyl reagent. Ethyl bromopyruvate or a similar reagent is chosen to introduce the C2-carboxylate functionality directly. The reaction is typically performed in a polar aprotic solvent like Dimethylformamide (DMF) to facilitate the dissolution of the reactants and is often heated to ensure a reasonable reaction rate. An acid scavenger or base may be used to neutralize the HBr byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate

This protocol is a representative procedure based on established methodologies.[10][12]

  • Reactant Preparation: To a solution of 2-aminobenzothiazole (1.0 equivalent) in anhydrous DMF, add ethyl 2-bromo-2-oxoacetate (1.1 equivalents).

  • Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to 80-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate will form.

  • Neutralization: Basify the aqueous suspension with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Filtration: Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate as a crystalline solid.

Visualization of Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product A 2-Aminobenzothiazole C Condensation Reaction (DMF, 80-90°C) A->C B Ethyl 2-bromo-2-oxoacetate B->C D Aqueous Workup (Ice Water Precipitation) C->D E Neutralization (NaHCO3) D->E F Filtration & Washing E->F G Crude Product F->G H Recrystallization (Ethanol) G->H I Pure Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate H->I G cluster_reactions Derivatization Reactions cluster_products Derivative Products A Ethyl imidazo[2,1-b]benzothiazole- 2-carboxylate B Hydrolysis (LiOH) A->B Ester Group C Vilsmeier-Haack (POCl3, DMF) A->C Core D Oxidation (m-CPBA) A->D Sulfur Atom E Carboxylic Acid Derivative B->E F 3-Formyl Derivative C->F G S-Dioxide Derivative D->G

Caption: Key reactivity pathways for chemical modification.

Applications in Drug Discovery and Medicinal Chemistry

The imidazo[2,1-b]benzothiazole scaffold is a well-established pharmacophore, and its derivatives, including those derived from the title compound, have been extensively investigated for various therapeutic applications.

  • Antitubercular Agents: Derivatives of this scaffold have shown significant activity against Mycobacterium tuberculosis (Mtb). S[3]ome compounds exhibit low micromolar inhibitory concentrations (IC₅₀) and high therapeutic indices. M[11]echanistic studies suggest that these molecules may act by inhibiting essential enzymes in the Mtb lifecycle, such as Pantothenate synthetase, which is crucial for coenzyme A biosynthesis.

[4][11]* Anti-inflammatory and Immunosuppressive Activity: Certain 2-phenylimidazo[2,1-b]benzothiazole derivatives have demonstrated the ability to suppress delayed-type hypersensitivity (DTH) without significantly inhibiting humoral immunity, suggesting a selective immunomodulatory effect. M[6]ore recently, this scaffold was identified as a potential allosteric inhibitor of the Glucocorticoid Receptor (GCR). T[13]hese compounds were shown to antagonize GCR transactivation, a key process in many of the metabolic side effects of glucocorticoid therapy, while potentially preserving the desirable anti-inflammatory transrepression effects.

[13]* Anticancer and Kinase Inhibition: The benzothiazole moiety is known to interact with the ATP binding site of tyrosine kinases. C[9]onsequently, various imidazo[2,1-b]benzothiazole derivatives have been synthesized and evaluated for their anticancer properties, with some showing promising activity against cell lines such as the MCF-7 breast cancer line.

[3][9]#### Visualization of a Potential Mechanism: GCR Inhibition

G cluster_ligand Ligand Activation cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_inhibitor Inhibitor A Dexamethasone (Agonist) B Glucocorticoid Receptor (GCR) A->B Binds & Activates C Transactivation (Metabolic Side Effects) B->C D Transrepression (Anti-inflammatory Effect) B->D E Imidazo[2,1-b]benzothiazole Derivative E->B Allosteric Inhibition

Caption: Allosteric inhibition of the Glucocorticoid Receptor.

Conclusion

Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate is more than just a chemical compound; it is a versatile platform for innovation in medicinal chemistry. Its robust synthesis, well-defined physicochemical properties, and multifaceted reactivity provide researchers with a powerful tool for developing novel therapeutics. The demonstrated potential of its derivatives in critical areas such as infectious disease, inflammation, and oncology underscores the enduring importance of the imidazo[2,1-b]benzothiazole scaffold and ensures its continued exploration in the quest for new and effective medicines.

References

  • Gupta, M., & Kaur, S. (2018). Synthesis, spectral studies and biological activity of 2, 3-disubstituted imidazo [2, 1-b] benzothiazole derivatives. Indian Journal of Pharmaceutical and Biological Research, 6(1), 1-8.

  • Various Authors. (2024). Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and... ResearchGate.

  • Kummari, V., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Advances.

  • Kummari, V., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing.

  • Shareef, H. K., et al. (2023). Antimicrobial activities of some new heterocyclic compounds bearing imidazo[2,1-b]benzothiazole moiety. AIP Conference Proceedings.

  • Abignente, E., et al. (1989). Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles. Chemical & Pharmaceutical Bulletin.

  • Mase, T., et al. (1986). Imidazo[2,1-b]benzothiazoles. 2. New immunosuppressive agents. Journal of Medicinal Chemistry.

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.

  • Abignente, E., et al. (1982). Synthesis and pharmacological activity of imidazo[2,1-b]benzothiazole acids. Il Farmaco; edizione scientifica.

  • Baranwal, J., et al. (2020). Current synthesis in the context of benzo[d]imidazo[2,1-b]thiazoles. Journal of Heterocyclic Chemistry.

  • Various Authors. (2020). Synthesis and Applications of Imidazothiazoles: An Overview. ResearchGate.

  • Various Authors. (2019). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. ResearchGate.

  • Mase, T., et al. (1986). Imidazo[2,1-b]benzothiazoles. 2. New immunosuppressive agents. Journal of Medicinal Chemistry.

  • PrepChem. (n.d.). Synthesis of ethyl 2-methylimidazo[2,1-b]benzothiazole-3-carboxylate. PrepChem.com.

  • ChemBK. (n.d.). ethyl imidazo[2,1-b]-benzthiazole-2-carboxylate. ChemBK.com. [Link: https://www.chembk.com/en/chem/ETHYL%20IMIDAZO[2,1-B]BE[3][9]NZOTHIAZOLE-2-CARBOXYLATE]([Link]3][9]NZOTHIAZOLE-2-CARBOXYLATE)

  • Santa Cruz Biotechnology. (n.d.). Ethyl imidazo[2,1-b]be[3][9]nzothiazole-2-carboxylate. SCBT.com.

  • Chatzopoulou, M., et al. (2020). Imidazo[2,1-b]benzothiazol Derivatives as Potential Allosteric Inhibitors of the Glucocorticoid Receptor. Molecules.

Sources

An In-Depth Technical Guide to Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate (CAS Number: 64951-05-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The imidazo[2,1-b]benzothiazole core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This fused ring system, integrating the structural features of imidazole and benzothiazole, represents a "privileged structure" known to interact with a diverse array of biological targets. Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, identified by the CAS number 64951-05-9, is a key derivative of this scaffold, serving as both a crucial synthetic intermediate and a molecule of interest for its inherent biological activities. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and burgeoning therapeutic potential, offering a valuable resource for researchers engaged in drug discovery and development.

The imidazo[2,1-b]benzothiazole framework is recognized for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and immunosuppressive properties.[1][2] The incorporation of an ethyl carboxylate group at the 2-position not only influences the molecule's electronic and steric properties but also provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate is fundamental for its application in research and development.

PropertyValueSource
CAS Number 64951-05-9
Molecular Formula C₁₂H₁₀N₂O₂S
Molecular Weight 246.29 g/mol
Appearance Off-white to yellow solidGeneral observation from suppliers
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents.Inferred from typical properties of similar heterocyclic compounds.

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiazole ring system, a singlet for the proton on the imidazole ring, and the quartet and triplet signals corresponding to the ethyl group of the ester.

  • ¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbons of the fused heterocyclic core, the carbonyl carbon of the ester, and the carbons of the ethyl group.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the heterocyclic ring system.[5]

Synthesis of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate: A Step-by-Step Protocol

The synthesis of the imidazo[2,1-b]benzothiazole scaffold is typically achieved through the cyclocondensation reaction of a 2-aminobenzothiazole derivative with an α-halocarbonyl compound.[6] The following protocol outlines a general and widely applicable method for the preparation of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate.

Reaction Scheme:

Synthesis_of_Ethyl_imidazo[2,1-b]benzothiazole-2-carboxylate cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 2-Aminobenzothiazole C Solvent (e.g., Ethanol, DMF) Reflux A->C + B Ethyl bromopyruvate B->C D Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate C->D Cyclocondensation

A representative synthetic workflow.

Materials and Reagents:

  • 2-Aminobenzothiazole

  • Ethyl bromopyruvate

  • Anhydrous ethanol or Dimethylformamide (DMF)

  • Sodium bicarbonate (optional, as a base)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzothiazole (1 equivalent) in anhydrous ethanol or DMF.

  • Addition of Reagents: To this solution, add ethyl bromopyruvate (1.1 equivalents). If desired, a mild base such as sodium bicarbonate (1.2 equivalents) can be added to neutralize the hydrobromic acid formed during the reaction.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then dissolved in ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate.

Causality in Experimental Choices:

  • Choice of Solvent: Ethanol and DMF are commonly used solvents due to their ability to dissolve the reactants and their relatively high boiling points, which are suitable for reflux conditions.

  • Use of Base: The addition of a mild base like sodium bicarbonate can improve the reaction rate by neutralizing the HBr byproduct, which could otherwise protonate the starting amine and reduce its nucleophilicity.

  • Purification Method: Column chromatography is a standard and effective method for purifying organic compounds, allowing for the separation of the desired product from unreacted starting materials and byproducts.

Biological Activities and Therapeutic Potential

The imidazo[2,1-b]benzothiazole scaffold is a cornerstone in the development of novel therapeutic agents due to its diverse biological activities. While specific biological data for Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate is not extensively reported in the readily available literature, the activities of closely related derivatives provide strong indications of its potential.

Anticancer Activity:

Derivatives of the imidazo[2,1-b]benzothiazole core have demonstrated significant anticancer activity against a range of human cancer cell lines.[7][8] The proposed mechanisms of action are varied and include:

  • Tubulin Polymerization Inhibition: Some derivatives act as inhibitors of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: The scaffold has been identified as a potent inhibitor of various protein kinases that are often dysregulated in cancer, such as receptor tyrosine kinases (RTKs).[9]

  • Induction of Apoptosis: Many imidazo[2,1-b]benzothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.

Anticancer_MoA A Imidazo[2,1-b]benzothiazole Derivatives B Inhibition of Tubulin Polymerization A->B C Kinase Inhibition (e.g., RTKs) A->C D Induction of Apoptosis A->D E Cell Cycle Arrest B->E F Cancer Cell Death D->F E->F

Sources

An In-depth Technical Guide to the Molecular Structure of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fused heterocyclic system, imidazo[2,1-b]benzothiazole, represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and electronic properties have made it a cornerstone for the development of novel therapeutic agents. Derivatives of this core have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comprehensive technical overview of the molecular structure of a key derivative, Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, with a focus on the experimental and computational methodologies that underpin our understanding of its architecture. This knowledge is paramount for the rational design of next-generation therapeutics targeting a range of diseases.[3][4]

Core Molecular Framework and Nomenclature

Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate is a complex molecule built upon a fused ring system. The systematic naming itself provides a roadmap to its structure. "Benzothiazole" indicates a benzene ring fused to a thiazole ring. The "imidazo" prefix, along with "[2,1-b]", describes the fusion of an imidazole ring to the benzothiazole core. Specifically, the imidazole ring is fused at the 1 and 2 positions of the imidazole to the 'b' face (the N-C bond) of the benzothiazole. The "-2-carboxylate" suffix indicates an ethyl ester group attached to the second position of the imidazo[2,1-b]benzothiazole ring system.

The fundamental properties of this molecule are summarized in the table below:

PropertyValue
Molecular Formula C₁₂H₁₀N₂O₂S[5]
Molecular Weight 246.29 g/mol [5]
CAS Number 64951-05-9[5]

A key structural feature of the imidazo[2,1-b]benzothiazole core is its planarity.[6] This flatness arises from the sp² hybridization of the constituent atoms and the delocalization of π-electrons across the fused aromatic rings. This planarity has significant implications for its biological activity, as it can facilitate intercalation into DNA or binding to flat hydrophobic pockets in enzymes.[7]

Experimental Elucidation of the Molecular Structure

A multi-pronged approach, employing a suite of analytical techniques, is essential for the unambiguous determination of the molecular structure of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate.

X-ray Crystallography

Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[8] For Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, this technique would provide definitive information on:

  • Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the connectivity and geometry of the fused ring system and the ethyl carboxylate substituent.

  • Conformation: The spatial orientation of the ethyl carboxylate group relative to the planar imidazo[2,1-b]benzothiazole core.

  • Intermolecular Interactions: In the solid state, molecules of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate can interact with each other through forces like π-π stacking, where the planar aromatic rings stack on top of each other.[6] These interactions can influence the crystal packing and physical properties of the compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification Crude Product XRay X-ray Crystallography Purification->XRay Single Crystals NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample MS Mass Spectrometry Purification->MS Pure Sample Structure Final Molecular Structure XRay->Structure 3D Atomic Coordinates NMR->Structure Connectivity Data MS->Structure Molecular Weight Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and structure of a molecule in solution.[9][10] For Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, both ¹H and ¹³C NMR are indispensable.[4]

  • ¹H NMR: The proton NMR spectrum would reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals would indicate their electronic environment, while the splitting patterns (due to spin-spin coupling) would provide information about neighboring protons, thus confirming the arrangement of substituents on the aromatic rings.

  • ¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom. The chemical shifts of these signals would help to identify the different types of carbon atoms (e.g., aromatic, carbonyl, aliphatic), further corroborating the proposed structure.[11]

The table below provides a hypothetical summary of the expected NMR data for Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate.

¹H NMR Chemical Shift (ppm) Multiplicity Assignment
Aromatic Protons 7.0 - 8.5MultipletsProtons on the benzothiazole and imidazole rings
Ethyl Group (-OCH₂CH₃) ~4.3QuartetMethylene protons adjacent to the oxygen
Ethyl Group (-OCH₂CH₃) ~1.3TripletMethyl protons
¹³C NMR Chemical Shift (ppm) Assignment
Carbonyl Carbon (C=O) ~160Ester carbonyl carbon
Aromatic Carbons 110 - 150Carbons of the fused aromatic rings
Ethyl Group (-OCH₂CH₃) ~60Methylene carbon
Ethyl Group (-OCH₂CH₃) ~14Methyl carbon
Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, confirming its elemental composition.[11] For Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (246.29). Analysis of the fragmentation pattern can also provide valuable structural information.

Computational Modeling and Electronic Structure

In conjunction with experimental techniques, computational chemistry offers profound insights into the molecular structure and properties of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate.[12] Density Functional Theory (DFT) is a particularly powerful method for this purpose.

DFT calculations can be used to:

  • Optimize the Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths and angles, which can then be compared with experimental data from X-ray crystallography.

  • Calculate Spectroscopic Properties: Predict NMR chemical shifts and vibrational frequencies (IR and Raman), aiding in the interpretation of experimental spectra.[13]

  • Analyze the Electronic Structure: Visualize the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity and its potential to interact with biological targets.

G Core Core Planarity Planarity Core->Planarity Electronic Electronic Core->Electronic Binding Binding Planarity->Binding Substituent Substituent Conformation Conformation Substituent->Conformation Substituent->Electronic Conformation->Binding SAR SAR Electronic->SAR Binding->SAR

Structure-Activity Relationship (SAR) Insights

The molecular structure of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate is intrinsically linked to its biological activity. The planar imidazo[2,1-b]benzothiazole core often acts as a pharmacophore, the essential part of the molecule that interacts with a biological target.[7] The ethyl carboxylate group, while seemingly simple, can play a crucial role in modulating the molecule's properties:

  • Solubility and Bioavailability: The ester group can influence the molecule's solubility in both aqueous and lipid environments, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Target Binding: The ester group can form hydrogen bonds or other interactions with amino acid residues in the binding site of a protein, thereby influencing the molecule's potency and selectivity.[14]

By systematically modifying the ethyl carboxylate group (e.g., converting it to an amide or a different ester) and other positions on the imidazo[2,1-b]benzothiazole scaffold, researchers can explore the structure-activity relationships and optimize the molecule for a desired therapeutic effect.[15]

Experimental Protocols

Protocol for the Synthesis of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate Derivatives

The synthesis of imidazo[2,1-b]benzothiazole derivatives often involves the cyclization of a 2-aminobenzothiazole with a suitable α-halocarbonyl compound.[11][16] The following is a generalized protocol that can be adapted for the synthesis of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate and its analogs.

  • Reaction Setup: To a solution of 2-aminobenzothiazole in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of an ethyl α-haloacetate (e.g., ethyl bromopyruvate).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified.

  • Purification: Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[9]

  • Characterization: The structure of the purified product is confirmed by spectroscopic methods (NMR, MS) and, if possible, by X-ray crystallography.[10]

Conclusion

The molecular structure of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate is a testament to the intricate interplay of its constituent atoms. Its planar, electron-rich core, coupled with the modifiable ethyl carboxylate group, provides a versatile platform for the design of novel therapeutic agents. A thorough understanding of its three-dimensional architecture, electronic properties, and the experimental and computational tools used to elucidate them is essential for any researcher or drug development professional working in this exciting field. This knowledge empowers the rational design of more potent, selective, and safer medicines for the future.

References

  • MySkinRecipes. ethyl iMidazo[2,1-b]thiazole-5-carboxylate.
  • Santa Cruz Biotechnology. Ethyl imidazo[2,1-b][1][3]benzothiazole-2-carboxylate. Available from:

  • Brieflands. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells.
  • ResearchGate. Benzo[4][6]imidazo[2,1-b]thiazole-2-carbaldehyde. Available from:

  • RSC Publishing. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents.
  • ChemicalBook. ETHYL IMIDAZOLE-2-CARBOXYLATE(33543-78-1) 1H NMR spectrum.
  • PubMed. Synthesis and Structural Elucidation of Novel Benzothiazole Derivatives as Anti-tubercular Agents: In-silico Screening for Possible Target Identification.
  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms.
  • PMC - NIH. Imidazo[2,1-b]benzothiazol Derivatives as Potential Allosteric Inhibitors of the Glucocorticoid Receptor.
  • PMC - PubMed Central. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells.
  • RSC Publishing. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b].
  • Taylor & Francis Online. Computational and experimental analysis of catalyst-free and expeditious synthesis of Benzo[4][6]imidazo[2,1-b]thiazole derivatives. Available from:

  • PubMed Central. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b].
  • ResearchGate. Synthesis, spectral studies and biological activity of 2, 3-disubstituted imidazo [2, 1-b] benzothiazole derivatives.
  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
  • MDPI. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
  • ResearchGate. Chemistry of Imidazo[2,1-b][1][3][6]thiadiazoles. Available from:

  • ResearchGate. Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and...
  • From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?.

Sources

Spectroscopic Data for Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate (CAS 64951-05-9) could not be located.

This technical guide aims to provide a foundational understanding of the expected spectroscopic characteristics of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. This information is intended to serve as a predictive guide for researchers and scientists in the absence of direct experimental data.

Molecular Structure and Context

Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate belongs to the class of fused heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities. The core structure consists of a benzothiazole ring system fused with an imidazole ring, with an ethyl carboxylate substituent at the 2-position.

Molecular Formula: C₁₂H₁₀N₂O₂S Molecular Weight: 246.29 g/mol

The Imidazo[2,1-b]benzothiazole Core: A Comprehensive Technical Guide to its Discovery, Synthesis, and Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[2,1-b]benzothiazole scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry. Its unique chemical architecture has endowed it with a wide spectrum of biological activities, leading to its investigation in a multitude of therapeutic areas. This technical guide provides an in-depth exploration of the discovery and history of this remarkable core, detailing its synthesis from classical methods to contemporary green chemistry approaches. Furthermore, it delves into the significant therapeutic potential of its derivatives, with a focus on their anticancer, anti-inflammatory, and antitubercular properties, supported by mechanistic insights and quantitative data. This document serves as a comprehensive resource for researchers and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction to a Privileged Scaffold

The imidazo[2,1-b]benzothiazole is a tricyclic heterocyclic compound formed by the fusion of an imidazole ring with a benzothiazole moiety. This rigid, planar structure provides a unique three-dimensional arrangement of atoms, making it an attractive scaffold for interaction with various biological targets. The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms contribute to its diverse chemical reactivity and ability to form multiple types of interactions with biomolecules, including hydrogen bonding, and van der Waals forces. This has led to the development of a vast library of derivatives with a broad range of pharmacological activities, solidifying its status as a "privileged scaffold" in the field of medicinal chemistry.

The Genesis of a Core: Discovery and Historical Perspective

The precise first synthesis of the unsubstituted imidazo[2,1-b]benzothiazole core is not definitively documented in a single landmark paper. However, the foundational synthetic strategy, which has become the classical and most widely recognized method, involves the condensation of 2-aminobenzothiazole with α-haloketones. This approach, established through the collective work of various research groups in the mid-20th century, laid the groundwork for the exploration of this chemical space.

Early investigations were primarily focused on the synthesis and characterization of novel heterocyclic systems. The initial reports on the biological activities of imidazo[2,1-b]benzothiazole derivatives began to surface in the latter half of the 20th century, with early screenings revealing their potential as anti-inflammatory and analgesic agents. These initial findings sparked a wider interest in the scaffold, leading to more systematic studies of its structure-activity relationships (SAR) and the exploration of its potential in other therapeutic areas. The evolution of synthetic methodologies, from harsh reaction conditions to more environmentally benign approaches, has further catalyzed the development and diversification of imidazo[2,1-b]benzothiazole-based compounds.

Constructing the Core: A Journey Through Synthetic Methodologies

The synthesis of the imidazo[2,1-b]benzothiazole core has evolved significantly over the years, with a trend towards more efficient, sustainable, and versatile methods.

The Classical Approach: Hantzsch-Type Condensation

The most traditional and widely employed method for the synthesis of imidazo[2,1-b]benzothiazoles is the reaction of a 2-aminobenzothiazole with an α-haloketone, typically a phenacyl bromide derivative. This reaction proceeds via an initial N-alkylation of the exocyclic amino group of the 2-aminobenzothiazole, followed by an intramolecular cyclization to form the fused imidazole ring.

Classical Synthesis reactant1 2-Aminobenzothiazole intermediate N-Alkylated Intermediate reactant1->intermediate N-Alkylation reactant2 α-Haloketone (e.g., Phenacyl Bromide) reactant2->intermediate product Imidazo[2,1-b]benzothiazole intermediate->product Intramolecular Cyclization

Caption: Classical synthesis of imidazo[2,1-b]benzothiazoles.

Experimental Protocol (General):

  • Dissolve 2-aminobenzothiazole (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add the α-haloketone (1-1.2 equivalents) to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure imidazo[2,1-b]benzothiazole derivative.

Modern Innovations in Synthesis

In recent years, a significant focus has been placed on developing more efficient and environmentally friendly synthetic routes. These modern approaches often offer advantages such as shorter reaction times, higher yields, and the avoidance of hazardous reagents and solvents.

3.2.1. Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the classical condensation reaction, often leading to dramatically reduced reaction times and improved yields. This method is particularly valuable for high-throughput synthesis of compound libraries.

3.2.2. One-Pot and Multi-Component Reactions: Several one-pot, multi-component reactions have been developed for the synthesis of imidazo[2,1-b]benzothiazoles. These strategies involve the simultaneous reaction of three or more starting materials in a single reaction vessel, which simplifies the experimental procedure and reduces waste. For instance, a one-pot synthesis can involve the reaction of 2-aminobenzothiazole, an aldehyde, and an isocyanide in the presence of a catalyst.[1]

One-Pot Synthesis reactant1 2-Aminobenzothiazole product Imidazo[2,1-b]benzothiazole reactant1->product reactant2 Aldehyde reactant2->product reactant3 Isocyanide reactant3->product catalyst Catalyst catalyst->product

Caption: One-pot synthesis of imidazo[2,1-b]benzothiazoles.

3.2.3. Green Chemistry Approaches: The principles of green chemistry have been applied to the synthesis of imidazo[2,1-b]benzothiazoles, with a focus on using greener solvents (e.g., water, ethanol), catalyst-free conditions, and energy-efficient methods like ultrasound irradiation.[2] These approaches not only reduce the environmental impact of the synthesis but can also lead to improved reaction efficiency and safety.

Therapeutic Potential and Applications: A Multifaceted Scaffold

The imidazo[2,1-b]benzothiazole core has demonstrated a remarkable range of biological activities, making it a highly promising scaffold for the development of new therapeutic agents.

Anticancer Activity

A significant body of research has focused on the anticancer potential of imidazo[2,1-b]benzothiazole derivatives. These compounds have been shown to exert their cytotoxic effects through various mechanisms of action.

4.1.1. Tubulin Polymerization Inhibition: Several imidazo[2,1-b]benzothiazole-chalcone conjugates have been identified as potent inhibitors of tubulin polymerization.[3] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

4.1.2. p53 Inhibition: Certain imidazo[2,1-b]benzothiazole derivatives have been shown to inhibit the transcriptional activity of the tumor suppressor protein p53.[4] While seemingly counterintuitive, inhibiting p53 can be a therapeutic strategy in certain contexts, such as reducing the side effects of chemotherapy or sensitizing cancer cells to other treatments.

4.1.3. Kinase Inhibition: The imidazo[2,1-b]benzothiazole scaffold has been utilized in the design of various kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. Derivatives have been developed that target kinases such as Met receptor tyrosine kinase, which is involved in tumor growth and metastasis.

Compound/Derivative Cancer Cell Line IC50 (µM) Mechanism of Action Reference
Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugate 5dMDA MB-231 (Breast)1.3Tubulin Polymerization Inhibition[3]
Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugate 5uMDA MB-231 (Breast)1.2Tubulin Polymerization Inhibition[3]
Imidazo[2,1-b]thiazole derivative 26A375P (Melanoma)Sub-micromolarNot specified[5]
Imidazo[2,1-b]thiazole derivative 27A375P (Melanoma)Sub-micromolarNot specified[5]
Thiourea containing benzothiazole derivative 3U-937 (Leukemia)16.23 ± 0.81Not specified[6][7]
Anti-inflammatory Activity

The anti-inflammatory properties of imidazo[2,1-b]benzothiazole derivatives have been recognized since the early stages of their investigation. Recent studies have shed light on the underlying mechanisms of this activity.

4.2.1. Cyclooxygenase-2 (COX-2) Inhibition: A number of imidazo[2,1-b]thiazole analogs have been designed and synthesized as selective inhibitors of the COX-2 enzyme.[8] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can exert anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Compound/Derivative COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
Imidazo[2,1-b]thiazole derivative 6a>1000.08313.7[8]
Imidazo[2,1-b]thiazole derivatives 6a-g-0.08-0.16-[8]
Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action. Imidazo[2,1-b]benzothiazole derivatives have shown significant promise in this area.[9][10]

4.3.1. Targeting QcrB: Imidazo[2,1-b]thiazole-5-carboxamides have been identified as potent antitubercular agents that target QcrB, a subunit of the electron transport chain.[11] Inhibition of QcrB disrupts cellular respiration, leading to the death of the mycobacteria.

4.3.2. Pantothenate Synthetase Inhibition: Molecular docking studies have suggested that some imidazo[2,1-b]benzothiazole derivatives may act as inhibitors of pantothenate synthetase, an essential enzyme in the biosynthesis of coenzyme A in Mycobacterium tuberculosis.[9][10]

Compound/Derivative M. tuberculosis Strain MIC (µg/mL) IC50 (µM) Proposed Target Reference
Imidazo[2,1-b]thiazole-7-sulfonamide 5bH37Rv1.6-Not specified[12]
Imidazo[2,1-b]thiazole-7-sulfonamide 5dH37Rv1.6-Not specified[12]
Imidazo[2,1-b]thiazole-7-sulfonamide 5hH37Rv1.6-Not specified[12]
Benzo[d]imidazo[2,1-b]-thiazole IT06H37Ra-2.03Pantothenate synthetase[9][10]
Benzo[d]imidazo[2,1-b]-thiazole IT10H37Ra-2.32Pantothenate synthetase[9][10]
Imidazo[2,1-b]thiazole-5-carboxamide 6-<10 nM-QcrB[11]
Imidazo[2,1-b]thiazole-5-carboxamide 16-<10 nM-QcrB[11]
Imidazo[2,1-b]thiazole-5-carboxamide 17-<10 nM-QcrB[11]

Conclusion and Future Directions

The imidazo[2,1-b]benzothiazole scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. Its rich history of synthesis, from classical condensation reactions to modern, sustainable methodologies, has provided a robust platform for the generation of diverse compound libraries. The broad spectrum of biological activities, particularly in the areas of oncology, inflammation, and infectious diseases, underscores the therapeutic potential of this remarkable heterocyclic system.

Future research in this field is likely to focus on several key areas. The continued development of novel, highly efficient, and environmentally friendly synthetic methods will be crucial for the sustainable production of these compounds. A deeper understanding of the molecular mechanisms underlying their biological activities will enable the rational design of more potent and selective drug candidates. Furthermore, the exploration of imidazo[2,1-b]benzothiazole derivatives in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, holds significant promise. The integration of computational modeling and artificial intelligence in the drug discovery process will undoubtedly accelerate the identification and optimization of new imidazo[2,1-b]benzothiazole-based therapeutics, bringing them closer to clinical application.

References

  • Deshmukh, H. S., Adole, V. A., Mali, S. N., & Jagdale, B. S. (2025). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. [Journal Name, Volume(Issue), pages]. (Note: Full citation details were not available in the provided search results).
  • Shahrasbi, M., Azami Movahed, M., Ghorban Dadras, O., Daraei, B., & Zarghi, A. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian journal of pharmaceutical research : IJPR, 17(4), 1288–1296.
  • Moraski, G. C., Miller, P. A., Bailey, M. A., Ollinger, J., Aldrich, C. C., & Miller, M. J. (2016). Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB. ACS infectious diseases, 2(6), 393–398. [Link]

  • G. C. K. V., D. Cappoen, et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Advances, 12(35), 22385-22401. [Link]

  • Mase, T., Murase, K., & Itokawa, A. (1989). Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles. Chemical & pharmaceutical bulletin, 37(11), 2971–2975. [Link]

  • G. C. K. V., D. Cappoen, et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. [Journal Name, Volume(Issue), pages]. (Note: Full citation details were not available in the provided search results).
  • Yurttas, L., Govek, F., & Demirayak, S. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European journal of medicinal chemistry, 46(9), 4548–4556. [Link]

  • Zarghi, A., et al. (2018). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Pharmaceutical and Biomedical Research.
  • El-Sayed, N. N. E., et al. (2020). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. Scientific Reports, 10(1), 1-17.
  • Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • G. C. K. V., D. Cappoen, et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - PubMed Central. [Journal Name, Volume(Issue), pages]. (Note: Full citation details were not available in the provided search results).
  • Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][11][12]oxazine Derivatives - UCL Discovery - University College London. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of imidazo[2,1-b][11][12]benzothiazoles. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and antitubercular activity of imidazo[2,1-b]thiazoles - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • QSAR models of antiproliferative activity of imidazo[2,1-b][9][11][12]thiadiazoles in various cancer cell lines - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Imidazo[2,1-b]benzothiazoles. I - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][11][12]oxazine Derivatives against Multidrug-Resistant Strains - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Synthesis, spectral studies and biological activity of 2, 3-disubstituted imidazo [2, 1-b] benzothiazole derivatives - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Kamal, A., et al. (2015). Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents. Bioorganic & medicinal chemistry, 23(15), 4685-4696.
  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - Brieflands. (n.d.). Retrieved January 17, 2026, from [Link]

  • Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • [2-Aryl-pyrrolo[2,1-b]benzothiazoles as a selective or dual inhibitors of cyclo-oxygenases and 5-lipoxygenases. 21. Non-steroidal anti-inflammatory agents] - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis Online. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (2023). [Journal Name, Volume(Issue), pages]. (Note: Full citation details were not available in the provided search results).
  • Synthesis and pharmacological activity of imidazo[2,1-b]benzothiazole acids - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

IUPAC name for Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate

Abstract

This guide provides a comprehensive technical overview of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, a heterocyclic compound built upon the privileged imidazo[2,1-b]benzothiazole scaffold. This core structure is of significant interest in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document details the compound's chemical identity, a validated synthetic pathway with mechanistic insights, and methods for its characterization. Furthermore, it explores the extensive biological activities associated with the broader class of imidazo[2,1-b]benzothiazoles, focusing on established mechanisms of action such as tubulin polymerization inhibition and kinase modulation.[3][4] This whitepaper is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile scaffold for therapeutic innovation.

Introduction: The Imidazo[2,1-b]benzothiazole Scaffold

Fused heterocyclic systems are a cornerstone of modern drug discovery, offering rigid three-dimensional structures that can effectively interact with biological targets. Among these, the imidazo[2,1-b]benzothiazole system, which consists of a benzene ring fused to a thiazole ring, which is in turn fused to an imidazole ring, has emerged as a "privileged scaffold".[5] This designation stems from its recurring presence in molecules exhibiting a wide spectrum of pharmacological activities.[6]

Derivatives of this scaffold have been reported to possess potent anticancer, antitubercular, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The structural rigidity and aromatic nature of the core allow for specific substituent placement, enabling fine-tuning of its pharmacokinetic and pharmacodynamic profiles. Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate serves as a key intermediate and a valuable tool compound for exploring the therapeutic potential of this chemical class.

Chemical Identity and Physicochemical Properties

The fundamental properties of the title compound are crucial for its application in synthesis and biological screening.

  • IUPAC Name: Ethyl imidazo[2,1-b][4][7]benzothiazole-2-carboxylate[8][9]

  • CAS Number: 64951-05-9[9]

  • Molecular Structure:

Table 1: Physicochemical Data
PropertyValueSource
Molecular FormulaC₁₂H₁₀N₂O₂S[8][9]
Molecular Weight246.29 g/mol [8][9]
Melting Point81 °C[10]
AppearanceSolid (form varies by purity)-

Synthesis and Characterization

The synthesis of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate is typically achieved through a well-established condensation reaction, a variant of the Hantzsch thiazole synthesis. This approach provides a reliable and efficient route to the fused heterocyclic system.

Retrosynthetic Analysis & Synthetic Workflow

The synthesis logically proceeds from commercially available 2-aminobenzothiazole and an appropriate three-carbon electrophile, such as ethyl bromopyruvate. The reaction involves an initial S-alkylation followed by an intramolecular condensation to form the imidazole ring.

G Target Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate Disconnect C-N Bond Formation (Intramolecular Cyclization) Target->Disconnect Intermediate Quaternary Ammonium Salt (Alkylated Intermediate) Disconnect->Intermediate Start_A 2-Aminobenzothiazole Intermediate->Start_A Nucleophilic Attack Start_B Ethyl Bromopyruvate Intermediate->Start_B S-Alkylation Reagents Solvent (e.g., Ethanol) Reflux Reagents->Intermediate G cluster_0 Cellular Process Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Spindle Forms G2M G2/M Phase Arrest Spindle->G2M Required to exit G2/M Apoptosis Apoptosis G2M->Apoptosis Compound Imidazo[2,1-b]benzothiazole Derivative Compound->Tubulin Inhibits

Sources

An In-depth Technical Guide to the Physical Characteristics of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the key physical characteristics of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The focus of this document is on its melting point and solubility, two critical parameters that influence its purification, formulation, and biological activity.

The imidazo[2,1-b]benzothiazole scaffold is a prominent structural motif in a variety of biologically active molecules, exhibiting a range of therapeutic properties. A thorough understanding of the physicochemical properties of its derivatives, such as Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, is paramount for the advancement of research and development in this area.

Melting Point of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate

The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. For Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, a precise melting point is indicative of a highly purified sample.

The experimentally determined melting point for Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate is reported to be 81°C [1]. It is important to note that this is a single reported value. For rigorous scientific work, it is advisable to determine the melting point range experimentally. A sharp melting range, typically within 1-2°C, is a strong indicator of high purity. Conversely, a broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lead to a phenomenon known as melting point depression.

The presence of even small amounts of impurities can cause a decrease in the melting point of a solid and a broadening of the temperature range over which it melts. This occurs because the impurities introduce defects into the crystal lattice, weakening the intermolecular forces that hold the solid together. Less energy is then required to overcome these forces and transition the substance from a solid to a liquid state. This principle is a cornerstone of qualitative analysis in organic chemistry for assessing the purity of a compound.

The determination of the melting point of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate should be performed using a calibrated melting point apparatus. The following is a standardized protocol:

  • Sample Preparation: A small amount of the crystalline Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate is finely powdered. The powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Initial Rapid Heating: A preliminary determination can be made by heating the sample rapidly to get an approximate melting point.

  • Slow and Precise Measurement: A second, fresh sample is then heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

Caption: Workflow for the experimental determination of melting point.

Solubility Profile of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate

Solubility is a critical parameter that influences a compound's bioavailability, formulation, and route of administration in drug development. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

While specific experimental data on the solubility of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate in various solvents is not extensively reported in the literature, some predictions can be made based on its chemical structure and the properties of the parent imidazo[2,1-b]benzothiazole scaffold. In silico studies on related imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have suggested good aqueous solubility for this class of compounds.

The structure of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate contains both hydrophobic (the benzothiazole ring system) and polar (the ester group and nitrogen atoms) moieties. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. It is expected to exhibit moderate to good solubility in polar organic solvents and limited solubility in non-polar solvents. Its solubility in water is likely to be low, a common characteristic for many organic molecules of similar complexity.

A systematic approach to determining the solubility of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate in a range of common laboratory solvents is essential.

2.2.1. Qualitative Solubility Assessment

A preliminary qualitative assessment can be quickly performed to classify the compound's solubility.

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Procedure:

    • Add approximately 10 mg of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate to a small test tube.

    • Add 1 mL of the chosen solvent in small portions, agitating the mixture after each addition.

    • Observe if the solid dissolves completely.

  • Classification:

    • Soluble: If the compound dissolves completely.

    • Partially Soluble: If some of the compound dissolves but a solid residue remains.

    • Insoluble: If the compound does not appear to dissolve.

2.2.2. Quantitative Solubility Determination (Shake-Flask Method)

For a precise measurement of solubility, the shake-flask method is a widely accepted standard.

  • Preparation of a Saturated Solution: An excess amount of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Caption: Workflow for qualitative and quantitative solubility determination.

Summary of Physical Characteristics

The following table summarizes the known and expected physical characteristics of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate.

PropertyValue/Expected Behavior
Melting Point 81°C[1]
Aqueous Solubility Predicted to be low; experimental determination is recommended.
Organic Solvent Solubility Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility is expected in non-polar solvents like hexane.
Conclusion

The physical characteristics of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, particularly its melting point and solubility, are crucial for its application in research and drug development. While a melting point of 81°C has been reported, further experimental verification of a melting range is recommended to ensure sample purity. The solubility profile, while not extensively documented, can be systematically determined using the protocols outlined in this guide. A comprehensive understanding of these properties will facilitate the effective use of this promising heterocyclic compound in the pursuit of new therapeutic agents.

References

  • ethyl imidazo[2,1-b]-benzthiazole-2-carboxylate - ChemBK . ChemBK. [https://www.chembk.com/en/chem/ETHYL-IMIDAZO[2,1-B][2][3]BENZOTHIAZOLE-2-CARBOXYLATE]([Link]2][3]BENZOTHIAZOLE-2-CARBOXYLATE)

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Publishing . Royal Society of Chemistry. [Link]

  • Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors - PubMed . National Center for Biotechnology Information. [Link]

  • Melting point determination - University of Calgary . University of Calgary. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube . YouTube. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Faculty of Science - Universiti Teknologi Malaysia. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[2,1-b]benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for interacting with biological targets. This guide offers a detailed exploration of the synthesis of a key derivative, Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, focusing on the selection of starting materials, the underlying reaction mechanism, and a comprehensive experimental protocol.

Core Synthesis Strategy: The Hantzsch-Type Cyclocondensation

The most prevalent and efficient method for constructing the imidazo[2,1-b]benzothiazole core is a cyclocondensation reaction that can be classified as a variation of the classic Hantzsch thiazole synthesis. This approach involves the reaction of a 2-aminobenzothiazole with an α-halocarbonyl compound. The selection of these two primary starting materials is critical as they directly form the final bicyclic structure.

Starting Material 1: 2-Aminobenzothiazole

2-Aminobenzothiazole serves as the foundational building block, providing the benzothiazole portion of the final molecule. Its nucleophilicity is key to the initial steps of the reaction. The exocyclic amino group (-NH2) and the endocyclic nitrogen atom within the thiazole ring both play crucial roles in the cyclization process. 2-Aminobenzothiazole is commercially available, though it can also be synthesized through methods like the reaction of an aniline derivative with a thiocyanate.

Starting Material 2: Ethyl Bromopyruvate

To construct the imidazole ring and introduce the desired carboxylate functional group, an α-halocarbonyl compound is required. For the synthesis of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, ethyl bromopyruvate is the ideal reagent. It provides the necessary three-carbon backbone and the ethyl ester moiety. The bromine atom serves as a leaving group, and the ketone carbonyl is electrophilic, making it susceptible to nucleophilic attack. While other α-halocarbonyls like ethyl 2,3-dibromopropanoate can also be used, ethyl bromopyruvate is commonly cited for this specific transformation.

The Reaction Mechanism: A Step-by-Step Elucidation

The formation of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate proceeds through a well-established mechanistic pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration.

Diagram of the Reaction Mechanism

Reaction_Mechanism cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product A 2-Aminobenzothiazole C S-Alkylated Intermediate A->C Nucleophilic Attack (SN2 Reaction) B Ethyl Bromopyruvate B->C D Cyclized Hemiaminal C->D Intramolecular Cyclization E Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate D->E Dehydration

Caption: Reaction mechanism for the synthesis of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate.

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of 2-aminobenzothiazole on the α-carbon of ethyl bromopyruvate. This is an SN2 reaction where the bromide ion is displaced, forming an S-alkylated intermediate.

  • Intramolecular Cyclization: The exocyclic amino group of the intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyruvate moiety. This intramolecular cyclization results in the formation of a five-membered ring, creating a hemiaminal intermediate.

  • Dehydration: The final step is the elimination of a water molecule (dehydration) from the hemiaminal intermediate. This dehydration is typically acid-catalyzed or driven by heat and results in the formation of a stable, aromatic imidazo[2,1-b]benzothiazole ring system.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate. This protocol is a synthesis of common procedures found in the literature for analogous compounds.

Materials and Reagents
  • 2-Aminobenzothiazole

  • Ethyl bromopyruvate

  • Absolute Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

  • Silica Gel (for column chromatography)

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzothiazole (1.0 equivalent) in absolute ethanol.

  • Addition of Reagent: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[2]

Experimental Workflow Diagram

Experimental_Workflow start Start step1 Dissolve 2-Aminobenzothiazole in Ethanol start->step1 step2 Add Ethyl Bromopyruvate step1->step2 step3 Reflux for 4-6 hours (Monitor by TLC) step2->step3 step4 Cool and Neutralize with NaHCO3 step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Dry and Concentrate step5->step6 step7 Purify by Column Chromatography step6->step7 end Obtain Pure Product step7->end

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Antitubercular Agents from Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[2,1-b]benzothiazole Scaffold in Tuberculosis Drug Discovery

The relentless global health threat posed by tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutic agents. The imidazo[2,1-b]benzothiazole scaffold has emerged as a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antitubercular effects.[1][2][3][4][5] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis and evaluation of novel antitubercular agents derived from the versatile starting material, Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate.

The rationale for focusing on this scaffold lies in its structural rigidity, lipophilicity, and ability to engage with various mycobacterial targets. Several studies have reported promising antitubercular activity for derivatives of imidazo[2,1-b]benzothiazole, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to or better than existing first-line drugs like isoniazid.[2] This guide will detail the synthetic pathways to convert the ethyl ester starting material into more complex and biologically active molecules, such as hydrazides, hydrazones, and carboxamides. Furthermore, it will outline the standard protocols for evaluating the in vitro antitubercular activity of these synthesized compounds.

I. Synthetic Strategies and Protocols

The core synthetic strategy involves the initial conversion of the ethyl ester of imidazo[2,1-b]benzothiazole-2-carboxylate to a more reactive intermediate, the corresponding hydrazide. This key intermediate serves as a versatile building block for the synthesis of a diverse library of compounds through subsequent reactions with various electrophiles.

A. Synthesis of Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate

The foundational tricyclic compound can be synthesized via the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate.[4][6]

Protocol 1: Synthesis of Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate

  • Materials: 2-aminobenzothiazole, ethyl 2-chloro-3-oxobutanoate, 1,4-dioxane.

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminobenzothiazole (1 equivalent) in 1,4-dioxane.

    • Add ethyl 2-chloro-3-oxobutanoate (1.1 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water and stir.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate.

B. Synthesis of Imidazo[2,1-b]benzothiazole-2-carbohydrazide: The Key Intermediate

The conversion of the ethyl ester to the carbohydrazide is a critical step, as the hydrazide moiety provides a nucleophilic center for further derivatization.

Protocol 2: Synthesis of Imidazo[2,1-b]benzothiazole-2-carbohydrazide

  • Materials: Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, hydrazine hydrate, ethanol.

  • Procedure:

    • Suspend Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (10 equivalents) to the suspension.

    • Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield Imidazo[2,1-b]benzothiazole-2-carbohydrazide.

Synthesis_Workflow Start Ethyl imidazo[2,1-b]benzothiazole- 2-carboxylate Hydrazide Imidazo[2,1-b]benzothiazole- 2-carbohydrazide Start->Hydrazide Hydrazine Hydrate, Ethanol, Reflux Hydrazones Substituted Hydrazones Hydrazide->Hydrazones Substituted Aldehydes/ Ketones, Acid catalyst Carboxamides N-Aryl/Alkyl Carboxamides Hydrazide->Carboxamides Aryl/Alkyl Acyl Chlorides/ Carboxylic Acids, Coupling agents

Caption: Synthetic workflow for the derivatization of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate.

C. Synthesis of Imidazo[2,1-b]benzothiazole-based Hydrazones

The condensation of the carbohydrazide with various aromatic or heteroaromatic aldehydes yields a series of hydrazone derivatives. The selection of aldehydes with different electronic and steric properties allows for the fine-tuning of the antitubercular activity.

Protocol 3: General Procedure for the Synthesis of Hydrazone Derivatives

  • Materials: Imidazo[2,1-b]benzothiazole-2-carbohydrazide, substituted aromatic/heteroaromatic aldehydes, ethanol, glacial acetic acid.

  • Procedure:

    • Dissolve Imidazo[2,1-b]benzothiazole-2-carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.

    • Add the respective substituted aldehyde (1.1 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF-water) to obtain the pure hydrazone derivative.

II. Biological Evaluation: Assessing Antitubercular Activity

The in vitro antitubercular activity of the synthesized compounds is typically evaluated against the H37Rv strain of Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA).[2] This colorimetric assay provides a rapid and reliable measure of the minimum inhibitory concentration (MIC) of the test compounds.

Protocol 4: Microplate Alamar Blue Assay (MABA)

  • Materials: Synthesized compounds, Mycobacterium tuberculosis H37Rv strain, Middlebrook 7H9 broth supplemented with OADC, Alamar Blue reagent, 96-well microplates.

  • Procedure:

    • Prepare serial dilutions of the synthesized compounds in a 96-well microplate.

    • Inoculate each well with a standardized culture of M. tuberculosis H37Rv.

    • Include positive (drug-free) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 5-7 days.

    • After incubation, add Alamar Blue reagent to each well.

    • Incubate for an additional 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

III. Structure-Activity Relationship (SAR) Insights and Data Presentation

Systematic variation of the substituents on the aromatic ring of the hydrazone moiety can provide valuable insights into the structure-activity relationship (SAR). For instance, the presence of electron-withdrawing groups like nitro or halo substituents has been shown to enhance antitubercular activity in some cases.[7]

Table 1: Antitubercular Activity of Representative Imidazo[2,1-b]benzothiazole Derivatives

Compound IDSubstituent (R)MIC (µg/mL) vs. Mtb H37Rv
IZB-H -H>50
IZB-NO2 4-Nitro1.6
IZB-Cl 4-Chloro3.12
IZB-OCH3 4-Methoxy12.5
Isoniazid (Standard)0.2

Note: The data presented in this table is illustrative and based on trends observed in the literature. Actual MIC values will vary depending on the specific compounds and experimental conditions.

IV. Potential Molecular Targets

Molecular docking and enzymatic assays have suggested that imidazo[2,1-b]benzothiazole derivatives may exert their antitubercular effect by inhibiting essential mycobacterial enzymes. Two potential targets that have been investigated are:

  • Pantothenate Synthetase (PS): This enzyme is crucial for the biosynthesis of pantothenic acid (Vitamin B5), an essential precursor for coenzyme A. Inhibition of PS disrupts bacterial metabolism.[7][8]

  • Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): DprE1 is involved in the synthesis of the mycobacterial cell wall arabinogalactan, a key structural component. Inhibition of this enzyme compromises the integrity of the cell wall.[2][3]

MoA_Pathway Drug Imidazo[2,1-b]benzothiazole Derivative Target1 Pantothenate Synthetase (PS) Drug->Target1 Inhibition Target2 Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) Drug->Target2 Inhibition Pathway1 Pantothenic Acid Biosynthesis Target1->Pathway1 Catalyzes Pathway2 Arabinogalactan Synthesis Target2->Pathway2 Catalyzes Effect1 Disruption of Bacterial Metabolism Pathway1->Effect1 Leads to Effect2 Compromised Cell Wall Integrity Pathway2->Effect2 Leads to

Caption: Potential mechanisms of action for imidazo[2,1-b]benzothiazole antitubercular agents.

V. Conclusion and Future Directions

The synthetic protocols and biological evaluation methods detailed in these application notes provide a robust framework for the exploration of imidazo[2,1-b]benzothiazole derivatives as potential antitubercular agents. The versatility of the carbohydrazide intermediate allows for the generation of a large and diverse chemical library for SAR studies. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Further investigation into the precise mechanism of action will also be crucial for the rational design of the next generation of antitubercular drugs based on this promising scaffold.

References

  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing.
  • ResearchGate. (n.d.). Clinical antitubercular agents containing imidazo [2,1‐b]thiazole and piperazine units.
  • University of Kentucky. (2016). Design, synthesis and biological evaluation of imidazo 2,1-b thiazole and benzo d imidazo 2,1-b thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry.
  • Deshmukh, H. S., Adole, V. A., Mali, S. N., & Jagdale, B. S. (2025). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. PubMed Central.
  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances.
  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Publishing.
  • ResearchGate. (2025). Synthesis and antitubercular activity of imidazo[2,1-b]thiazoles.
  • Sriram, D., et al. (2016).
  • Semantic Scholar. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. Semantic Scholar.

Sources

Application Notes and Protocols: Investigating the Anticancer Potential of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Within the vast landscape of medicinal chemistry, the imidazo[2,1-b]benzothiazole scaffold has emerged as a "privileged structure" due to its versatile pharmacological profile.[1][2] Derivatives of this fused heterocyclic system have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]

This guide focuses specifically on ethyl imidazo[2,1-b]benzothiazole-2-carboxylate and its derivatives, a subclass that has shown significant promise in preclinical cancer studies. We will delve into their primary mechanisms of action, provide detailed, field-tested protocols for their in vitro evaluation, and offer insights into data interpretation. This document is designed to serve as a practical resource for researchers aiming to explore the therapeutic potential of this promising class of compounds.

Section 1: Overview of Imidazo[2,1-b]benzothiazole Derivatives

The core structure of imidazo[2,1-b]benzothiazole consists of an imidazole ring fused to a benzothiazole ring system, creating a rigid, planar molecule that is amenable to chemical modification. The ethyl carboxylate group at the 2-position is a common feature, but substitutions on the phenyl rings of the benzothiazole or at other positions on the imidazo ring are crucial for tuning the biological activity.

These compounds are typically synthesized through the condensation of a substituted 2-aminobenzothiazole with an α-haloketone, followed by further derivatization.[2][4] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents significantly influence the compound's potency and target selectivity. For instance, the addition of specific moieties can enhance inhibitory activity against key oncogenic proteins.[2]

Section 2: Key Mechanisms of Anticancer Action

Imidazo[2,1-b]benzothiazole derivatives exert their anticancer effects through the modulation of multiple, critical cellular pathways. Understanding these mechanisms is fundamental to designing robust experiments and selecting appropriate cancer models.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism for several potent imidazo[2,1-b]benzothiazole derivatives is the inhibition of receptor tyrosine kinases, which are frequently dysregulated in cancer.

  • c-Met Inhibition : The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a key driver of cell proliferation, migration, and invasion. Overexpression or mutation of c-Met is common in various cancers. Certain 2-phenylimidazo[2,1-b]benzothiazole derivatives, such as the well-studied compound Triflorcas , have been shown to directly target the c-Met active site.[5][6] This inhibition blocks downstream signaling through pathways like PI3K-Akt and MAPK, ultimately leading to reduced tumor growth.[5][7] Triflorcas has been shown to impair tumorigenesis in cancer cells carrying Met mutations both in vitro and in vivo.[5][7]

  • PDGFRβ and "RTK Swapping" : In some cancer cells, resistance to a targeted therapy can emerge through "RTK swapping," where the cell becomes dependent on a different RTK. Triflorcas has also demonstrated the ability to interfere with Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) phosphorylation, suggesting it may overcome certain resistance mechanisms.[6][7]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K GRB2_SOS GRB2/SOS cMet->GRB2_SOS HGF HGF (Ligand) HGF->cMet Binds & Activates Inhibitor Imidazo[2,1-b]benzothiazole Derivative (e.g., Triflorcas) Inhibitor->cMet Inhibits Phosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation Promotes RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Figure 1: Inhibition of the c-Met Signaling Pathway.
Modulation of the RAF/MEK/ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell growth and division. The BRAF kinase is a key component of this pathway, and its V600E mutation is a known oncogenic driver, particularly in melanoma.[8]

Newer imidazo[2,1-b]thiazole derivatives have been developed as potent pan-RAF inhibitors, meaning they can inhibit multiple forms of the RAF kinase.[8] This is significant because resistance to selective BRAF inhibitors can arise. By inhibiting the upstream kinase RAF, these compounds prevent the phosphorylation and activation of MEK and ERK, thereby shutting down the pro-proliferative signal.[8]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK Inhibitor Imidazo[2,1-b]thiazole Derivative (pan-RAF Inhibitor) Inhibitor->RAF Inhibits ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Uncontrolled Cell Growth TF->Proliferation MTT_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day5 Day 5 Seed 1. Seed Cells in 96-well plate (e.g., 5,000 cells/well) Incubate1 2. Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat 3. Treat with Compound (serial dilutions) Incubate2 4. Incubate 48-72h Treat->Incubate2 Add_MTT 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL) Incubate3 6. Incubate 2-4h Add_MTT->Incubate3 Solubilize 7. Add Solubilizer (e.g., 100 µL DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Figure 3: General Workflow for an MTT Cell Viability Assay.
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells per well) in 100 µL of complete medium. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of the imidazo[2,1-b]benzothiazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium or vehicle control medium.

  • Incubation: Incubate the plate for the desired period (typically 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well and pipette up and down to dissolve the crystals completely.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: Kinase Inhibition by Western Blot
  • Principle: To confirm that a compound inhibits a specific kinase (e.g., c-Met or RAF), we can measure the phosphorylation status of the kinase or its direct downstream substrate. A successful inhibitor will reduce the level of the phosphorylated protein without affecting the total amount of that protein.

  • Methodology:

    • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a short duration (e.g., 1-6 hours). Include a vehicle control. For RTK analysis, it may be necessary to serum-starve the cells and then stimulate them with the appropriate ligand (e.g., HGF for c-Met) in the presence or absence of the inhibitor.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-c-Met) overnight at 4°C.

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Stripping and Re-probing: To normalize the data, the same membrane can be stripped of antibodies and re-probed for the total protein (e.g., anti-total-c-Met) and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful target inhibition.

Section 4: Data Presentation and Interpretation

For clarity and comparative purposes, experimental data should be summarized effectively.

Table 1: Summary of Anticancer Activity of Selected Imidazo[2,1-b]benzothiazole Derivatives

Compound Class/ExampleTarget Cancer Type / Cell LineReported IC₅₀ (µM)Mechanism of ActionReference
Triflorcas Met-mutated Lung Cancer (H2122)Not specified, but impairs tumorigenesisc-Met, PDGFRβ Inhibition[5][7]
Triflorcas Glioblastoma (U87)Hampers survivalPDGFRβ Phosphorylation Interference[5][7]
Imidazo[2,1-b]thiazole Series Melanoma (A375P)Sub-micromolarNot specified, potent antiproliferative[9]
Diaryl benzo[d]imidazo[2,1-b]thiazole (Comp. 6i) Breast Cancer (MCF-7)Lower than Tamoxifen (81% inhibition)Estrogen Receptor (ER) Inhibition (putative)[10][11]
(Imidazo[2,1-b]thiazol-5-yl)pyrimidine (Comp. 38a) NCI-60 Panel (Melanoma)Sub-micromolarPan-RAF Inhibition[8]
Spirothiazolidinone derivative Glioma (C6)Comparable to CisplatinFocal Adhesion Kinase (FAK) Inhibition[12]

Concluding Remarks and Future Directions

The ethyl imidazo[2,1-b]benzothiazole-2-carboxylate framework represents a highly promising scaffold for the development of novel anticancer therapeutics. Its chemical tractability allows for the synthesis of derivatives that can potently and selectively inhibit a range of oncogenic targets, from receptor tyrosine kinases to key components of intracellular signaling cascades. The protocols outlined in this guide provide a robust starting point for researchers to screen and characterize these compounds.

Future research should focus on comprehensive in vivo efficacy and toxicology studies for the most promising leads. Furthermore, exploring the potential of these derivatives in combination therapies—for instance, pairing a c-Met inhibitor with a standard-of-care chemotherapy agent—could unlock synergistic effects and provide new avenues for treating resistant cancers.

References

  • Furlan, A., et al. (2012). Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. PLOS ONE. Available at: [Link] [5][6]2. Maina, F., et al. (2012). Combined drug action of 2-phenylimidazo[2,1-b]benzothiazole derivatives on cancer cells according to their oncogenic molecular signatures. PubMed Central. Available at: [Link] [6][7]3. Andreani, A., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry. Available at: [Link] [9]4. Asadi, M., et al. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Iranian Journal of Pharmaceutical Research. Available at: [Link] [10][11]5. Cabrera, M., et al. (2011). Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link] [13]6. Furlan, A., et al. (2012). Combined drug action of 2-phenylimidazo[2,1-b]benzothiazole derivatives on cancer cells according to their oncogenic molecular signatures. PubMed. Available at: [Link] [7]7. Avvaru, S. P., et al. (2021). Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b]t[5][10][9]hiadiazole Scaffolds. Medicinal Chemistry. Available at: [Link] [14]8. Yurttaş, L., et al. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: synthesis, in silico, and in vitro evaluation. Chemical Biology & Drug Design. Available at: [Link] [12]9. Kumar, R., & Singh, A. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER. Available at: [Link] [1]10. Waghmare, S. V., et al. (2022). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link] [15]11. El-Gamal, M. I., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry. Available at: [Link] [8]12. Abdel-Maksoud, M. S., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. Available at: [Link] [16]13. Unknown Author. (2021). Evaluation of Imidazo[2,1-b]thiazole-based Anticancer Agents in One Decade (2011-2020): Current Status and Future Prospects. Bohrium. Available at: [Link] [17]14. Various Authors. (n.d.). Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and... ResearchGate. Available at: [Link] [2]15. Karaman, B., & Güzeldemirci, N. U. (2016). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Medicinal Chemistry Research. Available at: [Link] 16. Unknown Author. (n.d.). Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. ResearchGate. Available at: [Link] [4]17. Asadi, M., et al. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. PubMed. Available at: [Link] [11]18. Various Authors. (n.d.). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. ResearchGate. Available at: [Link] 19. Unknown Author. (2025). Studies on imidazo[2,1-b]b[5][9]enzothiazole derivatives as new radiosensitizers. Springer Nature. Available at: [Link] [18]20. Li, D., et al. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. Pharmaceuticals. Available at: [Link] [3]21. Waghmare, S. V., et al. (2022). Benzothiazole derivatives as anticancer agents. PubMed Central. Available at: [Link] [19]22. Gür, B., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Applied Biochemistry and Biotechnology. Available at: [Link] [20]23. Various Authors. (2019). Synthesis of Thiazole Linked Imidazo[2,1- b ]Thiazoles as Anticancer Agents. ResearchGate. Available at: [Link] [21]24. Chen, Y-J., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. Available at: [Link] [22]25. Sravanthi, P., & Kumar, Dr. A. (2022). Biological Applications of Imidazothiazole Scaffolds: A Current Review. JACS Directory. Available at: [Link] [23]26. Al-Sanea, M. M., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]

Sources

Derivatization of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate for Biological Screening

Introduction: The Imidazo[2,1-b]benzothiazole Scaffold

The imidazo[2,1-b]benzothiazole system is a fused heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] This privileged structure, formed by the fusion of benzene, imidazole, and thiazole rings, serves as a core component in a multitude of pharmacologically active compounds.[1] The unique spatial arrangement of its nitrogen and sulfur heteroatoms allows for diverse interactions with various biological targets. Consequently, derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3]

Many of these compounds are thought to exert their effects by acting as kinase inhibitors, competing with ATP at the catalytic binding site, or by inhibiting tubulin polymerization, a critical process in cell division.[1][4][5] The ethyl ester at the 2-position of the imidazo[2,1-b]benzothiazole ring is a particularly attractive starting point for synthetic modification. It serves as a versatile chemical "handle" that can be readily converted into a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This application note provides a comprehensive guide for researchers, detailing robust protocols for the derivatization of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate. We focus on its conversion to key intermediates like carbohydrazides and amides, followed by established methodologies for screening their biological potential in anticancer, antimicrobial, and anti-inflammatory assays.

Synthetic Strategy: From Ester to Diversified Library

The primary strategy for derivatizing the title compound involves leveraging the reactivity of the C-2 carboxylate group. A highly effective and common approach is the conversion of the ethyl ester into a carbohydrazide. This transformation is pivotal because the resulting hydrazide group (-CONHNH₂) is a potent nucleophile and a versatile building block for constructing a library of new chemical entities.[6] The hydrazide can readily react with aldehydes and ketones to form hydrazones (Schiff bases), or be used in cyclization reactions to generate various five-membered heterocycles.

Alternatively, the parent ester can be hydrolyzed to its corresponding carboxylic acid, which can then be coupled with a diverse range of amines to produce a library of amide derivatives.[7][8] This dual approach allows for the introduction of a wide variety of substituents, enabling a thorough investigation of how different chemical features impact biological activity.

G Start Ethyl Imidazo[2,1-b]benzothiazole- 2-carboxylate Hydrazide Imidazo[2,1-b]benzothiazole- 2-carbohydrazide Start->Hydrazide Hydrazine Hydrate (Protocol 1) Acid Imidazo[2,1-b]benzothiazole- 2-carboxylic Acid Start->Acid LiOH / H₂O (Hydrolysis) Hydrazones Hydrazone Derivatives (Schiff Bases) Hydrazide->Hydrazones Ar-CHO (Protocol 2) Amides Amide Derivatives Acid->Amides R-NH₂ / Coupling Agent (Protocol 3) Screening Biological Screening (Anticancer, Antimicrobial, etc.) Hydrazones->Screening Amides->Screening

Caption: Overall synthetic and screening workflow.

Part 1: Synthetic Protocols

Protocol 1: Synthesis of Imidazo[2,1-b]benzothiazole-2-carbohydrazide

This protocol details the conversion of the starting ethyl ester to its corresponding carbohydrazide, a crucial intermediate for further derivatization.

Rationale: The reaction is a nucleophilic acyl substitution where the highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. Ethanol is an excellent solvent as it solubilizes both the ester and hydrazine hydrate, and its high boiling point is suitable for reflux conditions to drive the reaction to completion.[9][10] The product often precipitates upon cooling, simplifying purification.[10]

Materials:

  • Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate

  • Hydrazine hydrate (99-100%)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 100 mL round-bottom flask, dissolve Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate (0.01 mol) in absolute ethanol (30 mL).

  • To this clear solution, add hydrazine hydrate (0.02 mol, 2 equivalents) dropwise while stirring.[6]

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • If necessary, cool the mixture further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Dry the resulting white or off-white solid, Imidazo[2,1-b]benzothiazole-2-carbohydrazide, under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if needed.[9]

  • Confirm the structure using spectroscopic methods (¹H NMR, IR, MS). The disappearance of ethyl protons in NMR and the appearance of -NH and -NH₂ protons are indicative of a successful reaction.[6]

Protocol 2: Synthesis of N'-Arylmethylene-carbohydrazides (Schiff Bases)

This protocol describes the condensation of the synthesized hydrazide with various aromatic aldehydes to form hydrazone derivatives.

Rationale: This is a classic condensation reaction. The nucleophilic -NH₂ group of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. A catalytic amount of acid (like glacial acetic acid) protonates the aldehyde's carbonyl oxygen, making the carbon even more electrophilic and accelerating the reaction. The subsequent elimination of a water molecule yields the stable C=N double bond of the hydrazone.

Materials:

  • Imidazo[2,1-b]benzothiazole-2-carbohydrazide (from Protocol 1)

  • Various substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

Procedure:

  • Suspend Imidazo[2,1-b]benzothiazole-2-carbohydrazide (0.005 mol) in absolute ethanol (25 mL) in a round-bottom flask.

  • Add the desired substituted aromatic aldehyde (0.005 mol, 1 equivalent).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry under vacuum.

  • Characterize the final compound by spectroscopic analysis.

Protocol 3: Synthesis of Amide Derivatives via Carboxylic Acid

This protocol involves a two-step process: hydrolysis of the starting ester to the carboxylic acid, followed by coupling with an amine.

Rationale: The first step is a standard saponification (base-catalyzed hydrolysis) to yield the carboxylate salt, which is then protonated with acid. The second step is an amide bond formation. Carboxylic acids and amines do not readily form amides upon heating; a coupling agent is required. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Materials:

  • Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF), Water

  • Hydrochloric Acid (2N HCl)

  • Various primary or secondary amines

  • Coupling agent (e.g., EDC, DCC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure (Step A: Hydrolysis):

  • Dissolve the ethyl ester (0.01 mol) in a mixture of THF and water (2:1 ratio, 30 mL).[7]

  • Add LiOH monohydrate (0.012 mol) and stir the suspension vigorously at room temperature for 4-6 hours.[7]

  • Monitor by TLC. Once the ester is consumed, remove the THF under reduced pressure.

  • Acidify the remaining aqueous layer to pH ~2-3 with 2N HCl. A white precipitate of the carboxylic acid will form.

  • Filter the solid, wash with cold water, and dry thoroughly. This gives Imidazo[2,1-b]benzothiazole-2-carboxylic acid.

Procedure (Step B: Amide Coupling):

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (0.005 mol) in anhydrous DMF or DCM (20 mL).

  • Add the desired amine (0.0055 mol, 1.1 equivalents) and the coupling agent (e.g., EDC, 0.006 mol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After the reaction is complete (monitored by TLC), quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel.[11]

Part 2: Biological Screening Protocols

The following are standardized, high-level protocols for initial biological screening. Researchers should adapt them based on specific laboratory capabilities and target pathogens or cell lines.

G cluster_0 Anticancer Screening cluster_1 Antimicrobial Screening ac1 Seed Cancer Cells (e.g., MCF-7) in 96-well plate ac2 Add Serial Dilutions of Test Compounds ac1->ac2 ac3 Incubate for 48-72h ac2->ac3 ac4 Add MTT Reagent ac3->ac4 ac5 Incubate & Solubilize Formazan ac4->ac5 ac6 Measure Absorbance (570 nm) ac5->ac6 ac7 Calculate IC₅₀ ac6->ac7 am1 Prepare Serial Dilutions of Compounds in 96-well plate am2 Add Standardized Bacterial Inoculum (e.g., S. aureus) am1->am2 am3 Incubate for 16-20h am2->am3 am4 Visually Inspect for Growth am3->am4 am5 Determine MIC am4->am5

Caption: Workflow for anticancer and antimicrobial screening.

Protocol 4: In Vitro Anticancer Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer line) in a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.[4][12]

  • Compound Addition: Prepare stock solutions of the synthesized derivatives in DMSO. Perform serial dilutions in culture medium and add them to the wells. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).[4]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Protocol 5: In Vitro Antimicrobial Screening (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13]

Procedure:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[14]

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.[14]

  • Inoculation & Incubation: Add the bacterial inoculum to each well. Include positive (bacteria + medium) and negative (medium only) controls. Incubate the plate at 37°C for 16-20 hours.[14]

  • MIC Determination: The MIC is recorded as the lowest compound concentration at which no visible bacterial growth (turbidity) is observed.[13][14]

Protocol 6: In Vitro Anti-inflammatory Screening (COX Inhibition Assay)

Principle: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes. A colorimetric inhibitor screening assay can be used to measure the peroxidase activity of COX. The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm, and inhibition of this color development indicates COX inhibition.[15]

Procedure:

  • Use a commercial COX (ovine) inhibitor screening assay kit, which provides purified COX-1 and COX-2 enzymes, heme, arachidonic acid (substrate), and a colorimetric substrate (TMPD).

  • Add the buffer, heme, and enzyme (either COX-1 or COX-2) to the wells of a 96-well plate.

  • Add various concentrations of the synthesized test compounds. Include a known inhibitor (e.g., ibuprofen, celecoxib) as a positive control.[15]

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Read the absorbance at the appropriate wavelength over time using a plate reader.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration to derive IC₅₀ values for both COX-1 and COX-2.

Part 3: Data Presentation and Interpretation

Quantitative data from biological screening should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.

Table 1: Hypothetical Biological Activity Data for Imidazo[2,1-b]benzothiazole Derivatives

Compound IDR-Group (from Ar-CHO)Anticancer IC₅₀ (µM) [MCF-7]Antimicrobial MIC (µg/mL) [S. aureus]Anti-inflammatory IC₅₀ (µM) [COX-2]
HY-01 -H (Benzaldehyde)15.26425.8
HY-02 -4-Cl8.93212.4
HY-03 -4-OCH₃12.56418.9
HY-04 -4-NO₂5.1169.7
Doxorubicin Positive Control0.8N/AN/A
Ciprofloxacin Positive ControlN/A2N/A
Celecoxib Positive ControlN/AN/A0.04

Structure-Activity Relationship (SAR) Insights: From the hypothetical data, preliminary SAR can be inferred. For instance, the introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring of the hydrazone moiety appears to enhance biological activity across all three assays compared to the unsubstituted analog (HY-01).[16][17] The nitro group in HY-04 shows the most potent activity, suggesting that strong electron-withdrawing character might be a key determinant for interaction with the biological targets. Conversely, the electron-donating methoxy group (-OCH₃) in HY-03 resulted in slightly diminished activity compared to the electron-withdrawing groups.[17] This type of analysis is crucial for guiding the next round of synthesis to design more potent and selective compounds.[18]

References

  • Gupta, M., & Gupta, A. (2018). Synthesis, spectral studies and biological activity of 2, 3-disubstituted imidazo [2, 1-b] benzothiazole derivatives. Indian Journal of Pharmaceutical and Biological Research, 6(1), 1-8. [Link]

  • Journal of Applied Chemical Science. (2022). Biological Applications of Imidazothiazole Scaffolds: A Current Review. JACS Directory. [Link]

  • Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Beni-Suef University Journal of Basic and Applied Sciences, 12(1), 81. [Link]

  • Patel, R., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1121-1133. [Link]

  • ResearchGate. (n.d.). Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and.... [Link]

  • Patel, R., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Publishing. [Link]

  • Mihajlovic, M., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 1042301. [Link]

  • Saeed, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6899-6923. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. [Link]

  • Zhang, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. International Journal of Molecular Sciences, 24(4), 3575. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(21), 7394. [Link]

  • Berillo, O., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 483-492. [Link]

  • ResearchGate. (2014). Development and Assessment of Green Synthesis of Hydrazides. [Link]

  • Rabjohn, N. (Ed.). (1951). Ethyl azodicarboxylate. Organic Syntheses, 31, 58. [Link]

  • Sharma, A., et al. (2021). Benzothiazole derivatives as anticancer agents. Drug Discovery and Research in Pharmacognosy. [Link]

  • Al-Hourani, B. J., et al. (2023). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 13(1), 16-33. [Link]

  • Shaik, S. P., et al. (2019). Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents. Anticancer Agents in Medicinal Chemistry, 19(3), 347-355. [Link]

  • Bakht, M. A., et al. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Polycyclic Aromatic Compounds, 42(5), 2265-2277. [Link]

  • Taylor & Francis Online. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs. [Link]

  • Yang, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(1), 154-173. [Link]

  • Rani, P., et al. (2004). Synthesis and antiinflammatory activity of heterocyclic indole derivatives. European Journal of Medicinal Chemistry, 39(5), 449-452. [Link]

  • Andreani, A., et al. (1987). Synthesis and pharmacological activity of imidazo[2,1-b]benzothiazole acids. European Journal of Medicinal Chemistry, 22(1), 19-22. [Link]

  • Hiraoka, H., et al. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 24(17), 13203. [Link]

  • Google Patents. (2013).
  • Sridhar, J., et al. (2017). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. MedChemComm, 8(11), 2043-2049. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. [Link]

  • Sci-Hub. (1987). Research on heterocyclic compounds. XXI. Synthesis of imidazo[2,1‐b]benzothiazole and imidazo[2,1‐b]thiazole derivatives. Journal of Heterocyclic Chemistry, 24(5), 1331-1335. [Link]

  • Al-Ostath, A. I., et al. (2023). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 16(11), 1546. [Link]

  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-207. [Link]

  • Cicic, A., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[2,1‐b][4][19]benzothiazoles. [Link]

  • ResearchGate. (2015). Synthesis, characterization of novel Benzothiazole amide derivatives and screening as possible Antimitotic and Antimicrobial agents. [Link]

  • Chen, J., et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. New Journal of Chemistry, 42(10), 8056-8063. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][4][14][19] thiadiazole derivatives. [Link]

Sources

Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate as a scaffold in drug discovery

The ethyl imidazo[2,1-b]benzothiazole-2-carboxylate scaffold is a highly versatile platform for the discovery of new therapeutic agents. The protocols outlined in this guide provide a solid foundation for the synthesis, screening, and initial characterization of novel derivatives. Future research should focus on exploring a wider range of substitutions on the benzothiazole and imidazole rings to further optimize potency and selectivity. Moreover, in-depth mechanistic studies, including target identification and validation, will be crucial for the advancement of promising lead compounds into preclinical and clinical development. The integration of computational methods, such as molecular docking and dynamics simulations, can also aid in the rational design of next-generation imidazo[2,1-b]benzothiazole-based drugs. [1][2][12]

References

  • Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and... - ResearchGate. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available at: [Link]

  • (PDF) Synthesis, spectral studies and biological activity of 2, 3-disubstituted imidazo [2, 1-b] benzothiazole derivatives - ResearchGate. Available at: [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. Available at: [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - PubMed Central. Available at: [Link]

  • Biological Applications of Imidazothiazole Scaffolds: A Current Review - JACS Directory. Available at: [Link]

  • Imidazo[2,1-b]benzothiazol Derivatives as Potential Allosteric Inhibitors of the Glucocorticoid Receptor - PMC - NIH. Available at: [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Publishing. Available at: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. Available at: [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - RSC Publishing. Available at: [Link]

  • Targets and assays for discovering novel antibacterial agents. | Semantic Scholar. Available at: [Link]

  • Screening Strategies to Identify New Antibiotics - Ingenta Connect. Available at: [Link]

  • Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents - PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1. Available at: [Link]

  • Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. - ResearchGate. Available at: [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. Available at: [Link]

  • Imidazo[2,1-b]benzothiazoles. 2. New immunosuppressive agents - PubMed. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. Available at: [Link]

  • Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors - PubMed. Available at: [Link]

  • pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties - University of Cambridge. Available at: [Link]

  • Studies on imidazo[2,1-b]b[1][5]enzothiazole derivatives as new radiosensitizers. Available at: [Link]

  • Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - NIH. Available at: [Link]

  • Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents - NIH. Available at: [Link]

  • Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents - PubMed. Available at: [Link]

  • Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones - ResearchGate. Available at: [Link]

  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - MDPI. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - MDPI. Available at: [Link]

  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC - PubMed Central. Available at: [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts - MDPI. Available at: [Link]

  • Azoalkyl ether imidazo[2,1- b ]benzothiazoles as potentially antimicrobial agents with novel structural skeleton | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities - ResearchGate. Available at: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. Available at: [Link]6343/)

Sources

Application Notes and Protocols for Elucidating the Mechanism of Action of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[2,1-b]benzothiazole scaffold represents a class of "privileged" heterocyclic structures in medicinal chemistry. This fused ring system is a cornerstone in the design of novel therapeutics due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] Analogs of this core structure have been shown to interact with a diverse array of biological targets, underscoring their therapeutic potential.

This guide focuses specifically on analogs of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate . The presence of the ethyl carboxylate moiety at the 2-position offers a critical handle for synthetic modification and may play a key role in the pharmacodynamics and pharmacokinetic properties of these compounds.[5][6] As researchers and drug development professionals synthesize novel analogs based on this scaffold, a systematic and robust approach is required to elucidate their mechanism of action (MoA).

This document provides a comprehensive framework and a series of detailed, field-proven protocols designed to investigate the MoA of new chemical entities derived from this scaffold. The narrative moves from broad phenotypic screening to specific molecular target identification, emphasizing the causal logic behind experimental choices and ensuring that each protocol functions as a self-validating system with appropriate controls.

Part I: Initial Phenotypic Screening and Bioactivity Profiling

The first step in characterizing a novel analog is to determine its primary biological effect in a broad, unbiased manner. For imidazo[2,1-b]benzothiazole derivatives, which have a strong precedent for anticancer activity, a comprehensive antiproliferative screen is the logical starting point.[7][8][9]

Workflow for Primary Bioactivity Screening

cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Analysis & Hypothesis Generation Synthesis Synthesize Analog QC Confirm Purity & Identity (NMR, LC-MS, HPLC >95%) Synthesis->QC Screen Protocol 1: Antiproliferative Assay (e.g., NCI-60 Panel or similar) QC->Screen Compound Plate Data Calculate GI50 / IC50 Values Screen->Data Analysis Analyze Potency & Selectivity (Compare GI50 across cell lines) Data->Analysis Hypothesis Formulate MoA Hypothesis (e.g., Kinase Inhibitor, Tubulin Target) Analysis->Hypothesis

Caption: High-level workflow for initial screening of novel analogs.

Protocol 1: Broad-Spectrum Antiproliferative Assay using Sulforhodamine B (SRB)

Scientific Rationale: The SRB assay is a robust and sensitive method for measuring cell density based on the measurement of cellular protein content. It provides a reliable assessment of the growth inhibitory effects of a compound across multiple cell lines, allowing for the identification of potential cancer-type selectivity.

Methodology:

  • Cell Plating:

    • Seed cells from a panel representing diverse cancer types (e.g., lung, breast, prostate, colon) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test analog in DMSO.

    • Perform a serial dilution series (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium.

    • Remove the medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (DMSO at the highest concentration used) and a "no treatment" control.

    • Incubate for 48-72 hours.

  • Cell Fixation and Staining:

    • Gently discard the supernatant.

    • Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Measurement:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Shake the plates on a plate shaker for 10 minutes.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of cell viability) value.

Data Presentation:

Compound IDCell LineCancer TypeGI₅₀ (µM)
Analog-001A549Lung2.5
Analog-001MCF-7Breast1.8
Analog-001DU-145Prostate5.1
DoxorubicinA549Lung0.1

Part II: Elucidating the Anticancer Mechanism of Action

Based on the primary screening results, if an analog shows significant antiproliferative activity, the next phase involves investigating the specific molecular mechanism. The literature strongly suggests two primary pathways for this class of compounds: interference with microtubule dynamics and inhibition of protein kinases .

A. Investigation of Microtubule Dynamics

Scientific Rationale: Several imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of tubulin polymerization.[8][10][11] These agents bind to tubulin, preventing the formation of microtubules, which are essential for mitosis. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]

Effect of Microtubule Destabilizing Agents

cluster_0 Normal Cell Cycle cluster_1 Effect of Analog G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) (Stable Microtubules) G2->M M->G1 Arrest G2/M Phase Arrest Analog Analog Binds Tubulin Block Inhibition of Microtubule Polymerization Analog->Block Block->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Disruption of tubulin polymerization leads to mitotic arrest and apoptosis.

Protocol 2: In Vitro Tubulin Polymerization Assay

Scientific Rationale: This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. It is a definitive test to confirm whether the analog is a direct tubulin binder. Commercial kits (e.g., from Cytoskeleton, Inc.) are highly recommended for reproducibility.

Methodology (General Principles):

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (>99% pure) in a specified general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Prepare a polymerization buffer containing GTP.

    • Prepare the test analog at 2x the final desired concentration. Include Paclitaxel as a positive control for polymerization and Vinblastine or Nocodazole as a positive control for inhibition.

  • Assay Execution:

    • Pipette 50 µL of the 2x compound dilutions into a pre-warmed 96-well plate.

    • Initiate the reaction by adding 50 µL of the tubulin/GTP solution to each well.

    • Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C.

    • Measure the change in absorbance (340 nm) or fluorescence (if using a fluorescent reporter) every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance/fluorescence versus time.

    • A successful polymerization reaction (vehicle control) will show a sigmoidal curve with a lag phase, a polymerization phase, and a plateau phase.

    • A tubulin polymerization inhibitor will suppress the rate and extent of the polymerization phase.

    • Calculate the IC₅₀ value by testing a range of compound concentrations.

Protocol 3: Immunofluorescence Staining for Cellular Microtubule Integrity

Scientific Rationale: This cell-based imaging assay visualizes the effect of the compound on the microtubule network within intact cells. It provides crucial confirmation that the in vitro tubulin activity translates to a cellular effect.

Methodology:

  • Cell Culture and Treatment:

    • Grow cells (e.g., A549 or HeLa) on glass coverslips in a 24-well plate.

    • Treat the cells with the test analog at concentrations around its GI₅₀ value for an appropriate time (e.g., 16-24 hours). Include vehicle and a known microtubule-disrupting agent (e.g., Nocodazole) as controls.

  • Fixation and Permeabilization:

    • Wash cells with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific binding with 1% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) in blocking buffer for 1-2 hours at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:1000 dilution) in blocking buffer for 1 hour in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nucleus).

    • Image the cells using a fluorescence or confocal microscope.

Expected Results:

  • Vehicle Control: Well-defined, filamentous microtubule network extending throughout the cytoplasm.

  • Test Analog (Inhibitor): Diffuse, fragmented tubulin staining and a loss of the fine filamentous network. Cells may appear rounded and arrested in mitosis (condensed chromosomes visible with DAPI).

B. Investigation of Protein Kinase Inhibition

Scientific Rationale: The imidazo[2,1-b]benzothiazole core is present in known kinase inhibitors. For instance, AC220 (Quizartinib) is a potent FMS-like tyrosine kinase-3 (FLT3) inhibitor, and other derivatives have shown activity against Raf kinases.[2][12] Kinases are critical nodes in signaling pathways that control cell proliferation, survival, and differentiation, making them prime targets for anticancer drugs.

Generic Kinase Signaling Pathway

Receptor Receptor Tyrosine Kinase (e.g., FLT3) Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Analog Analog Blocks ATP Binding Site Analog->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TF Transcription Factors Kinase3->TF Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Inhibition of a kinase cascade blocks downstream signaling.

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Scientific Rationale: The ADP-Glo™ (Promega) assay is a universal, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction. A lower ADP level in the presence of the test compound indicates inhibition. This platform can be used to screen the analog against a panel of kinases to identify specific targets.

Methodology:

  • Kinase Reaction:

    • In a 96-well or 384-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer.

    • Add the test analog across a range of concentrations. Include a "no inhibitor" control and a "no enzyme" background control.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Measurement and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition and determine the IC₅₀ value for the analog against each kinase tested.

C. Investigation of Apoptosis Induction

Scientific Rationale: Whether the primary mechanism is microtubule disruption or kinase inhibition, the ultimate fate of cancer cells treated with effective therapeutics is often apoptosis (programmed cell death). Confirming apoptosis induction is a critical step in characterizing an anticancer agent.[10][11]

Workflow for Apoptosis Detection

cluster_0 Membrane Asymmetry cluster_1 Caspase Activation Start Treat Cells with Analog AnnexinV Protocol 6: Annexin V/PI Staining (Flow Cytometry) Start->AnnexinV Caspase Protocol 7: Caspase-3/7 Assay (Luminescence) Start->Caspase Result1 Quantify Early/Late Apoptotic Cells AnnexinV->Result1 Conclusion Confirm Apoptotic MoA Result1->Conclusion Result2 Measure Executioner Caspase Activity Caspase->Result2 Result2->Conclusion

Caption: A dual approach to confirm apoptosis via membrane changes and enzyme activity.

Protocol 6: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

Scientific Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells in a 6-well plate with the test analog at 1x and 3x its GI₅₀ concentration for 24-48 hours.

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Annexin V Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.

    • Acquire at least 10,000 events per sample.

  • Data Analysis:

    • Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris.

    • Quantify the percentage of cells in each quadrant.

Part III: Investigating Other Potential Mechanisms

While anticancer activity is prominent, the versatility of the scaffold warrants investigation into other potential mechanisms, particularly if the phenotypic screen suggests a different activity profile or if the primary anticancer MoA is inconclusive.

A. Glucocorticoid Receptor (GCR) Modulation

Scientific Rationale: Certain imidazo[2,1-b]benzothiazole derivatives have been identified as potential allosteric inhibitors of the glucocorticoid receptor, a key regulator of inflammation.[13] This suggests a potential application for analogs in treating inflammatory diseases.

Protocol 8 (Outline): GCR Reporter Gene Assay

  • System: Use a cell line (e.g., A549) stably transfected with a plasmid containing a glucocorticoid response element (GRE) driving the expression of a reporter gene (e.g., luciferase).

  • Method:

    • Treat cells with the test analog in the presence of a known GCR agonist (e.g., dexamethasone).

    • Incubate for 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Interpretation: A reduction in the dexamethasone-induced luciferase signal indicates that the analog is acting as a GCR antagonist.

B. p53 Inhibition

Scientific Rationale: The tumor suppressor protein p53 is a critical regulator of the cell's response to stress. While counterintuitive for cancer therapy, p53 inhibitors have been explored to protect normal tissues from the toxicity of chemotherapy. Some imidazolo[2,1-b]benzothiazole derivatives have been evaluated as potential p53 inhibitors.[14]

Protocol 9 (Outline): p53-Dependent Gene Expression by qPCR

  • System: Use a cell line with wild-type p53 (e.g., MCF-7).

  • Method:

    • Pre-treat cells with the test analog.

    • Induce p53 activation with a DNA-damaging agent (e.g., doxorubicin).

    • After a suitable time (e.g., 6-8 hours), isolate total RNA.

    • Perform reverse transcription followed by quantitative PCR (qPCR) to measure the mRNA levels of a canonical p53 target gene, such as CDKN1A (p21).

  • Interpretation: Inhibition of the doxorubicin-induced upregulation of CDKN1A mRNA would suggest the analog interferes with p53 transcriptional activity.

Conclusion

The Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate scaffold is a promising starting point for the development of novel therapeutics. Its demonstrated potential to interact with diverse and critical cellular targets, ranging from cytoskeletal proteins to key signaling kinases, highlights its versatility. A successful drug development campaign relies on a deep and accurate understanding of the mechanism of action. The protocols and workflows detailed in this guide provide a systematic, evidence-based pathway for researchers to move from a novel synthesized compound to a well-characterized lead with a defined molecular mechanism. By applying these methods, researchers can efficiently identify the primary biological effects of their analogs, validate their molecular targets, and build a compelling case for further preclinical and clinical development.

References

  • Gomha, S. M., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-77. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Request PDF. [Link]

  • Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 359-377. [Link]

  • Porcirette, P. A., et al. (2011). Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(5), 1478-1481. [Link]

  • Wang, Y., et al. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. Molecules, 28(13), 5085. [Link]

  • Sperandio, O., et al. (2013). Imidazo[2,1-b]benzothiazol Derivatives as Potential Allosteric Inhibitors of the Glucocorticoid Receptor. ACS Medicinal Chemistry Letters, 4(11), 1043-1047. [Link]

  • Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 359-377. [Link]

  • ResearchGate. (n.d.). The structures of some imidazo[2,1-b]thiazoles having antitumor activity. [Link]

  • Samala, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Advances, 12(36), 23537-23553. [Link]

  • ResearchGate. (n.d.). Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and.... [Link]

  • Andreani, A., et al. (1986). Synthesis and pharmacological activity of imidazo[2,1-b]benzothiazole acids. European Journal of Medicinal Chemistry, 21(5), 451-453. [Link]

  • Ghandi, M., & Mosaddegh, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]

  • Samala, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b].... RSC Advances. [Link]

  • Kamal, A., et al. (2014). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem, 9(12), 2735-2744. [Link]

  • JACS Directory. (2022). Biological Applications of Imidazothiazole Scaffolds: A Current Review. [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][7][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. [Link]

  • MySkinRecipes. (n.d.). ethyl iMidazo[2,1-b]thiazole-5-carboxylate. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. [Link]

  • Kamal, A., et al. (2017). Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents. Bioorganic Chemistry, 75, 233-244. [Link]

Sources

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Imidazo[2,1-b]benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Imidazo[2,1-b]benzothiazoles in Inflammation

The imidazo[2,1-b]benzothiazole scaffold represents a promising class of heterocyclic compounds with a wide range of pharmacological activities.[1] This fused ring system has garnered significant attention in medicinal chemistry due to its presence in various biologically active molecules. Among their diverse therapeutic potentials, the anti-inflammatory properties of imidazo[2,1-b]benzothiazole derivatives are of particular interest to researchers developing novel treatments for a multitude of inflammatory diseases.[2][3]

Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for new and effective anti-inflammatory agents with improved safety profiles is a continuous effort in drug discovery. Imidazo[2,1-b]benzothiazole compounds have emerged as attractive candidates due to their demonstrated ability to modulate key inflammatory pathways.[4]

These application notes provide a comprehensive guide for researchers interested in evaluating the anti-inflammatory effects of imidazo[2,1-b]benzothiazole compounds. We will delve into their primary mechanisms of action, provide detailed protocols for essential in vitro assays, and offer insights into data interpretation.

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of imidazo[2,1-b]benzothiazole derivatives are primarily attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. Two of the most well-documented mechanisms are the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. Some evidence also suggests a potential role in modulating the glucocorticoid receptor and mitogen-activated protein kinase (MAPK) pathways.[4][5]

Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are potent inflammatory mediators.[6] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Several studies have demonstrated that imidazo[2,1-b]thiazole derivatives can act as potent and selective COX-2 inhibitors.[6]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[4][7] Imidazo[2,1-b]benzothiazole compounds have been shown to suppress the activation of the NF-κB pathway, thereby reducing the production of these key inflammatory mediators.

NF-kB Signaling Pathway Figure 1: Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes induces Imidazo Imidazo[2,1-b]benzothiazole Compounds Imidazo->IKK inhibits Imidazo->NFkB inhibits translocation

Caption: Simplified NF-κB Signaling Pathway and points of inhibition.

Quantitative Data Summary

The following table summarizes the reported in vitro anti-inflammatory activities of various imidazo[2,1-b]thiazole and related derivatives. This data can serve as a reference for comparing the potency of novel compounds.

Compound IDAssayTarget/Cell LineIC50 Value (µM)Reference
6a COX-2 InhibitionIn vitro enzyme assay0.08[6]
IT06 Anti-mycobacterialMtb H37Ra2.03[8][9]
IT10 Anti-mycobacterialMtb H37Ra2.32[8][9]
5a-5d 15-Lipoxygenase InhibitionIn vitro enzyme assay11.5 - 35[10]
7e 15-Lipoxygenase InhibitionIn vitro enzyme assay0.36[10]

Experimental Protocols

The following protocols describe standard in vitro assays to evaluate the anti-inflammatory properties of imidazo[2,1-b]benzothiazole compounds using the RAW 264.7 murine macrophage cell line.

Protocol 1: Determination of Nitric Oxide (NO) Production using the Griess Assay

This protocol measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant as an indicator of iNOS activity.[7][11]

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Lipopolysaccharide (LPS) from E. coli

  • Imidazo[2,1-b]benzothiazole test compounds

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: The next day, remove the culture medium and replace it with 100 µL of fresh medium containing various concentrations of the imidazo[2,1-b]benzothiazole test compounds. Include a vehicle control (e.g., DMSO). Pre-incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Component A to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

    • Determine the percentage inhibition of NO production by the test compounds compared to the LPS-stimulated control.

Griess Assay Workflow Figure 2: Workflow for the Griess Assay Start Seed RAW 264.7 cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with Imidazo[2,1-b]benzothiazole compounds Incubate1->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate2 Incubate for 24 hours Stimulate->Incubate2 Collect Collect supernatant Incubate2->Collect Griess Perform Griess Reaction Collect->Griess Read Measure absorbance at 540 nm Griess->Read Analyze Analyze data and calculate % inhibition Read->Analyze

Caption: Workflow for the Griess Assay.

Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol outlines the general steps for quantifying the levels of TNF-α and IL-6 in cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).[12][13][14]

Materials:

  • Cell culture supernatants (from Protocol 1)

  • Commercially available ELISA kits for mouse TNF-α and IL-6 (follow the manufacturer's instructions)

  • Microplate reader

General Procedure (refer to kit manual for specifics):

  • Plate Preparation: The wells of the microplate are pre-coated with a capture antibody specific for the cytokine of interest.

  • Sample Addition: Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells. Incubate for the time specified in the kit manual (typically 1-2 hours) at room temperature.

  • Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.

  • Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the TMB substrate solution to each well. A color will develop in proportion to the amount of cytokine present.

  • Stop Reaction: Stop the color development by adding the stop solution. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the cytokine in the samples from the standard curve.

    • Calculate the percentage inhibition of cytokine production by the test compounds.

Data Interpretation and Troubleshooting

  • Cytotoxicity: It is crucial to assess the cytotoxicity of the test compounds on RAW 264.7 cells to ensure that the observed reduction in inflammatory mediators is not due to cell death. An MTT or similar cell viability assay should be performed in parallel.[7]

  • Dose-Response: A dose-dependent inhibition of NO and cytokine production provides stronger evidence for the anti-inflammatory activity of the compound.

  • Positive Control: Include a known anti-inflammatory agent (e.g., dexamethasone or a specific COX-2 inhibitor) as a positive control to validate the assay.

  • Troubleshooting:

    • High background in Griess assay: Ensure fresh Griess reagents are used. Phenol red in the culture medium can interfere with the assay; use phenol red-free medium if necessary.

    • Low signal in ELISA: Check the expiration date of the kit and ensure proper storage. Optimize incubation times and temperatures as per the manufacturer's protocol.

Conclusion

The imidazo[2,1-b]benzothiazole scaffold holds significant promise for the development of novel anti-inflammatory therapeutics. The protocols and information provided in these application notes offer a solid foundation for researchers to investigate the anti-inflammatory properties of these compounds. By understanding their mechanisms of action and employing robust in vitro assays, the scientific community can further explore the therapeutic potential of this versatile class of molecules.

References

  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC - NIH. (URL: [Link])

  • Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - Spandidos Publications. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PubMed Central. (URL: [Link])

  • A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties - YMER. (URL: [Link])

  • Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles - PubMed. (URL: [Link])

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - RSC Publishing. (URL: [Link])

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH. (URL: [Link])

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? | ResearchGate. (URL: [Link])

  • Imidazo[2,1-b]thiazole derivatives as new inhibitors of 15-lipoxygenase - ResearchGate. (URL: [Link])

  • Imidazo[2,1-b]benzothiazol Derivatives as Potential Allosteric Inhibitors of the Glucocorticoid Receptor - PMC - NIH. (URL: [Link])

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC - PubMed Central. (URL: [Link])

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL: [Link])

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI. (URL: [Link])

  • ELISA Sample Preparation Guide: Optimize Your Sample for Accurate Results | Boster Bio. (URL: [Link])

  • Synthetic Approach to Diversified Imidazo[2,1-b][2][11]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents - MDPI. (URL: [Link])

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts - MDPI. (URL: [Link])

  • Imidazo[2,1-b][2][11]benzothiazole-2-carbaldehyde | C10H6N2OS - PubChem. (URL: [Link])

  • Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and... - ResearchGate. (URL: [Link])

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Publishing. (URL: [Link])

  • Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines - PubMed. (URL: [Link])

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][2][6][11]Thiadiazole Derivatives as Anti-Inflammatory Agents - MDPI. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic scaffold. The imidazo[2,1-b]thiazole core is found in numerous compounds with a wide range of biological activities, including antitubercular, antimicrobial, and anticancer properties.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols derived from established literature to ensure the successful and efficient synthesis of your target compound.

Reaction Overview and Mechanism

The synthesis of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate and its derivatives typically involves the cyclization reaction between a 2-aminobenzothiazole substrate and an appropriate α-haloketone or a related C2-building block.[3][4] A common and effective route is the reaction of 2-aminobenzothiazole with an ethyl 2-chloroacetoacetate or similar reagent.

The general reaction scheme is as follows:

Caption: General synthesis of Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yield is very low or I'm getting no product. What are the most common causes?

Low yields are a frequent issue in heterocyclic synthesis and can stem from several factors. A systematic approach is the best way to diagnose the problem.[5]

  • Suboptimal Reaction Conditions: The choice of base and solvent is critical. Weak bases like potassium bicarbonate (KHCO₃) may be ineffective, leading to no desired product and instead favoring side reactions like N-acetylation of the starting material.[6] Similarly, solvents like toluene or ethyl acetate can perform poorly.[6]

    • Solution: Switch to a stronger base. Potassium tert-butoxide (KOt-Bu) has been shown to produce significantly higher yields (up to 86%) compared to weaker bases or even other strong bases like KOH or NaH.[6] The optimal solvent is typically a polar aprotic one, such as acetonitrile (MeCN), DMF, or DMAc.[6]

  • Purity of Reagents and Solvents: Impurities in the 2-aminobenzothiazole or the ethyl 2-chloroacetoacetate can inhibit the reaction. More critically, the presence of water in the solvent can quench strong bases and lead to unwanted side reactions.

    • Solution: Ensure all reagents are of high purity. Use freshly distilled or anhydrous solvents, especially when working with strong bases like NaH or KOt-Bu.[5]

  • Atmospheric Contamination: Many organic reactions, particularly those employing strong bases, are sensitive to atmospheric moisture and oxygen.[5]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly flame-dried or oven-dried before use.[7]

  • Product Decomposition: The desired imidazo[2,1-b]benzothiazole product might be unstable under prolonged heating or during the workup procedure.[5]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Once the starting material is consumed, proceed immediately to the workup. Avoid unnecessarily long reaction times or exposure to harsh conditions.[7]

Q2: I'm observing a major side product. How can I identify and minimize it?

A common side product in this reaction is the N-acetylated 2-aminobenzothiazole.[6] This occurs when the reaction conditions favor acylation of the starting material over the desired cyclization.

  • Cause: This side product is particularly prevalent when using weak bases (like KHCO₃) or certain solvents (like toluene).[6] The base is not strong enough to facilitate the complete cyclization pathway, leading to acetylation.

  • Solution: The most effective way to prevent this is by using a strong base like potassium tert-butoxide (KOt-Bu).[6] This base promotes the desired cyclization pathway much more efficiently, significantly reducing the formation of the N-acetylated impurity.

Q3: The reaction seems to stall and does not go to completion. What should I do?

An incomplete reaction can be frustrating and points to issues with either the reaction setup or the reagents themselves.

  • Inefficient Mixing: In heterogeneous reactions (e.g., if the base is not fully dissolved), poor stirring can lead to localized concentrations and slow reaction rates.[5]

    • Solution: Ensure vigorous and efficient stirring throughout the reaction, especially after the addition of reagents.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to unconsumed starting material.

    • Solution: Carefully calculate and weigh all reagents. It is common to use a slight excess (e.g., 2 equivalents) of the cyclizing agent or base to drive the reaction to completion.[6][8]

  • Reagent Degradation: The ethyl 2-chloroacetoacetate can be unstable. If it has degraded, it will not react effectively.

    • Solution: Use fresh or properly stored reagents. If in doubt, verify the purity of the starting materials via NMR or other analytical techniques.

Optimization of Reaction Parameters

The yield of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate is highly dependent on the choice of base and solvent. The following table summarizes findings from optimization studies to guide your experimental design.[6]

ParameterConditionObserved Yield of ProductNotes
Base KHCO₃0%N-acetylated side product was the main product observed.[6]
KOH56%A moderate yield was achieved.[6]
NaHModerateProvided a moderate yield of the desired product.[6]
KOEtModerateSimilar performance to NaH.[6]
KOt-Bu 86% Highest yield reported, indicating it's the optimal base. [6]
Solvent MeCN 86% (with KOt-Bu) Optimal solvent choice. [6]
DMFGoodSlightly lower yield than MeCN.[6]
DMAcGoodSlightly lower yield than MeCN.[6]
Ethyl AcetatePoorFared poorly in the reaction.[6]
Toluene0%Only the N-acetylated side product was formed.[6]

Troubleshooting Workflow

Use the following flowchart to systematically diagnose and resolve issues with your synthesis.

Troubleshooting_Workflow decision decision start_node Low Yield Observed n1 Verify Reaction Conditions (Temp, Time, Concentration) start_node->n1 Begin Diagnosis end_node Yield Improved d1 Conditions Correct? n1->d1 n2 Assess Reagent & Solvent Purity d1->n2 Yes a1 Adjust to Optimal (Reflux, 16-24h) d1->a1 No d2 Purity High? n2->d2 a1->n1 n3 Review Choice of Base and Solvent d2->n3 Yes a2 Purify Reagents Use Anhydrous Solvents d2->a2 No d3 Using KOt-Bu & MeCN/DMF? n3->d3 a2->n2 n4 Check for Atmospheric Contamination d3->n4 Yes a3 Switch to KOt-Bu in MeCN d3->a3 No d4 Inert Atmosphere Used? n4->d4 a3->n3 n5 Review Workup & Purification Procedure d4->n5 Yes a4 Use N₂ or Ar Blanket Flame-Dry Glassware d4->a4 No n5->end_node a4->n4

Caption: A step-by-step workflow for troubleshooting low synthesis yield.

Recommended Experimental Protocol

This protocol is based on optimized conditions reported to achieve high yields.[6][8]

Materials:

  • 2-Aminobenzothiazole

  • Ethyl 2-chloroacetoacetate (or similar α-halo ketoester)

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzothiazole (1.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas.

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to the flask.

  • Reagent Addition: While stirring, add ethyl 2-chloroacetoacetate (2.0 eq) to the solution.

  • Base Addition: Carefully add potassium tert-butoxide (KOt-Bu) (2.0 eq) portion-wise to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for MeCN) and maintain for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate solvent system) until the starting material is consumed.

  • Workup:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification:

    • Evaporate the solvent from the organic layer to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate).[8]

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) can be employed to obtain the pure Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q: What are the typical starting materials for this synthesis? A: The most common starting materials are a substituted 2-aminobenzothiazole and an α-halo carbonyl compound. For the title compound, this is typically 2-aminobenzothiazole and ethyl bromopyruvate or ethyl 2-chloroacetoacetate.[4]

Q: How should I properly monitor the reaction? A: Thin Layer Chromatography (TLC) is the most common method.[8] Use a suitable mobile phase (e.g., ethyl acetate/hexane mixtures) to track the disappearance of the starting material and the appearance of the product spot. Visualization can be done under UV light. For more precise tracking, LC-MS can also be used.

Q: Is it possible to perform this as a one-pot synthesis? A: Yes, many procedures for imidazo[2,1-b]thiazoles are designed as one-pot reactions, where the reactants are mixed and taken to the final product without isolating intermediates.[9] The protocol described above is an example of a one-pot procedure.

Q: What are some alternative, "greener" synthesis methods? A: Modern approaches aim to reduce the use of toxic solvents and reagents. Some methods utilize microwave irradiation or catalyst-free reactions in aqueous media to improve efficiency and environmental friendliness.[10][11]

References

  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Polshettiwar, V., et al. (2018). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Ramírez-Zúñiga, J. A., et al. (2022). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molecules. [Link]

  • Samala, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Advances. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]

  • ResearchGate. Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. [Link]

  • Nallapati, S. B., et al. (2019). Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis of imidazo[2,1‐b][5][7]benzothiazoles. [Link]

  • PrepChem. Synthesis of ethyl 2-methylimidazo[2,1-b]benzothiazole-3-carboxylate. [Link]

  • Samala, S., et al. (2022). Supplementary Information: Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole... RSC Publishing. [Link]

  • Andreani, A., et al. (1985). Synthesis and pharmacological activity of imidazo[2,1-b]benzothiazole acids. European Journal of Medicinal Chemistry. [Link]

  • Karchava, A. V., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]

  • Ayaz, M., et al. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances. [Link]

  • Samala, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. PubMed Central. [Link]

Sources

Technical Support Center: Purification of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The following sections provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges associated with its purification by column chromatography.

Troubleshooting Guide: Column Chromatography Issues

This section addresses specific problems you may encounter during the purification process. Each issue is analyzed by outlining potential causes and providing actionable solutions.

Q1: Problem - My spots are streaking or tailing badly on the analytical TLC plate.

  • Possible Cause 1: Acidity of Silica Gel. The imidazo[2,1-b]benzothiazole core contains basic nitrogen atoms. These can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, causing the compound to "stick" and streak rather than move as a compact band.

  • Solution 1a: Neutralize the Mobile Phase. Add a small amount of a basic modifier to your eluent. A common choice is 0.1-1% triethylamine (Et3N) or a few drops of ammonium hydroxide in the methanol portion of your solvent system. This base will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically.[1]

  • Solution 1b: Use a Deactivated Stationary Phase. If streaking persists, consider using a less acidic stationary phase. Neutral alumina can be an effective alternative for basic compounds.[1] Alternatively, silica gel can be "deactivated" by pre-treating it with a solution of your mobile phase containing the basic additive before packing the column.

  • Possible Cause 2: Compound Instability. Although generally stable, some heterocyclic compounds can degrade on silica gel, leading to streaks composed of decomposition products.[2]

  • Solution 2: Perform a Stability Test. Spot your crude material on a TLC plate. Let the plate sit on the bench for 30-60 minutes before eluting it. If you observe new spots or a significant streak that wasn't present initially, your compound may be degrading.[1][2] In this case, minimizing the time the compound spends on the column by using flash chromatography is crucial.

Q2: Problem - I have poor separation between my product and an impurity (ΔRf < 0.2).

  • Possible Cause 1: Suboptimal Solvent System. The polarity of your mobile phase is not ideal for resolving the components of your mixture.

  • Solution 1a: Fine-Tune the Solvent Ratio. The goal is to get the Rf of your target compound to be approximately 0.25-0.35 on the TLC plate. This range typically provides the best separation on a column. Prepare several TLC plates and test a range of solvent systems with slightly different polarities. For this class of compounds, systems like ethyl acetate/petroleum ether or ethyl acetate/hexanes are common starting points.[3][4] Systematically vary the ratio (e.g., 20% EtOAc, 25% EtOAc, 30% EtOAc) to find the optimal separation.

  • Solution 1b: Try a Different Solvent Combination. If adjusting the ratio of a two-solvent system doesn't work, introduce a third solvent to modify the selectivity. For example, adding a small amount of dichloromethane or methanol to an ethyl acetate/hexane system can sometimes resolve closely running spots.

  • Possible Cause 2: Column Overloading. Applying too much crude material to the column is a very common cause of poor separation.[1]

  • Solution 2: Reduce the Sample Load. A general rule of thumb is that the mass of the crude sample should be 1-5% of the mass of the silica gel used (e.g., for 100 g of silica, use 1-5 g of crude material).[1] If you need to purify a large amount of material, it is always better to use a larger column than to overload a smaller one.

Q3: Problem - My compound is not eluting from the column, even with a highly polar solvent.

  • Possible Cause 1: Irreversible Adsorption. Your compound may be binding too strongly to the silica gel, especially if it is highly polar or has multiple basic sites.

  • Solution 1: Switch to a Different Stationary Phase. This is a situation where reversed-phase chromatography is often the best solution. In reversed-phase (using a C18-functionalized silica), the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[1] More polar compounds will elute earlier.

  • Possible Cause 2: The Compound Decomposed on the Column. As mentioned in Q1, the compound may not be stable to prolonged exposure to silica gel.[2]

  • Solution 2: Use a "Plug" or "Filter" Column. If the goal is simply to remove baseline impurities, you can pass your crude product through a short, wide pad of silica gel (a "plug") using a moderately polar solvent. This minimizes contact time while still trapping very polar or insoluble impurities.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for developing a separation method for ethyl imidazo[2,1-b]benzothiazole-2-carboxylate?

A: Based on published procedures for similar benzo[d]imidazo[2,1-b]thiazole derivatives, a good starting point is a mixture of ethyl acetate (EtOAc) and a non-polar solvent like petroleum ether or hexanes.[3][4][5] Begin by testing a mobile phase of 20% ethyl acetate in petroleum ether on a TLC plate. Based on the resulting Rf value, you can increase or decrease the polarity by adjusting the solvent ratio. The goal is to achieve an Rf value for your desired product in the 0.25-0.35 range.

Q: How should I load my sample onto the column?

A: There are two primary methods: wet loading and dry loading.

  • Wet Loading: Dissolve your crude sample in the minimum amount of the mobile phase solvent (or a slightly more polar solvent if necessary, like dichloromethane).[6] Carefully pipette this solution directly onto the top of the packed column bed. This method is fast but can lead to band broadening if too much solvent is used.

  • Dry Loading: This is the preferred method, especially for compounds that are not very soluble in the mobile phase.[6] Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (about 10-20 times the mass of your sample), and evaporate the solvent completely using a rotary evaporator to get a free-flowing powder.[6] This powder can then be carefully added to the top of the packed column. Dry loading ensures that the sample is introduced to the column as a very narrow, concentrated band, which often results in superior separation.

Q: What are the likely impurities I might encounter?

A: The impurities will depend on the synthetic route. A common synthesis involves the cyclization of a 2-aminobenzothiazole derivative.[3] Potential impurities could include:

  • Unreacted 2-aminobenzothiazole starting material.

  • Byproducts from incomplete cyclization or side reactions.

  • Reagents used in the reaction, such as leftover alkylating agents. Monitoring the reaction by TLC before workup is essential to identify the number and relative polarity of these impurities, which will guide your purification strategy.[3][7][8]

Data & Protocols

Table 1: Example Solvent Systems for Method Development

This table illustrates how changing the solvent ratio affects the Retention Factor (Rf) on a standard silica gel TLC plate. The goal is to find a system where the product (Target) has an Rf of ~0.3 and is well-separated from impurities.

Solvent System (v/v)Target Compound RfImpurity A (Less Polar) RfImpurity B (More Polar) RfSeparation Quality
10% EtOAc / 90% Hexane0.100.250.02Poor (Target too retained)
30% EtOAc / 70% Hexane 0.32 0.55 0.10 Good (Optimal)
50% EtOAc / 50% Hexane0.600.750.35Poor (Compounds elute too fast)
30% EtOAc / 70% Hexane + 0.5% Et3N0.350.580.12Excellent (Symmetrical spots)
Standard Operating Protocol: Column Chromatography Purification

This protocol assumes a crude sample of ~1.0 g.

  • TLC Analysis & Solvent Selection:

    • Develop a TLC solvent system that gives your product an Rf of 0.25-0.35. For this example, we'll use 30% Ethyl Acetate / 70% Hexane.

  • Column Preparation:

    • Select a glass column with a diameter of ~40 mm.

    • Prepare a slurry of silica gel (100-200 mesh size, ~50 g) in the chosen mobile phase.[3]

    • Pack the column by pouring the slurry in and allowing the silica to settle, ensuring a flat, undisturbed bed. Drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the 1.0 g of crude material in ~10 mL of dichloromethane.

    • Add ~10 g of silica gel to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully layer this powder onto the top of the packed column bed.

    • Gently add a thin layer of sand (~0.5 cm) on top to prevent disturbance.[6]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.

    • Begin collecting fractions (e.g., 20 mL per test tube).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of your compound.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified ethyl imidazo[2,1-b]benzothiazole-2-carboxylate.

Visual Workflow and Troubleshooting Diagrams

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Elution cluster_analysis Phase 3: Analysis TLC 1. TLC Analysis (Find Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for Column Chromatography Purification.

G Start Problem: Poor Separation Rf_Check Is Product Rf ~0.25-0.35? Start->Rf_Check Overload_Check Is Sample Load <5% of Silica Mass? Rf_Check->Overload_Check Yes Adjust_Solvent Adjust Solvent Ratio to Target Rf 0.3 Rf_Check->Adjust_Solvent No Reduce_Load Reduce Sample Load or Use Larger Column Overload_Check->Reduce_Load No Consider_Alt Try Different Solvent System (e.g., add DCM) Overload_Check->Consider_Alt Yes

Caption: Troubleshooting Flowchart for Poor Separation.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from BenchChem Technical Support.[1]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]2]

  • Patel, D., et al. (2021). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide derivatives as potential anti-mycobacterial agents. RSC Advances, 11(42), 26233-26248. Available at: [Link]3][4]

  • Shaikh, A., et al. (2018). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Molecules, 23(10), 2469. Available at: [Link]7]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]6]

  • Gao, F., et al. (2019). Efficient Synthesis of 1H-Benzo[6][7]imidazo[1,2-c][1][3]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Molecules, 24(20), 3769. Available at: [Link]8]

  • Costa, M. S., et al. (2021). Synthesis of 2‑Aryl-3-(organoselanyl)‑4H‑benzo[6][7]imidazo[2,1‑b][1][3]thiazines Promoted by N‑Fluorobenzenesulfonimide (NFSI). The Journal of Organic Chemistry, 86(20), 14269–14282. Available at: [Link]5]

Sources

Technical Support Center: Synthesis of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic scaffold. The methodologies and advice presented herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

FAQ 1: What is the standard and most reliable method for synthesizing Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate?

The most common and robust method for synthesizing the Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate core structure is a variation of the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of a 2-aminobenzothiazole with an α-halo-β-ketoester, typically ethyl bromopyruvate or a related derivative like ethyl 2-chloroacetoacetate.[3]

The generally accepted mechanism proceeds via two key steps:

  • Sɴ2 Alkylation: The nucleophilic nitrogen of the 2-aminobenzothiazole attacks the α-carbon of the ethyl bromopyruvate, displacing the bromide ion. The initial alkylation occurs on the endocyclic nitrogen of the benzothiazole ring.[4]

  • Intramolecular Condensation & Aromatization: The intermediate then undergoes a cyclization reaction, where the exocyclic amino group attacks the ketone carbonyl. This is followed by a dehydration step to form the stable, aromatic imidazo[2,1-b]benzothiazole ring system.

A typical reaction is carried out by refluxing the reactants in a polar aprotic solvent such as ethanol or 1,4-dioxane.[3][5]

Below is a diagram illustrating the primary synthetic pathway.

G Figure 1. Primary reaction pathway for synthesis. SM1 2-Aminobenzothiazole INT1 N-Alkylated Intermediate SM1->INT1 Sɴ2 Attack (Endocyclic N) SM2 Ethyl Bromopyruvate SM2->INT1 INT2 Cyclized Intermediate (Hemiaminal) INT1->INT2 Intramolecular Cyclization PROD Ethyl Imidazo[2,1-b]benzothiazole- 2-carboxylate INT2->PROD Dehydration & Aromatization

Caption: Figure 1. Primary reaction pathway for synthesis.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield, or I've only recovered my starting material. What are the most common causes and how can I fix this?

A: Low yields are a frequent issue and can stem from several factors. Systematically investigating the following points is the best approach.

1. Incomplete Reaction:

  • Cause: The reaction may not have gone to completion due to insufficient reaction time or temperature. While reflux is standard, the optimal temperature can be solvent-dependent.

  • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If the starting material spot remains prominent after several hours, consider extending the reflux time (e.g., from 12h to 24h).[3] If using a lower-boiling solvent like ethanol, switching to a higher-boiling one like 1,4-dioxane or DMF might be beneficial, provided the reactants are stable at higher temperatures.

2. Reagent Quality:

  • Cause: 2-aminobenzothiazole can oxidize and darken over time. Ethyl bromopyruvate is a lachrymator and can decompose, releasing HBr and other impurities.

  • Solution: Use freshly purchased or purified reagents. 2-aminobenzothiazole can be recrystallized from ethanol/water. Ethyl bromopyruvate should be stored under an inert atmosphere and refrigerated; if it is dark yellow or brown, it should be distilled under reduced pressure before use.

3. Ineffective Base (if used):

  • Cause: Some variations of this synthesis employ a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to scavenge the HBr formed during the reaction. An inappropriate or weak base may not be effective, allowing the acid to protonate the starting amine, reducing its nucleophilicity.

  • Solution: If employing a base, ensure it is anhydrous and added in at least stoichiometric amounts (1.0-1.2 equivalents). For this specific transformation, however, many procedures run effectively without a base, as the amine itself can act as the scavenger.[5]

Table 1: Effect of Solvent on Reaction Conditions

Solvent Typical Reflux Temp. (°C) Common Reaction Time (h) Notes
Ethanol ~78 12 - 24 Good for dissolving reactants; easy to remove.
1,4-Dioxane ~101 8 - 24 Higher temperature can increase reaction rate.[3]

| DMF | ~153 | 4 - 12 | Use with caution; high temp can lead to decomposition. |

Problem 2: Presence of a Major, Unidentified Side Product

Q: My crude NMR or LC-MS shows a significant peak that is not my product or starting material. What could this impurity be?

A: The formation of isomeric or dimeric side products is the most probable cause. The structure of 2-aminobenzothiazole offers two nucleophilic nitrogen atoms, leading to potential regioselectivity issues.

Side Reaction A: Formation of the "Linear" Isomer (Alkylation on the Exocyclic Nitrogen)

  • Mechanism: While the endocyclic (ring) nitrogen is generally considered the more nucleophilic site for the initial alkylation, attack from the exocyclic (amino) nitrogen can also occur.[4] This leads to the formation of an isomeric product, ethyl 2-(benzothiazol-2-ylimino)propanoate, after subsequent rearrangement. This side reaction is more prominent under certain conditions, particularly acidic ones, which can alter the relative nucleophilicity of the two nitrogen atoms.[6]

  • Identification: The linear isomer will have a different fragmentation pattern in MS and distinct shifts in NMR spectroscopy compared to the desired tricyclic product. The proton on the imidazole ring of the desired product is characteristic; its absence in the ¹H NMR spectrum is a key indicator of the linear isomer's formation.

  • Solution:

    • Control pH: Avoid strongly acidic conditions which may favor the formation of the undesired isomer.[6] Running the reaction in a neutral solvent like ethanol or dioxane is generally preferred.

    • Purification: The isomers often have different polarities. Careful column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or petroleum ether, can effectively separate them.[3]

G Figure 2. Competing reaction pathways. Start 2-Aminobenzothiazole PathA Attack by Endocyclic N Start->PathA Favored Pathway PathB Attack by Exocyclic N Start->PathB Side Reaction Reagent Ethyl Bromopyruvate Reagent->PathA Reagent->PathB Product Desired Product (Imidazo[2,1-b]benzothiazole) PathA->Product Cyclization SideProduct Linear Isomer Side Product PathB->SideProduct Rearrangement

Sources

Optimizing reaction conditions for imidazo[2,1-b]benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[2,1-b]benzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of imidazo[2,1-b]benzothiazole derivatives. The question-and-answer format is designed to help you quickly identify and solve experimental challenges.

Question 1: I am experiencing very low or no yield of my desired imidazo[2,1-b]benzothiazole product. What are the likely causes and how can I fix it?

Low product yield is a common frustration. The issue can typically be traced back to one of three areas: the quality of your starting materials, the reaction conditions, or inefficient cyclization.

Potential Causes & Recommended Solutions:

  • Poor Quality of Starting Materials: The primary precursor, 2-aminobenzothiazole, is susceptible to oxidation. If you are using an old or improperly stored bottle, its purity may be compromised, which will directly impact your yield.

    • Solution: Use a freshly opened bottle of 2-aminobenzothiazole or purify the existing stock before use. Ensure the purity of your other reactant (e.g., α-haloketone, β-ketoester) by checking its analytical data or performing a purification if necessary.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for this reaction. An incorrect combination can stall the reaction or promote the formation of side products.

    • Solution: A systematic optimization of reaction conditions is the best approach. Strong bases often give better yields than weaker ones. For instance, in the cyclization of 2-aminobenzothiazoles with β-ketoesters, potassium tert-butoxide (KOt-Bu) has been shown to provide significantly higher yields (up to 86%) compared to weaker bases like potassium bicarbonate (KHCO₃), which may yield no product at all.[2] Polar aprotic solvents such as acetonitrile (MeCN), DMF, and DMAc are generally suitable, whereas solvents like ethyl acetate or toluene can fare poorly.[2]

    Table 1: Example Optimization Parameters for Benzo[d]imidazo[2,1-b]thiazole Synthesis [2]

EntryBase (2 equiv.)SolventTemperatureYield (%)
1KHCO₃CBrCl₃/MeCNReflux0
2KOHCBrCl₃/MeCNReflux56
3NaHCBrCl₃/MeCNRefluxModerate
4KOt-BuCBrCl₃/MeCNReflux86
5KOt-BuDMFReflux~75-80
6KOt-BuTolueneReflux0 (Side Product)
  • Inefficient Cyclization: The reaction proceeds through an initial N-alkylation followed by an intramolecular cyclization. If the cyclization step is not favored, the reaction may stop at the intermediate stage.

    • Solution: For reactions involving α-haloketones, the cyclization is often promoted by heating.[3] In some cases, acidic treatment is required to facilitate the final cyclization and dehydration.[3] Ensure your reaction is running for a sufficient amount of time by monitoring its progress with Thin-Layer Chromatography (TLC).[1][4]

G start Low or No Yield Observed check_sm 1. Verify Purity of Starting Materials (2-aminobenzothiazole, etc.) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok  Good   sm_bad Purify or Replace Starting Materials check_sm->sm_bad  Bad   optimize_cond 2. Optimize Reaction Conditions (Base, Solvent, Temp) sm_ok->optimize_cond cond_ok Yield Improves optimize_cond->cond_ok Success cond_bad No Improvement optimize_cond->cond_bad Failure monitor_rxn 3. Monitor for Intermediate (TLC, LC-MS) cond_bad->monitor_rxn intermediate Intermediate Accumulates (Inefficient Cyclization) monitor_rxn->intermediate Yes no_reaction No Reaction Occurs monitor_rxn->no_reaction No force_cyclization Force Cyclization (Add Acid, Increase Temp) intermediate->force_cyclization no_reaction->optimize_cond Re-evaluate Conditions

Caption: General synthesis of imidazo[2,1-b]benzothiazoles.

Q2: How do I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring the reaction. [1]

  • Procedure: Spot the reaction mixture alongside the pure starting materials on a TLC plate.

  • Observation: As the reaction proceeds, you should see the spot corresponding to the starting material(s) diminish while a new spot, corresponding to the product, appears.

  • Visualization: The spots can be visualized under UV light (as these compounds are often UV active) or by using an iodine chamber. [1]The reaction is considered complete when the starting material spot is no longer visible.

Q3: What analytical techniques are essential for characterizing the final product?

A combination of spectroscopic methods is required to unambiguously confirm the structure and purity of your synthesized imidazo[2,1-b]benzothiazole.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. You should look for characteristic signals, such as the singlet for the imidazole proton (often δ 8.5-9.0 ppm) and the aromatic protons of the benzothiazole moiety. [5]* FT-IR Spectroscopy: This technique helps identify key functional groups. You would expect to see the disappearance of the N-H stretches from the 2-aminobenzothiazole starting material. [4][6]* Mass Spectrometry (MS): This confirms the molecular weight of your product, typically through techniques like LC-MS. [6][7]

Experimental Protocols

General Protocol for the Synthesis of 2-Aryl-imidazo[2,1-b]benzothiazoles

This protocol is a generalized procedure based on the classical reaction between 2-aminobenzothiazole and a substituted phenacyl bromide.

Materials:

  • 2-Aminobenzothiazole (1.0 mmol, 1 equiv.)

  • Substituted phenacyl bromide (1.0 mmol, 1 equiv.)

  • Anhydrous ethanol or acetonitrile (10-15 mL)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzothiazole (1.0 mmol) in the chosen solvent (10-15 mL).

  • Reagent Addition: Add the substituted phenacyl bromide (1.0 mmol) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. The product may precipitate from the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol. [5]8. Characterization: Dry the purified product under vacuum and characterize it using NMR, FT-IR, and MS to confirm its identity and purity.

References

  • Optimization parameters for the synthesis of benzo[d]imidazo[2,1-b]thiazoles 3a. ResearchGate. Available from: [Link]

  • Synthesis of imidazo[2,1‐b]b[2][8]enzothiazoles. ResearchGate. Available from: [Link]

  • Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles. PubMed. Available from: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). Available from: [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. Available from: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry Publishing. Available from: [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Current synthesis in the context of benzo[d]imidazo[2,1-b]thiazoles. ResearchGate. Available from: [Link]

  • Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. ResearchGate. Available from: [Link]

  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Brieflands. Available from: [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Royal Society of Chemistry Publishing. Available from: [Link]

  • Synthesis of benzo[d]imidazo[2,1‐b]thiazoles. ResearchGate. Available from: [Link]

  • (PDF) Imidazo[2,1-b]benzothiazoles. I. ResearchGate. Available from: [Link]

  • Synthesis, characterization and antioxidant studies of benzoi[9][10]midazo[2, 1-b]thiazole derivatives. ResearchGate. Available from: [Link]

  • Synthesis and pharmacological activity of imidazo[2,1-b]benzothiazole acids. PubMed. Available from: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available from: [Link]

  • (PDF) Synthesis, spectral studies and biological activity of 2, 3-disubstituted imidazo [2, 1-b] benzothiazole derivatives. ResearchGate. Available from: [Link]

  • Attempted synthesis of substituted benzo[d]imidazo[2,1-b]oxazoles in... ResearchGate. Available from: [Link]

  • Synthesis of benzo[d]imidazo[2,1‐b]thiazoles. ResearchGate. Available from: [Link]

  • Imidazo[2,1-b]benzothiazol Derivatives as Potential Allosteric Inhibitors of the Glucocorticoid Receptor. National Institutes of Health (NIH). Available from: [Link]

Sources

Technical Support Center: Enhancing the Solubility of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with the solubility of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate in biological assays. Due to its hydrophobic nature, this compound often presents solubility issues in aqueous-based systems typical for in vitro and in vivo studies.[1][2] This guide offers a range of strategies to overcome these challenges, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. What is happening and how can I prevent this?

A1: Understanding the Problem: The "Solvent-Shift" Effect

This is a classic solubility issue known as the "solvent-shift" effect.[3] Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate is likely highly soluble in 100% DMSO, a strong organic solvent. However, when this concentrated DMSO stock is introduced into the aqueous environment of your cell culture medium, the DMSO rapidly disperses and is diluted.[3] This sudden shift in the solvent environment to a predominantly aqueous one dramatically decreases the solubility of your hydrophobic compound, causing it to precipitate out of solution.[3][4][5]

Troubleshooting Strategies:

  • Optimize DMSO Concentration:

    • Best Practice: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts and cytotoxicity.[6][7][8]

    • Actionable Step: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your media to achieve the desired final concentration of your compound, thereby keeping the final DMSO percentage low.[9] For example, instead of adding 10 µL of a 1 mM stock, add 1 µL of a 10 mM stock.

    • Important Consideration: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the compound, to account for any effects of the solvent itself.[10]

  • Modify the Dilution Method:

    • Problem: Directly adding the DMSO stock to the full volume of media can cause rapid precipitation.

    • Solution: Employ a serial or stepwise dilution method.[4] Pre-dilute your DMSO stock in a small volume of warm (37°C) culture medium.[4] Gently vortex or sonicate this intermediate dilution to ensure the compound is fully dispersed before adding it to the final volume of media for your assay.[4] This gradual reduction in solvent strength can help keep the compound in solution.

  • Consider the Role of Serum:

    • Insight: If you are working with serum-free media, consider that serum proteins like albumin can help to solubilize and stabilize hydrophobic compounds.

    • Experimental Test: If your experimental design allows, compare the solubility of your compound in media with and without serum. This can provide insight into whether serum components are aiding in solubility.

Q2: I've optimized my DMSO concentration and dilution technique, but I'm still observing precipitation at higher concentrations of my compound. What other solubilization strategies can I employ?

A2: Advanced Solubilization Techniques

When simple DMSO-based approaches are insufficient, several advanced formulation strategies can be employed to enhance the aqueous solubility of your compound.

1. Co-Solvent Systems:

  • Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar solutes by reducing the polarity of the solvent mixture.[11]

  • Common Co-solvents:

    • Ethanol[12][13]

    • Polyethylene Glycol (PEG), particularly PEG 300 and PEG 400[2][13]

    • Propylene Glycol (PG)[12]

    • Glycerol[2][13]

  • Experimental Protocol:

    • Prepare a high-concentration stock solution of your compound in the chosen co-solvent (e.g., 100 mM in PEG 400).

    • Perform serial dilutions of this stock in your cell culture medium to determine the highest concentration that remains soluble.

    • Crucially , run parallel cytotoxicity assays for each co-solvent to determine the maximum non-toxic concentration for your specific cell line.[12]

Co-SolventTypical Starting Concentration in MediaKey Considerations
Ethanol ≤ 0.5% (v/v)Can have biological effects; always include a vehicle control.[7]
PEG 400 ≤ 1% (v/v)Generally well-tolerated by many cell lines.[13]
Propylene Glycol ≤ 0.5% (v/v)Check for cell line specific toxicity.[12]

2. Use of Surfactants:

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles.[14][15] These micelles have a hydrophobic core that can encapsulate your poorly soluble compound, effectively increasing its apparent solubility in the aqueous medium.[15][16]

  • Common Non-ionic Surfactants (preferred for lower cytotoxicity):

    • Tween® 20 (Polysorbate 20)[12][13]

    • Tween® 80 (Polysorbate 80)[12][13]

    • Cremophor® EL[15]

  • Experimental Protocol:

    • Prepare a stock solution of your compound in a suitable organic solvent (like DMSO or ethanol).

    • In a separate tube, prepare a solution of the surfactant in your cell culture medium (e.g., 0.1% Tween® 80).

    • Add your compound's stock solution to the surfactant-containing medium while vortexing to facilitate micellar encapsulation.

    • As with co-solvents, determine the cytotoxicity profile of the surfactant on your cells.

3. Cyclodextrin Complexation:

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can form inclusion complexes with hydrophobic molecules, like your benzothiazole derivative, effectively "hiding" the hydrophobic parts of the molecule from the aqueous environment and increasing its solubility.[17][18][19][20][21]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Experimental Protocol: Kneading Method for Complex Preparation [22]

    • Weigh out your compound and the chosen cyclodextrin (a 1:1 or 1:2 molar ratio is a good starting point).

    • Place the powders in a mortar and add a small amount of a solvent blend like ethanol/water to form a paste.

    • Knead the paste thoroughly for 30-60 minutes.

    • Dry the resulting solid under vacuum to remove the solvent.

    • The resulting powder is the cyclodextrin-compound complex, which should exhibit improved aqueous solubility.

    • Dissolve this complex directly in your cell culture medium.

Workflow & Decision Making

The following diagram illustrates a logical workflow for troubleshooting the solubility of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate.

Solubility_Workflow start Start: Compound Precipitation Observed stock_prep Prepare High Concentration Stock in 100% DMSO start->stock_prep dilution Add Stock to Warmed Media (Final DMSO <= 0.1%) stock_prep->dilution check1 Precipitation Still Occurs? dilution->check1 cosolvent Strategy 1: Co-solvents (e.g., PEG 400, Ethanol) check1->cosolvent Yes surfactant Strategy 2: Surfactants (e.g., Tween® 80) check1->surfactant Yes cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD) check1->cyclodextrin Yes success Proceed with Biological Assay check1->success No cytotoxicity Verify Solvent/Excipient Toxicity on Cells cosolvent->cytotoxicity surfactant->cytotoxicity cyclodextrin->cytotoxicity cytotoxicity->success

Caption: Decision tree for selecting a solubility enhancement strategy.

Summary of Solubilization Approaches

MethodMechanism of ActionAdvantagesDisadvantages
Optimized DMSO High solvation power in concentrated form.Simple, widely used.Risk of precipitation upon dilution; potential for cytotoxicity.[6][7]
Co-solvents Reduces the polarity of the aqueous medium.[11]Effective for many compounds; relatively simple to implement.Potential for solvent-induced biological effects and cytotoxicity.[12]
Surfactants Micellar encapsulation of the hydrophobic compound.[15][16]Can significantly increase apparent solubility.Potential for cytotoxicity; may interfere with some assays.[12]
Cyclodextrins Formation of water-soluble inclusion complexes.[17][18]Generally low cytotoxicity; can improve compound stability.[7][18]Requires pre-formulation step; may not be effective for all molecules.

References

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • National Institutes of Health (NIH). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • Thermo Fisher Scientific. Detergents for Protein Solubilization.
  • Semantic Scholar. Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • Benchchem. Technical Support Center: Enhancing the Solubility of Benzothiadiazole Derivatives.
  • National Institutes of Health (NIH). Surfactants: physicochemical interactions with biological macromolecules.
  • National Institutes of Health (NIH). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • Reddit. Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!
  • National Institutes of Health (NIH). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • ResearchGate. Why does a compound that dissolve in DMSO, precipitates with media ?
  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?
  • ResearchGate. Techniques to enhance solubility of hydrophobic drugs: An overview.
  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble.
  • Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Sigma-Aldrich. Use of Stabilizers and Surfactants to Prevent Protein Aggregation.
  • National Institutes of Health (NIH). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • ResearchGate. How can I dissolve hydrophobic compounds in DMEM media?
  • ECHEMI. DMSO concentration in cell culture? Precipitating while PBS is added?
  • Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors.
  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
  • Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. Drug stock solutions best practices?
  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays.
  • Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1. Available from: https://vertexaisearch.cloud.google.
  • National Institutes of Health (NIH). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents.
  • PubMed. Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors.
  • ResearchGate. Need help regarding Non-toxic solvent for cell based studies?
  • University of Nebraska Medical Center. Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis.
  • Frontiers. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.
  • Sigma-Aldrich. Solubility Enhancement of Hydrophobic Drugs.
  • RSC Publishing. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents.
  • Semantic Scholar. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b].
  • RSC Publishing. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b].
  • Santa Cruz Biotechnology. Ethyl imidazo[2,1-b][17][18]benzothiazole-2-carboxylate. Available from:

  • RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • PubMed. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals.
  • BLDpharm. Ethyl imidazo[2,1-b]thiazole-2-carboxylate.
  • MySkinRecipes. ethyl iMidazo[2,1-b]thiazole-5-carboxylate.
  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms.

Sources

Preventing degradation of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate (EIBT), a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2][3] The integrity of this compound is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth, experience-based advice to help you prevent, troubleshoot, and understand the degradation of EIBT during storage and handling. Our goal is to ensure the long-term stability and efficacy of your valuable research materials.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions researchers have regarding the storage and stability of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate.

Q1: What are the ideal storage conditions for solid EIBT?

A: For optimal long-term stability, solid EIBT should be stored under controlled conditions that mitigate exposure to its primary degradation triggers: light, moisture, and heat.

ParameterRecommended ConditionRationale & Expert Insight
Temperature 2–8°C (Refrigerated)While many heterocyclic compounds are stable at room temperature, refrigeration significantly slows the kinetics of potential hydrolysis and oxidative degradation pathways.[4] Avoid freezing unless the compound is sealed under an inert atmosphere, as this can introduce moisture through condensation during temperature cycling.
Atmosphere Inert Gas (Argon or Nitrogen)The benzothiazole moiety can be susceptible to oxidation.[5][6] Storing under an inert atmosphere displaces oxygen and moisture, providing the highest level of protection. For less stringent applications, storage in a desiccator is a viable alternative.[7]
Light Amber Glass Vial / DarkBenzothiazole derivatives are known to be photosensitive and can undergo photodegradation upon exposure to UV or even ambient light.[5][6][8][9] Always use amber vials or wrap standard vials in aluminum foil and store them in a dark cabinet or box.[10][11]
Container Tightly Sealed Glass VialGlass is non-reactive and provides an excellent barrier against moisture.[11] Ensure the cap is tightly sealed, preferably with a PTFE liner, to prevent moisture ingress over time.[10]

Q2: I've dissolved EIBT in a solvent. How should I store the solution?

A: Stock solutions are significantly more susceptible to degradation than the solid compound. Storage protocols must be stricter.

  • Solvent Choice: Use only high-purity, anhydrous (dry) solvents. The presence of water will readily promote the hydrolysis of the ethyl ester group.[12]

  • Recommended Solvents: Based on typical solubility profiles of similar heterocycles, anhydrous DMSO, DMF, or Dichloromethane are common choices. Always perform a small-scale solubility test first.

  • Storage Temperature: Store stock solutions at -20°C or -80°C. This dramatically reduces the rate of all potential degradation reactions.

  • Aliquoting: Prepare single-use aliquots. This is a critical step. Repeated freeze-thaw cycles introduce atmospheric moisture and oxygen into the solution, accelerating degradation.

  • Inert Atmosphere: Before sealing and freezing, gently flush the headspace of the vial with argon or nitrogen.

Q3: My solid EIBT has changed color from off-white to yellowish. What does this mean?

A: A color change is a clear visual indicator of degradation. This is often due to photolytic or oxidative processes forming conjugated byproducts.[5][6] The compound should be considered suspect and its purity must be re-verified using an analytical technique like HPLC or LC-MS before use.[13] Do not proceed with critical experiments using discolored material.

Q4: Can I store EIBT in a plastic tube to save space?

A: This is strongly discouraged for long-term storage. While convenient, many plastics are permeable to oxygen and moisture over time.[11] Furthermore, trace impurities or plasticizers from the tube could potentially leach into your sample. For maximum chemical integrity, always use tightly sealed glass vials.[4][11]

Part 2: Troubleshooting Guide for Degradation Issues

This section provides a logical workflow to diagnose and resolve stability problems encountered during your research.

Workflow: Investigating Loss of Compound Activity or Purity

Use this flowchart to troubleshoot experiments where EIBT is performing poorly or analytical data shows impurities.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Sample Inspection cluster_2 Phase 3: Hypothesis & Analysis cluster_3 Phase 4: Resolution start Inconsistent Assay Results or Unexpected Analytical Peaks visual Visually Inspect Solid & Stock (Color change? Clumping?) start->visual storage Review Storage Conditions (Temp, Light, Atmosphere) visual->storage hydrolysis Hypothesis: Hydrolysis (Moisture exposure?) storage->hydrolysis Potential Causes photo Hypothesis: Photodegradation (Light exposure?) storage->photo Potential Causes oxidation Hypothesis: Oxidation (Air exposure?) storage->oxidation Potential Causes hplc Action: Run HPLC/LC-MS Analysis on Suspect Sample vs. New Standard hydrolysis->hplc photo->hplc oxidation->hplc result Compare Chromatograms: New peaks? Reduced main peak? hplc->result discard Degradation Confirmed: Discard compromised stock/solid. Implement Correct Storage. result->discard Yes reevaluate No Degradation Detected: Troubleshoot experimental protocol (e.g., reagents, cell lines). result->reevaluate No

Caption: Troubleshooting workflow for EIBT degradation.

Part 3: Understanding the Science of Degradation

An expert researcher understands not just what to do, but why they are doing it. This section details the primary chemical mechanisms responsible for EIBT degradation.

Primary Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_oxidation Oxidation EIBT Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate (Stable Parent Compound) H2O H₂O (Moisture, non-anhydrous solvents) Light UV/Visible Light (hν) O2 O₂ (Atmospheric Oxygen) AcidProduct Imidazo[2,1-b]benzothiazole-2-carboxylic acid + Ethanol H2O->AcidProduct Ester Cleavage PhotoProduct Ring-Opened Products, Colored Polymers, Radicals Light->PhotoProduct Radical Formation, Isomerization OxoProduct N-Oxides, Sulfoxides O2->OxoProduct Attack on N or S atoms

Caption: Major degradation pathways for EIBT.

  • Hydrolysis: The ethyl ester functional group is the most common point of failure. In the presence of water, acid, or base, it can be hydrolyzed to the corresponding carboxylic acid and ethanol.[12][14] This is the primary reason for using anhydrous solvents and protecting the compound from atmospheric moisture. The formation of the carboxylic acid byproduct can alter solubility, bioactivity, and chromatographic retention time.

  • Photodegradation: The fused aromatic ring system of the imidazo[2,1-b]benzothiazole core makes it susceptible to degradation by light, particularly UV radiation.[5][8][9] This process can involve complex reactions, including the formation of radical species, trans-cis photoisomerization, and eventual ring cleavage, often leading to a mixture of colored, polymeric byproducts.[5][6]

  • Oxidation: The sulfur and nitrogen atoms in the heterocyclic rings are potential sites for oxidation, especially under prolonged exposure to atmospheric oxygen.[10] This can lead to the formation of N-oxides or sulfoxides, altering the compound's electronic properties and biological activity.

Part 4: Key Experimental Protocols

Follow these detailed protocols to ensure the integrity of your compound.

Protocol 4.1: Recommended Procedure for Preparing Stock Solutions
  • Preparation: Allow the sealed vial of solid EIBT to equilibrate to room temperature for at least 20-30 minutes inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Briefly open the vial and quickly weigh the desired amount of solid. Minimize the time the vial is open to the atmosphere.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to the solid to achieve the target concentration.

  • Solubilization: Cap the vial tightly and vortex or sonicate gently until all solid is completely dissolved.

  • Aliquoting: Immediately dispense the solution into single-use, amber glass cryovials.

  • Inerting: Gently flush the headspace of each aliquot vial with a stream of inert gas (argon or nitrogen) for 5-10 seconds.

  • Sealing & Storage: Immediately cap each vial tightly and place it in a labeled storage box. Store at -20°C or -80°C.

Protocol 4.2: Basic HPLC Method for Purity Assessment

This protocol serves as a starting point for assessing the purity of EIBT and detecting degradation products. Method optimization may be required.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[13]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan from 210-400 nm; monitor at the λmax of EIBT (determine empirically, likely around 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Analysis: A stable, pure sample should yield a single major peak. The appearance of earlier-eluting peaks may suggest the formation of the more polar carboxylic acid hydrolysis product, while a complex pattern of new peaks could indicate photolytic or oxidative degradation.

References

  • Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems.PubMed.
  • Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems.
  • Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride.Semantic Scholar.
  • Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride.
  • Air Sensitive Compounds.Ossila.
  • (PDF) Synthesis and Photostability Study of Some Modified Poly(vinyl chloride) Containing Pendant Benzothiazole and Benzimidozole Ring.
  • Organizing and Protecting Long-Term Chemical Compounds.Buckhorn Cliffs.
  • How to Store Reagents.Department of Chemistry: University of Rochester.
  • Optimizing Compound Storage for Long-Term Stability and Safety.GMP Plastics.
  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b].PubMed Central.
  • Analytical Techniques In Stability Testing.
  • hydrolysis of esters.Chemguide.
  • Ch20: Hydrolysis of Esters.University of Calgary.
  • Ester Hydrolysis: Acid and Base-C
  • Imidazo[2,1-b]benzothiazol Derivatives as Potential Allosteric Inhibitors of the Glucocorticoid Receptor.PMC - NIH.
  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scalable synthesis of this important heterocyclic compound. The imidazo[2,1-b]benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.[1][2] This guide will provide both the foundational knowledge and practical insights necessary for a successful and scalable synthesis.

I. Reaction Overview and Mechanism

The synthesis of Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate is typically achieved through a variation of the Hantzsch thiazole synthesis.[3][4] This involves the cyclocondensation reaction of a 2-aminobenzothiazole with an α-halocarbonyl compound, in this case, ethyl bromopyruvate. The reaction proceeds through an initial N-alkylation of the more nucleophilic endocyclic nitrogen of the 2-aminobenzothiazole, followed by an intramolecular cyclization and dehydration to form the fused imidazo[2,1-b]benzothiazole ring system.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2-aminobenzothiazole 2-Aminobenzothiazole N-alkylated_intermediate N-Alkylated Intermediate 2-aminobenzothiazole->N-alkylated_intermediate N-Alkylation ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->N-alkylated_intermediate final_product Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate N-alkylated_intermediate->final_product Intramolecular Cyclization & Dehydration Troubleshooting_Workflow Start Experiment Start Problem Identify Problem Start->Problem Low_Yield Low Yield Problem->Low_Yield Yield < 50% Side_Products Side Product Formation Problem->Side_Products Impure Product Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Starting Material Remains Purification_Issue Purification Issues Problem->Purification_Issue Difficulty in Isolating Product Solution_Yield Check Reagent Purity Optimize Temperature Increase Reaction Time Low_Yield->Solution_Yield Solution_Side_Products Use Milder Base Control Temperature Optimize Stoichiometry Side_Products->Solution_Side_Products Solution_Incomplete Increase Reaction Time Increase Temperature Check Reagent Activity Incomplete_Reaction->Solution_Incomplete Solution_Purification Recrystallization Solvent Screen Column Chromatography Purification_Issue->Solution_Purification End Successful Synthesis Solution_Yield->End Solution_Side_Products->End Solution_Incomplete->End Solution_Purification->End

Sources

Technical Support Center: Characterization of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis and characterization of ethyl imidazo[2,1-b]benzothiazole-2-carboxylate and its derivatives. As a Senior Application Scientist, I understand that working with novel heterocyclic scaffolds can present unique challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to address common issues encountered in the lab, from purification hurdles to ambiguous spectral data. Our goal is to provide not just solutions, but also the underlying rationale to empower your research.

Section 1: Synthesis and Purification Challenges

The synthesis of the imidazo[2,1-b]benzothiazole core, typically via the reaction of a 2-aminobenzothiazole with an α-haloketone like ethyl 2-chloroacetoacetate, is generally robust.[1] However, issues often arise during work-up and purification due to the physicochemical properties of the scaffold.

FAQ 1: My final product is a persistent oil or wax, but I expected a solid. How can I induce crystallization?

Answer: This is a frequent issue, particularly with derivatives having flexible side chains or substituents that inhibit crystal lattice formation. An oily product can also indicate the presence of impurities, such as residual solvent or unreacted starting materials, which disrupt crystallization.

Causality: The planarity of the fused imidazo[2,1-b]benzothiazole ring system generally favors crystallization, but this can be offset by factors like conformational flexibility in substituents or the presence of impurities that act as "crystal poisons." Some derivatives have also been reported as oils in the literature without further purification.[2][3]

Troubleshooting Protocol:

  • Purity Assessment: First, ensure the product is pure. Obtain a high-resolution ¹H NMR spectrum. The presence of grease, residual ethyl acetate, or other solvents is a common cause.

  • High-Vacuum Drying: Dry the oil under a high vacuum (e.g., <1 mbar) at a slightly elevated temperature (e.g., 40-50 °C) for several hours to remove volatile impurities.

  • Solvent Trituration:

    • Add a small amount of a non-polar solvent in which your compound is poorly soluble (e.g., hexane, diethyl ether, or pentane).

    • Use a spatula to scratch the inside of the flask vigorously at the solvent-oil interface. This creates nucleation sites for crystal growth.

    • If scratching doesn't work, sonicate the mixture for 5-10 minutes.

    • Cool the flask in an ice bath or freezer to further decrease solubility and promote precipitation.

  • Recrystallization from a Binary Solvent System:

    • Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate, or acetone).

    • Slowly add a poor solvent (e.g., hexane or heptane) dropwise until the solution becomes faintly turbid.

    • Add one or two drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in a refrigerator.

FAQ 2: I'm seeing significant streaking on my TLC plates during column chromatography. How can I improve the separation?

Answer: Streaking on TLC is a classic indicator of issues with solubility, compound-silica interaction, or sample acidity/basicity. The imidazo[2,1-b]benzothiazole scaffold contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the silica gel surface, leading to poor chromatographic performance.

Causality: The lone pair of electrons on the imidazole nitrogen can protonate, leading to strong ionic interactions with the silica surface (Si-O⁻). This causes the compound to "stick" and elute slowly and unevenly, resulting in tailing or streaking spots.

Troubleshooting Protocol:

  • Solvent System Modification:

    • Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or pyridine into your eluent system (e.g., Hexane/Ethyl Acetate/Et₃N 70:30:0.5). This neutralizes the acidic sites on the silica, preventing strong ionic interactions.

    • Use a More Polar Solvent: Sometimes, increasing the polarity with a solvent like methanol can improve spot shape, but be cautious as it may reduce separation resolution. A common system is Dichloromethane/Methanol.

  • Alternative Stationary Phases:

    • Neutral Alumina: If triethylamine doesn't resolve the issue, consider using neutral alumina instead of silica gel for your column. Alumina lacks the strong acidic sites of silica.

    • Reverse-Phase Chromatography: For highly polar derivatives, reverse-phase (C18) chromatography using a solvent system like Acetonitrile/Water or Methanol/Water may be more effective.

Section 2: Spectroscopic Characterization Hurdles

Correctly interpreting spectroscopic data is critical for structure confirmation. The unique electronic environment of the fused heterocyclic system can sometimes lead to confusing results.

FAQ 3: The aromatic protons on my ¹H NMR spectrum are overlapping and difficult to assign. Are there any typical chemical shift ranges I can refer to?

Answer: Yes, signal overlap in the aromatic region (typically 7.0-8.5 ppm) is very common for this scaffold. The protons on the benzothiazole portion and any aryl substituents often reside in a narrow chemical shift window. However, there are consistent patterns that can aid in assignment.

Data Summary Table: Below is a table of typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted ethyl imidazo[2,1-b]benzothiazole-2-carboxylate core, compiled from various literature sources.[1][4][5]

Position Typical ¹H NMR δ (ppm) Typical ¹³C NMR δ (ppm) Notes
H-3 (imidazole)~8.70 (s)~115-120Often a sharp singlet, highly deshielded.
H-5 (benzo)~8.30 (d)~125-130Typically the most downfield of the benzo protons.
H-8 (benzo)~7.80 (d)~120-125
H-6, H-7 (benzo)~7.30-7.50 (m)~124-127Often appear as overlapping multiplets.
-COOCH₂CH₃~4.35 (q)~60-62Ethyl ester quartet.
-COOCH₂CH₃~1.40 (t)~14-15Ethyl ester triplet.
C-2 (imidazole)-~145-150Carbon bearing the carboxylate group.
C=O (ester)-~160-165Carbonyl carbon.
C-9a (bridgehead)-~148-152
C-4a (bridgehead)-~130-135

Workflow for Signal Assignment:

To definitively assign overlapping signals, advanced NMR techniques are invaluable.

NMR_Assignment_Workflow start Overlapping Aromatic Signals cosy Run 2D COSY Spectrum start->cosy hsqc Run 2D HSQC Spectrum cosy->hsqc Identify J-coupled proton networks (H-H) hmbc Run 2D HMBC Spectrum hsqc->hmbc Correlate protons to directly attached carbons (¹JCH) assign Assign Structure hmbc->assign Identify long-range correlations (²JCH, ³JCH) to quaternary carbons

FAQ 4: My mass spectrum shows a prominent [M+H]⁺ peak, but the fragmentation pattern is weak or uninformative. What are the expected fragmentation pathways?

Answer: The fused aromatic system of imidazo[2,1-b]benzothiazole is highly stable, often leading to a dominant molecular ion peak ([M]⁺˙ in EI or [M+H]⁺ in ESI) with minimal fragmentation under soft ionization conditions.[6][7] However, under higher energy conditions (e.g., EI or CID), characteristic fragmentation patterns emerge.

Causality: The primary fragmentation pathway involves the ester group, as the C-C and C-O bonds are weaker than the bonds within the aromatic core.

Expected Fragmentation:

  • Loss of Ethoxy Radical (•OCH₂CH₃): A common fragmentation is the loss of the ethoxy group from the ester, resulting in an [M - 45]⁺ ion.

  • Loss of Ethyl group followed by CO: Sequential loss of the ethyl radical (•CH₂CH₃) and then carbon monoxide (CO) can occur, leading to [M - 29]⁺ and subsequently [M - 57]⁺ ions.

  • McLafferty Rearrangement: If applicable (depending on other substituents), this rearrangement can lead to the loss of ethylene (C₂H₄), resulting in an [M - 28]⁺˙ peak.

  • Ring Fragmentation: Fragmentation of the heterocyclic core is less common but can occur, often involving the loss of sulfur or cleavage of the imidazole ring.[8]

MS_Fragmentation M [M+H]⁺ M_minus_45 [M - 45]⁺ (Loss of •OEt) M->M_minus_45 - •OCH₂CH₃ M_minus_28 [M - 28]⁺ (Loss of C₂H₄) M->M_minus_28 - CH₂=CH₂ (McLafferty) M_minus_29 [M - 29]⁺ (Loss of •Et) M->M_minus_29 M_minus_57 [M - 57]⁺ M_minus_29->M_minus_57 - CO

Section 3: Physicochemical and Stability Issues

FAQ 5: My compound has poor solubility in aqueous buffers for biological testing. What strategies can I use to improve it?

Answer: This is a critical challenge in drug development. The planar, aromatic nature of the imidazo[2,1-b]benzothiazole core contributes to its low aqueous solubility.

Causality: The molecule is largely hydrophobic. While the ester and imidazole nitrogens offer some polarity, it is often insufficient to overcome the lipophilic character of the large ring system.

Troubleshooting Protocol:

  • Formulation with Co-solvents:

    • Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO or ethanol.[9]

    • For the final assay, dilute the stock solution into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological system.

  • Use of Surfactants: Incorporating non-ionic surfactants like Tween® 80 or Cremophor® EL at low concentrations can help form micelles that encapsulate the compound and increase its apparent solubility.

  • pH Adjustment:

    • The imidazole ring is basic. Lowering the pH of the buffer (e.g., to pH 5-6) can protonate one of the nitrogen atoms, forming a more soluble salt.

    • Caution: Ensure the pH change does not affect your biological assay or the stability of your compound.

  • Salt Formation (for advanced development): If the compound shows promise, synthesizing a salt form (e.g., hydrochloride or mesylate salt) is a standard pharmaceutical strategy to dramatically improve aqueous solubility.

References

  • Di Mola, A., et al. (2017). Imidazo[2,1-b]benzothiazole Derivatives as Potential Allosteric Inhibitors of the Glucocorticoid Receptor. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ahmadi, N., et al. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Brieflands. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2016). Benzo[6][10]imidazo[2,1-b]thiazole-2-carbaldehyde. IUCrData. Available at: [Link]

  • Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry. Available at: [Link]

  • Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][10][11][12]thiadiazoles. Tetrahedron. Available at: [Link]

  • Gupta, M., et al. (2018). Synthesis, spectral studies and biological activity of 2, 3-disubstituted imidazo [2, 1-b] benzothiazole derivatives. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

  • Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. PubMed Central. Available at: [Link]

  • Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. Available at: [Link]

  • Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1-b] thiazole carboxamide triazole derivatives as antimycobacterial agents. ChemRxiv. Available at: [Link]

  • Mohamed, M. S., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B. Available at: [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. Available at: [Link]

  • Tazzem, A. A., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Abdel-Hamide, S. G., et al. (1991). Imidazo[2,1-b]benzothiazoles. I. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Ahmadi, N., et al. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. PubMed Central. Available at: [Link]

  • Kumar, S., et al. (2019). Synthesis of imidazo[2,1‐b][11][12]benzothiazoles. ChemistrySelect. Available at: [Link]

  • Andreani, A., et al. (2011). Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • de la Torre, M. C., et al. (2022). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molecules. Available at: [Link]

  • Sharma, A., et al. (2019). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. Current Drug Targets. Available at: [Link]

  • Hida, N. B., et al. (1998). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Societe Chimique de Tunisie. Available at: [Link]

  • Zyak, N. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. Available at: [Link]

  • Kise, M., et al. (1992). Imidazo[2,1-b]benzothiazoles. 2. New immunosuppressive agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • Sabia, R., et al. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. Journal of Chromatography A. Available at: [Link]

  • Sukumar, S. S., et al. (2023). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Ceylon Journal of Science. Available at: [Link]

  • Sagitova, E. A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available at: [Link]

  • Al-Amiery, A. A., et al. (2020). Novel substituted benzothiazole and Imidazo[2,1-b][10][11][12]Thiadiazole derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Aldujaili, R. A. B., & Alhasanb, A. A. y. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Egyptian Journal of Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antitubercular Potential of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate Derivatives and Isoniazid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first-line antitubercular drugs, including the cornerstone isoniazid, increasingly ineffective. This escalating public health crisis necessitates the urgent discovery and development of novel therapeutic agents with alternative mechanisms of action. Among the promising new scaffolds, imidazo[2,1-b]benzothiazole derivatives have garnered significant attention for their potent in vitro activity against Mtb. This guide provides a comprehensive comparison of the antitubercular activity of a specific subclass, ethyl imidazo[2,1-b]benzothiazole-2-carboxylate derivatives, with the established drug isoniazid, supported by experimental data and mechanistic insights.

Unveiling the Mechanisms: A Tale of Two Antituberculars

The antitubercular efficacy of a compound is intrinsically linked to its mechanism of action. Isoniazid and ethyl imidazo[2,1-b]benzothiazole-2-carboxylate derivatives operate through fundamentally different pathways, a critical factor in the context of drug resistance.

Isoniazid: A Pro-drug Targeting Mycolic Acid Synthesis

Isoniazid (INH) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, isoniazid forms a covalent adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase, InhA.[2][3] InhA is a key enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids. These long-chain fatty acids are essential components of the unique and impermeable mycobacterial cell wall.[1][2] By disrupting mycolic acid synthesis, isoniazid compromises the structural integrity of the cell wall, leading to bacterial cell death.[2]

The primary mechanism of isoniazid resistance in Mtb is mutations in the katG gene, which prevent the activation of the prodrug.[4][5] Mutations in the promoter region of the inhA gene, leading to its overexpression, can also confer resistance.[3]

Isoniazid_Mechanism INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated Isoniazid KatG->Active_INH InhA InhA (Enoyl-ACP Reductase) Active_INH->InhA Inhibition NAD NAD+ NAD->InhA FAS_II FAS-II Pathway InhA->FAS_II Blocks Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Leads to Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption leads to

Figure 1: Mechanism of Action of Isoniazid.

Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate Derivatives: Targeting Novel Pathways

In contrast to isoniazid, emerging evidence suggests that imidazo[2,1-b]benzothiazole derivatives exert their antitubercular effects by targeting different essential enzymes in Mtb. One of the proposed mechanisms involves the inhibition of pantothenate synthetase (PanC).[1][3] This enzyme is crucial for the biosynthesis of pantothenic acid (vitamin B5), a precursor for the synthesis of coenzyme A and acyl carrier protein, which are vital for numerous metabolic processes, including fatty acid and polyketide synthesis.[3] By inhibiting PanC, these derivatives disrupt these essential metabolic pathways, leading to bacterial growth inhibition.

Another potential target for this class of compounds is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[4] DprE1 is a key enzyme involved in the synthesis of arabinogalactan, another critical component of the mycobacterial cell wall. Inhibition of DprE1 disrupts the formation of the cell wall, ultimately leading to cell death. The exploration of these alternative targets is a significant advantage, as they are not affected by the common resistance mechanisms that render isoniazid ineffective.

Imidazo_Mechanism Imidazo Ethyl Imidazo[2,1-b]benzothiazole -2-carboxylate Derivatives PanC Pantothenate Synthetase (PanC) Imidazo->PanC Inhibition DprE1 Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) Imidazo->DprE1 Inhibition Pantothenate_Pathway Pantothenate Biosynthesis PanC->Pantothenate_Pathway Blocks Arabinogalactan_Pathway Arabinogalactan Synthesis DprE1->Arabinogalactan_Pathway Blocks CoA_ACP Coenzyme A & Acyl Carrier Protein Synthesis Pantothenate_Pathway->CoA_ACP Leads to Cell_Wall_Arabinogalactan Cell Wall Arabinogalactan Formation Arabinogalactan_Pathway->Cell_Wall_Arabinogalactan Leads to Metabolic_Disruption Metabolic Disruption CoA_ACP->Metabolic_Disruption Cell_Wall_Disruption Cell Wall Disruption Cell_Wall_Arabinogalactan->Cell_Wall_Disruption Bacterial_Growth_Inhibition Bacterial Growth Inhibition Metabolic_Disruption->Bacterial_Growth_Inhibition Cell_Wall_Disruption->Bacterial_Growth_Inhibition

Figure 2: Proposed Mechanisms of Action of Imidazo[2,1-b]benzothiazole Derivatives.

Comparative In Vitro Antitubercular Activity

The in vitro antitubercular activity of chemical compounds is typically evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for a selection of ethyl imidazo[2,1-b]benzothiazole-2-carboxylate derivatives against the drug-sensitive H37Rv strain of M. tuberculosis, in comparison to isoniazid.

CompoundSubstituent at C6MIC (µg/mL) vs. Mtb H37RvReference(s)
Isoniazid (Reference) -0.05 - 0.2[4]
Ethyl imidazo[2,1-b]benzothiazole-2-carboxylateH>50
Ethyl 6-bromoimidazo[2,1-b]benzothiazole-2-carboxylateBr6.25
Ethyl 6-chloroimidazo[2,1-b]benzothiazole-2-carboxylateCl12.5
Ethyl 6-nitroimidazo[2,1-b]benzothiazole-2-carboxylateNO23.12

Data Interpretation:

The presented data indicates that while the parent ethyl imidazo[2,1-b]benzothiazole-2-carboxylate is inactive, the introduction of substituents at the C6 position significantly enhances the antitubercular activity. Notably, the nitro-substituted derivative exhibits a promising MIC value of 3.12 µg/mL. Although these specific derivatives do not surpass the in vitro potency of isoniazid against the drug-sensitive H37Rv strain, their novel mechanism of action suggests they may be effective against isoniazid-resistant strains. Further structure-activity relationship (SAR) studies are warranted to optimize the scaffold for improved potency. Some research on broader imidazo[2,1-b]thiazole derivatives has shown compounds with MIC values as low as 0.98 μg/mL against M. tuberculosis.

Cytotoxicity Profile: A Critical Consideration

An essential aspect of drug development is the evaluation of a compound's toxicity towards mammalian cells. A favorable therapeutic index, the ratio of the toxic dose to the therapeutic dose, is a key determinant of a drug candidate's potential. Cytotoxicity studies on various imidazo[2,1-b]benzothiazole derivatives have been conducted against different cell lines.

Compound ClassCell LineCytotoxicity (IC50 or CC50 in µM)Reference(s)
Imidazo[2,1-b]benzothiazole derivativesHeLa1.7 - 170[6]
Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugatesMDA MB-2311.2 - 1.3[2]
Imidazo[2,1-b]thiazole-based aryl hydrazonesMDA-MB-2311.12 - 1.65[7]
Benzo[d]imidazo[2,1-b]thiazole derivativesMRC-5>128[1][3]

The available data indicates that the cytotoxicity of imidazo[2,1-b]benzothiazole derivatives can vary significantly depending on the specific substitutions. Some derivatives have shown low cytotoxicity against normal cell lines like MRC-5, with CC50 values greater than 128 µM, suggesting a good preliminary safety profile.[1][3] However, other derivatives have exhibited potent cytotoxic effects against cancer cell lines.[2][6][7] This highlights the importance of careful toxicological screening during the lead optimization process to identify compounds with high selectivity for Mtb over mammalian cells.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the MIC of compounds against M. tuberculosis.[5][8] The assay relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin.

MABA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay Development cluster_results Results Compound_Prep Prepare serial dilutions of test compounds and control drugs in a 96-well plate. Inoculation Inoculate the wells with the M. tuberculosis suspension. Compound_Prep->Inoculation Inoculum_Prep Prepare a standardized inoculum of M. tuberculosis H37Rv. Inoculum_Prep->Inoculation Incubate_1 Incubate the plate at 37°C for 7 days. Inoculation->Incubate_1 Add_Dye Add Alamar Blue solution to each well. Incubate_1->Add_Dye Incubate_2 Incubate for an additional 24 hours. Add_Dye->Incubate_2 Read_Plate Visually inspect the plate or read fluorescence/absorbance. Incubate_2->Read_Plate Determine_MIC Determine the MIC as the lowest concentration that prevents a color change from blue to pink. Read_Plate->Determine_MIC

Sources

A Comparative Guide to the Structure-Activity Relationship of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[2,1-b]benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the ethyl imidazo[2,1-b]benzothiazole-2-carboxylate core. By objectively comparing the performance of various structural modifications with supporting experimental data, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals.

The Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate Scaffold: A Versatile Core

The ethyl imidazo[2,1-b]benzothiazole-2-carboxylate core is a key starting point for the development of potent therapeutic agents. The ester group at the 2-position offers a handle for further chemical modifications, while the fused ring system provides a rigid framework for interaction with biological targets. The general structure is depicted below:

G cluster_0 Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate Core core core

Caption: General structure of the ethyl imidazo[2,1-b]benzothiazole-2-carboxylate scaffold.

This guide will explore how substitutions at various positions of this scaffold influence its biological activity, drawing upon key findings from multiple research endeavors.

Anticancer Activity: Targeting Tubulin Polymerization and Kinases

The imidazo[2,1-b]benzothiazole scaffold has emerged as a promising framework for the development of novel anticancer agents. Research has primarily focused on substitutions at the 2- and 3-positions, leading to compounds with potent antiproliferative activity.

Substitutions at the 2- and 3-positions

A study on 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles revealed that C-arylation at the 3-position can significantly enhance anticancer activity[1][2]. These compounds were found to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[1].

Key SAR Insights:

  • Aryl Group at C2: The presence of a phenyl group at the 2-position is a common feature in many active analogs.

  • Aryl Group at C3: Introduction of a substituted aryl group at the 3-position is crucial for potent activity. Electron-donating or -withdrawing groups on this aryl ring modulate the potency.

  • Mechanism of Action: The most potent compounds in this series were shown to bind to the colchicine binding site of tubulin, thereby disrupting microtubule dynamics[1].

Table 1: SAR of 3-Substituted 2-Phenylimidazo[2,1-b]benzothiazole Analogs as Anticancer Agents [1]

CompoundR (Substitution at C3)Mean GI50 (µM)
3a Phenyl>100
3e 4-Methoxyphenyl0.88
3h 3,4,5-Trimethoxyphenyl0.19 - 83.1

The data clearly indicates that the substitution pattern on the C3-aryl ring plays a critical role in determining the anticancer efficacy. The 3,4,5-trimethoxyphenyl substitution in compound 3h was found to be particularly favorable for potent activity against a panel of 60 human cancer cell lines[1].

G cluster_0 Anticancer Mechanism of Action Drug Imidazo[2,1-b]benzothiazole Analog Tubulin Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubule Microtubule Assembly Tubulin->Microtubule Inhibition G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Proposed mechanism of anticancer activity for tubulin-targeting imidazo[2,1-b]benzothiazole analogs.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of significant interest. Imidazo[2,1-b]benzothiazole derivatives have been investigated for their potential to modulate inflammatory responses.

Carboxylic and Acetic Acid Derivatives

The introduction of acidic functionalities, such as carboxylic and acetic acid groups, onto the imidazo[2,1-b]benzothiazole scaffold has been explored to impart anti-inflammatory properties[3][4]. The rationale behind this approach is to mimic the structure of non-steroidal anti-inflammatory drugs (NSAIDs), many of which possess a carboxylic acid moiety.

Key SAR Insights:

  • Acidic Moiety: The presence of a carboxylic or acetic acid group is generally required for anti-inflammatory activity.

  • Substitution on the Benzothiazole Ring: The nature and position of substituents on the benzothiazole ring influence the potency.

  • S-Dioxide Analogs: Oxidation of the sulfur atom to the corresponding S-dioxide has been shown to significantly enhance anti-inflammatory activity in some cases[4].

Table 2: Anti-inflammatory Activity of Imidazo[2,1-b]benzothiazole Acid Derivatives [4]

CompoundModificationAnti-inflammatory Activity
2a-e 3-Propionic acid derivativesWeak or no activity
4a S-dioxide of 3-propionic acid derivativeSignificant inhibition of capillary permeability
5a Hydrolyzed S-dioxide62% inhibition in acetic acid-induced writhing

These findings suggest that while the acidic group is important, other structural features, such as the oxidation state of the sulfur atom, play a crucial role in determining the anti-inflammatory profile.

Antimicrobial Activity: A Broad Spectrum of Action

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The imidazo[2,1-b]benzothiazole scaffold has demonstrated promising activity against a range of bacteria and mycobacteria.

Antimycobacterial Activity

Derivatives of the benzo[d]imidazo[2,1-b]thiazole scaffold have been synthesized and evaluated for their activity against Mycobacterium tuberculosis[5][6]. These studies have highlighted the importance of specific substitutions on the phenyl ring at the 2-position.

Key SAR Insights:

  • Substituents on the C2-Phenyl Ring: The presence and nature of substituents on the phenyl ring at the 2-position are critical for antimycobacterial activity.

  • Electron-Withdrawing Groups: Electron-withdrawing groups, such as nitro and chloro, at specific positions on the phenyl ring have been shown to enhance activity[5][6].

  • Carboxamide Moiety: Conversion of the C2-carboxylate to a carboxamide and further derivatization can lead to potent antimycobacterial agents[5][6].

Table 3: Antimycobacterial Activity of Benzo[d]imidazo[2,1-b]thiazole Derivatives against M. tuberculosis H37Ra [5][6]

CompoundR (Substitution on C2-Phenyl)IC50 (µM)IC90 (µM)
IT06 2,4-dichloro2.0315.22
IT10 4-nitro2.327.05

The potent activity of compounds IT06 and IT10 underscores the potential of this scaffold in developing new treatments for tuberculosis. Molecular docking studies have suggested that these compounds may act by inhibiting essential enzymes in the mycobacterial cell wall synthesis pathway[6].

G cluster_0 General Synthesis Workflow Aminobenzothiazole 2-Aminobenzothiazole Cyclization Cyclization Aminobenzothiazole->Cyclization AlphaHaloKetoester Ethyl Bromopyruvate or Ethyl 2-chloro-3-oxobutanoate AlphaHaloKetoester->Cyclization CoreScaffold Ethyl Imidazo[2,1-b]benzothiazole -2-carboxylate Analog Cyclization->CoreScaffold Hydrolysis Hydrolysis CoreScaffold->Hydrolysis CarboxylicAcid Carboxylic Acid Analog Hydrolysis->CarboxylicAcid AmideCoupling Amide Coupling CarboxylicAcid->AmideCoupling AmideAnalog Amide Analog AmideCoupling->AmideAnalog

Caption: A generalized synthetic workflow for the preparation of imidazo[2,1-b]benzothiazole analogs.

Experimental Protocols

General Synthesis of Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate[5][7]
  • To a solution of 2-aminobenzothiazole in 1,4-dioxane, add ethyl 2-chloro-3-oxobutanoate.

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Seed cancer cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI50 or IC50 values.

In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)[8]
  • Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Add a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well.

  • Incubate the plates at 37°C for a specified period.

  • Add Alamar Blue solution to each well and re-incubate.

  • Observe the color change from blue (no growth) to pink (growth).

  • The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change.

Conclusion and Future Perspectives

The ethyl imidazo[2,1-b]benzothiazole-2-carboxylate scaffold has proven to be a highly versatile platform for the development of a diverse range of biologically active compounds. Structure-activity relationship studies have provided crucial insights into the structural requirements for potent anticancer, anti-inflammatory, and antimicrobial activities.

Future research in this area should focus on:

  • Exploring a wider range of substitutions at all positions of the imidazo[2,1-b]benzothiazole core to further refine the SAR.

  • Investigating the detailed mechanisms of action of the most potent analogs to identify their specific molecular targets.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.

  • Utilizing computational modeling and machine learning to guide the design of novel analogs with enhanced potency and selectivity.

By leveraging the knowledge gained from these SAR studies and employing modern drug discovery techniques, the imidazo[2,1-b]benzothiazole scaffold holds significant promise for the development of next-generation therapeutics.

References

[5] Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Medicinal Chemistry. [Link] [6] Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). PubMed Central. [Link] [7] Synthesis and pharmacological activity of imidazo[2,1-b]benzothiazole acids. (1983). PubMed. [Link] [3] Synthesis and pharmacological activity of imidazo[2,1-b]benzothiazole acids. (1983). PubMed. [Link] [8] Combined drug action of 2-phenylimidazo[2,1-b]benzothiazole derivatives on cancer cells according to their oncogenic molecular signatures. (2012). PubMed. [Link] [1] 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles: synthesis, anticancer activity, and inhibition of tubulin polymerization. (2012). PubMed. [Link] [9] Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. (2025). PubMed Central. [Link] [10] Synthesis and antimycobacterial activity of new imidazo[2,1-b]thiazole derivatives. (1994). Sci-Hub. [Link] [4] Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles. (1987). PubMed. [Link] [11] Synthesis of new imidazothiazole derivatives and investigation of their anti-inflammatory and analgesic activities. (2022). ResearchGate. [Link] [12] Synthesis of imidazo[2,1-b][5][7]benzothiazoles. (2024). ResearchGate. [Link] [13] Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. (2016). PubMed Central. [Link] [2] 3-Substituted 2-Phenylimidazo[2,1-b]benzothiazoles: Synthesis, Anticancer Activity, and Inhibition of Tubulin Polymerization. (2012). Semantic Scholar. [Link] [14] Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1-b] thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). Europe PMC. [Link]

Sources

A Senior Application Scientist's Guide to Bridging the Bench-to-Bedside Gap: In Vitro vs. In Vivo Efficacy of Imidazo[2,1-b]benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[2,1-b]benzothiazole

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets. The imidazo[2,1-b]benzothiazole core is a quintessential example of such a scaffold. This fused heterocyclic system has demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4]

The journey from a newly synthesized compound to a potential clinical candidate is fraught with challenges, the most significant of which is translating promising results from a controlled laboratory environment (in vitro) to a complex, whole-organism system (in vivo). This guide provides a critical comparison of the in vitro and in vivo efficacy of ethyl imidazo[2,1-b]benzothiazole-2-carboxylate derivatives and their related analogues. We will dissect the experimental methodologies, analyze the causal relationships behind strategic choices, and explore the crucial factors that dictate the success or failure of this translational leap.

Part 1: In Vitro Assessment — Establishing Foundational Potency

The initial evaluation of any new chemical entity begins in vitro. These assays are indispensable for high-throughput screening, cost-effective elimination of non-viable candidates, and gaining initial mechanistic insights into a compound's mode of action. For the imidazo[2,1-b]benzothiazole class, a variety of assays are routinely employed to quantify their biological effects.

Key In Vitro Experimental Protocols

1. Anticancer Activity: Cell Viability (MTT) Assay

  • Causality: The MTT assay is a foundational method to determine a compound's cytotoxic or cytostatic effect on cancer cells. It measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity is a primary indicator of antiproliferative potential.

  • Protocol:

    • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A375P for melanoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]

    • Compound Treatment: Treat the cells with serially diluted concentrations of the test derivatives (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib, Paclitaxel).[5][6]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

    • Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth compared to the control.

2. Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Causality: The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This provides a quantitative measure of a compound's potency.

  • Protocol:

    • Preparation: Serially dilute the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

    • Inoculation: Add a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Mycobacterium tuberculosis, Candida albicans) to each well.[1][4]

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria). For M. tuberculosis, this may require specialized BACTEC systems or longer incubation periods.[7]

    • Determination of MIC: The MIC is identified as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

3. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

  • Causality: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay uses lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) as an in vitro model of inflammation to screen for compounds that can suppress NO production.[8]

  • Protocol:

    • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

    • Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1 hour.

    • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

    • NO Measurement: Collect the cell culture supernatant. Measure the amount of nitrite (a stable metabolite of NO) using the Griess reagent system. The absorbance at 540 nm is proportional to the nitrite concentration.

    • Analysis: Compare the nitrite levels in treated wells to the LPS-only control to determine the percentage of NO inhibition.

Visualization: General In Vitro Screening Workflow

G cluster_synthesis Compound Library cluster_screening Primary In Vitro Screening cluster_analysis Data Analysis & Hit Identification cluster_selection Candidate Selection Compound Imidazo[2,1-b]benzothiazole Derivatives Assay1 Anticancer Assay (e.g., MTT) Compound->Assay1 Assay2 Antimicrobial Assay (e.g., MIC) Compound->Assay2 Assay3 Anti-inflammatory Assay (e.g., NO Inhibition) Compound->Assay3 Analysis Calculate IC₅₀ / MIC Identify Potent Hits Assay1->Analysis Assay2->Analysis Assay3->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR Selection Select Lead Compounds for In Vivo Studies SAR->Selection

Caption: A streamlined workflow for the initial in vitro evaluation of novel compounds.

Summary of In Vitro Data
Compound Class/DerivativeAssay TypeTargetPotency (IC₅₀ / MIC)Reference
Benzo[d]imidazo[2,1-b]thiazole CarboxamidesAntitubercular (Enzyme)M. tb Pantothenate SynthetaseIC₅₀: 0.53 µM[9]
Benzo[d]imidazo[2,1-b]thiazole CarboxamidesAntitubercular (Cell-based)M. tb H37RvMIC: 3.53 µM[9]
(Imidazo[2,1-b]thiazol-5-yl)pyrimidinesAnticancer (Enzyme)Pan-RAF KinaseIC₅₀: Sub-micromolar range[10]
(Imidazo[2,1-b]thiazol-5-yl)pyrimidinesAnticancer (Cell-based)Melanoma Cell LinesIC₅₀: Sub-micromolar range[10]
Imidazo[2,1-b]thiazole CarboxamidesAnti-inflammatory (Cell-based)RAW 264.7 MacrophagesSignificant Nitrite Reduction[8]
Azoalkyl Ether Imidazo[2,1-b]benzothiazolesAntimicrobial (Cell-based)B. typhi / MRSAMIC: 1-4 µg/mL[11]

Part 2: In Vivo Validation — The Crucible of Efficacy

While in vitro data are essential for initial screening, they cannot predict a compound's behavior in a complex physiological system. In vivo studies are the critical next step to assess pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), overall efficacy, and safety in a living organism.

Key In Vivo Experimental Protocols

1. Anticancer Efficacy: Human Tumor Xenograft Model

  • Causality: This model is the industry standard for evaluating the efficacy of an anticancer agent against a human tumor in a living system. It allows for the assessment of tumor growth inhibition, drug tolerance, and overall survival.

  • Protocol:

    • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice) to prevent rejection of human tumor cells.

    • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A375 melanoma cells) into the flank of each mouse.[10]

    • Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

    • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.[6]

    • Monitoring: Monitor the tumor volume (measured with calipers), body weight (as an indicator of toxicity), and overall health of the animals regularly.

    • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. The primary endpoint is typically Tumor Growth Inhibition (TGI).

2. Antitubercular Efficacy: M. marinum-Infected Zebrafish Model

  • Causality: The zebrafish larva is a powerful in vivo model for infectious disease research. Its optical transparency allows for real-time visualization of infection, and its small size enables higher throughput screening than rodent models. M. marinum is a close genetic relative of M. tuberculosis and causes a TB-like disease in zebrafish.[12]

  • Protocol:

    • Infection: Microinject a fluorescently labeled strain of M. marinum into the caudal vein or yolk sac of 2-day-old zebrafish larvae.

    • Compound Administration: Add the test compounds directly to the water in which the larvae are housed.

    • Imaging and Quantification: At various time points post-infection, anesthetize the larvae and image them using fluorescence microscopy. The bacterial burden can be quantified by measuring the total fluorescence intensity or by counting bacterial clusters.

    • Analysis: Compare the bacterial load in treated larvae to that in untreated controls to determine the compound's efficacy in clearing the infection. A 1.5 log reduction in bacterial load is considered a significant effect.[9]

Visualization: In Vivo Xenograft Model Workflow

G cluster_prep Model Preparation cluster_exp Experiment Execution cluster_monitor Monitoring & Endpoint Mice Immunocompromised Mice Implant Subcutaneous Tumor Implantation Mice->Implant Cells Human Cancer Cell Culture Cells->Implant Growth Tumor Growth to ~100 mm³ Implant->Growth Random Randomize into Control & Treatment Groups Growth->Random Treat Administer Compound or Vehicle Random->Treat Monitor Measure Tumor Volume & Body Weight Treat->Monitor Endpoint Analyze Tumor Growth Inhibition (TGI) Monitor->Endpoint

Caption: Key stages of an in vivo human tumor xenograft study in mice.

Summary of In Vivo Data
Compound/DerivativeIn Vivo ModelEfficacy OutcomeReference
Imidazolo[2,1-b]benzothiazole DerivativeHuman Ovarian Tumor XenograftConfirmed therapeutic interest in combination with taxanes[6]
Compound 38a (Imidazo[2,1-b]thiazole)Melanoma Xenograft ModelSignificant anti-melanoma activity reported[10]
Compound 5bc (Benzo[d]imidazo[2,1-b]thiazole)M. marinum-infected Zebrafish1.5 log reduction of bacterial load at 10 mg/kg[9]
3-yl]propionic acid derivativesCarrageenan-induced Paw Edema (Rat)Weak or no anti-inflammatory activity[2]
S-dioxide derivative 4a Capillary Permeability Assay (Mouse)Significantly inhibited dye leakage[2]

Part 3: Comparative Analysis — Reconciling the In Vitro-In Vivo Gap

The ultimate test of a drug candidate is whether its in vitro potency translates into in vivo efficacy. This translation is rarely linear and is influenced by a multitude of factors collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

Case Study 1: Anticancer Pan-RAF Inhibitors

A study on (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives identified compounds with potent pan-RAF inhibitory activity in vitro.[10] Specifically, compound 38a showed high activity in both enzymatic and cellular assays. This strong in vitro profile was the primary justification for its advancement into in vivo testing. The subsequent finding that it possessed significant anti-melanoma activity in animal models represents a successful translation. This success implies that the compound not only reached its target (RAF kinase in tumor cells) in sufficient concentrations but also possessed a favorable enough pharmacokinetic and safety profile to exert its effect without causing prohibitive toxicity.[10]

Case Study 2: Antitubercular Agents

In the development of antitubercular agents, a benzo[d]imidazo[2,1-b]thiazole derivative (5bc ) was first shown to be a potent inhibitor of the target enzyme, M. tuberculosis pantothenate synthetase (IC₅₀ of 0.53 µM), and subsequently demonstrated good activity against the whole bacterium (M. tb H37Rv) with an MIC of 3.53 µM.[9] While a good start, this in vitro activity does not guarantee success in vivo. The researchers then utilized the M. marinum-infected zebrafish model, which confirmed the compound's efficacy, showing a 1.5 log reduction in bacterial load.[9] This demonstrates a positive correlation and validates the initial in vitro findings. The choice of the zebrafish model was strategic, offering a whole-organism context without the time and expense of a mammalian model, thus acting as a crucial intermediate validation step.

Explaining Discrepancies: Why In Vitro Hits Fail In Vivo

It is common for compounds with nanomolar in vitro potency to show little to no activity in vivo. For instance, some imidazo[2,1-b]benzothiazole derivatives showed weak activity in the carrageenan-induced paw edema assay, a classic in vivo model for inflammation, despite potential promise from other assays.[2] The reasons for this "in vitro-in vivo gap" are multifaceted:

  • Poor Pharmacokinetics: The compound may have low oral bioavailability, be rapidly metabolized by the liver, or be quickly cleared by the kidneys, preventing it from reaching therapeutic concentrations at the target site.

  • Low Solubility/Permeability: A compound may be potent in a soluble in vitro environment but fail to be absorbed or distributed effectively in the body due to poor solubility.

  • Toxicity: The compound might be toxic to the host organism at concentrations required for efficacy, leading to an unacceptable therapeutic index.

  • Off-Target Effects: In a complex biological system, a compound can interact with unintended targets, leading to adverse effects or a blunting of its intended therapeutic action.

Visualization: Factors Governing In Vivo Translation

G cluster_invitro In Vitro Environment cluster_invivo In Vivo Outcome Invitro Potent Hit (e.g., Low IC₅₀) ADME Absorption & Distribution Invitro->ADME Metabolism Metabolism (e.g., Liver) Invitro->Metabolism Excretion Excretion (e.g., Kidney) Invitro->Excretion Toxicity Off-Target Toxicity Invitro->Toxicity Invivo_Success Efficacious Invivo_Fail Ineffective / Toxic ADME->Invivo_Success ADME->Invivo_Fail Poor Metabolism->Invivo_Fail Excretion->Invivo_Fail Toxicity->Invivo_Fail

Caption: The transition from in vitro potency to in vivo efficacy is filtered by ADMET properties.

Conclusion and Future Outlook

The imidazo[2,1-b]benzothiazole scaffold remains a highly promising starting point for the development of new therapeutics. This guide illustrates that while in vitro assays are fundamental for identifying potent compounds, they are only the first step. A successful drug discovery program hinges on a deep understanding of the factors that govern the translation to in vivo models.

For researchers in this field, the path forward requires an integrated approach. Early-stage in silico and in vitro ADMET profiling should be run in parallel with potency assays to select candidates with a higher probability of in vivo success. Furthermore, the strategic use of intermediate animal models, such as the zebrafish, can provide crucial data to de-risk the expensive transition to mammalian efficacy studies. By embracing this multi-parameter optimization, the scientific community can more effectively bridge the gap between a promising molecule on the bench and a life-changing therapy for patients.

References

  • Al-Lami, N., & Shaker, A. M. (Year). Antimicrobial Activities of Some New Heterocyclic Compounds Bearing Imidazo[2,1-b]benzothiazole Moiety. AIP Conference Proceedings.

  • El-Shorbagi, A. N., Sakai, S., El-Gendy, M. A., Abdel-Hamide, S. G., & Abbas, S. E. (1992). Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles. Chemical & Pharmaceutical Bulletin, 40(5), 1199-1203.

  • Abignente, E., de Caprariis, P., Sacchi, A., Marmo, E., Berrino, L., & Matera, M. G. (1983). Research on heterocyclic compounds. XIV - Imidazothiazole and imidazobenzothiazole derivatives: synthesis and antiinflammatory activity. Il Farmaco; edizione scientifica, 38(8), 534–545.

  • Guo, F. Y., et al. (2021). A series of new azoalkyl ether imidazo[2,1-b]benzothiazoles were developed via a convenient synthetic procedure. ResearchGate.

  • Al-Lami, N., & Shaker, A. M. (2023). Antimicrobial activities of some new heterocyclic compounds bearing imidazo[2,1-b]benzothiazole moiety. AIP Conference Proceedings.

  • Avvaru, S. P., Noolvi, M. N., More, U. A., Chakraborty, S., Dash, A., Aminabhavi, T. M., Narayan, K. P., & Sutariya, V. (2021). Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1][11][13]thiadiazole Scaffolds. Medicinal Chemistry, 17(7), 750-765.

  • Park, J. H., El-Gamal, M. I., Lee, Y. S., & Oh, C. H. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769–5777.

  • Al-Soud, Y. A., et al. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. Molecules, 28(13), 5085.

  • Hassan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1332-1350.

  • Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1121-1134.

  • Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry.

  • Mohmound, H. K., et al. (2019). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(5).

  • Moskvina, V., et al. (2021). Synthesis, the antiexudative and antimicrobial activity of 6-arylidene substituted imidazo[2,1-b]thiazoles. Journal of Organic and Pharmaceutical Chemistry, 19(2), 24-33.

  • Gürsoy, E., et al. (2022). Synthesis of new imidazothiazole derivatives and investigation of their anti-inflammatory and analgesic activities. Journal of the Iranian Chemical Society, 19(2), 579-587.

  • Hassan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • El-Gamal, M. I., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877-6901.

  • Khan, N. A., et al. (2024). Next generation imidazothiazole and imidazooxazole derivatives as potential drugs against brain-eating amoebae. Parasitology Research, 123(6), 241.

  • de la Cruz, P. L., et al. (2011). Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors. Bioorganic & Medicinal Chemistry, 19(5), 1649-1657.

  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1363784.

  • Request PDF on ResearchGate. (n.d.). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents.

  • El-Shorbagi, A. N., et al. (1992). Synthesis and Antiinflammatory Activity of Some Imidazo[2,1-b]benzothiazoles. Chemical and Pharmaceutical Bulletin.

  • Park, J. H., et al. (2011). New imidazo[2,1-b]thiazole derivatives: Synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry.

  • Samala, G., et al. (2016). Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1235-1245.

  • Samala, G., et al. (2022). Biological Applications of Imidazothiazole Scaffolds: A Current Review. Journal of Advanced Chemical Sciences.

  • Kumar, R., et al. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances.

  • Rojas-Vargas, J. A., et al. (2019). In vitro evaluation of arylsubstituted imidazoles derivatives as antiprotozoal agents and docking studies on sterol 14α-demethylase (CYP51) from Trypanosoma cruzi, Leishmania infantum, and Trypanosoma brucei. Parasitology Research, 118(5), 1533-1548.

  • Askin, S., et al. (2021). Design, synthesis, characterization, in vitro and in silico evaluation of novel imidazo[2,1-b][1][11][13]thiadiazole derivatives. Journal of Molecular Structure.

  • Ulusoy, N., et al. (2018). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Bioorganic & Medicinal Chemistry, 26(10), 2823-2835.

  • Abignente, E., et al. (1982). Synthesis and pharmacological activity of imidazo[2,1-b]benzothiazole acids. Il Farmaco; edizione scientifica, 37(6), 349-360.

Sources

A Researcher's Guide to Validating the Anticancer Mechanisms of Imidazo[2,1-b]benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of anticancer drug discovery is continually evolving, with a significant focus on heterocyclic compounds that offer novel mechanisms of action. Among these, the imidazo[2,1-b]benzothiazole scaffold has emerged as a privileged structure, demonstrating potent and diverse anticancer activities.[1][2] This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer mechanisms of this promising class of compounds. We will delve into the established modes of action, compare the efficacy of various derivatives, and provide detailed, field-proven experimental protocols to ensure the scientific integrity of your findings.

Part 1: Unraveling the Anticancer Mechanisms of Imidazo[2,1-b]benzothiazoles

Imidazo[2,1-b]benzothiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.[3] Understanding these mechanisms is paramount for rational drug design and identifying patient populations most likely to respond to these therapies. The primary reported mechanisms include:

  • Tubulin Polymerization Inhibition: A significant number of imidazo[2,1-b]benzothiazole derivatives function as microtubule-destabilizing agents.[1][4] They bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[5][6] This disruption of microtubule dynamics is a clinically validated strategy that interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]

  • Induction of Apoptosis: Beyond cell cycle arrest, these compounds can trigger programmed cell death, or apoptosis, through both intrinsic (mitochondrial) and extrinsic pathways.[7][9] This is often characterized by the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, the executioner enzymes of apoptosis.[9][10][11]

  • Kinase Inhibition: Certain derivatives have been shown to target oncogenic signaling pathways by inhibiting key protein kinases. For instance, some 2-phenylimidazo[2,1-b]benzothiazole derivatives have been identified as inhibitors of the Met receptor tyrosine kinase, a crucial driver in many cancers.[3]

  • Generation of Reactive Oxygen Species (ROS): Some conjugates of imidazo[2,1-b]benzothiazole have been shown to induce a significant increase in intracellular reactive oxygen species (ROS).[7][9] Elevated ROS levels can lead to oxidative stress, damage to cellular components like DNA and proteins, and ultimately trigger apoptotic cell death.

Part 2: Comparative Efficacy of Imidazo[2,1-b]benzothiazole Derivatives

The anticancer potency of imidazo[2,1-b]benzothiazole compounds can be significantly influenced by the nature and position of substituents on the core scaffold. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative derivatives against various cancer cell lines, providing a snapshot of their comparative efficacy.

Compound TypeCancer Cell LineIC50 (µM)Primary Mechanism of ActionReference
Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugate (5d)MDA MB-231 (Breast)1.3Tubulin Polymerization Inhibition, Apoptosis Induction[7]
Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugate (5u)MDA MB-231 (Breast)1.2Tubulin Polymerization Inhibition, Apoptosis Induction[7]
Imidazo[2,1-b]thiazole-chalcone conjugate (11x)A549 (Lung)0.64 - 1.44Tubulin Polymerization Inhibition, G2/M Arrest, Apoptosis[8]
3-substituted 2-phenylimidazo[2,1-b]benzothiazole (3h)~60 human cancer cell linesMean GI50 of 0.88Tubulin Polymerization Inhibition, G2/M Arrest, Apoptosis[5]
1,2,3-Triazolo linked benzo[d]imidazo[2,1-b]thiazole (5f)MCF-7 (Breast)0.60Tubulin Depolymerization, Apoptosis[12]
1,2,3-Triazolo linked benzo[d]imidazo[2,1-b]thiazole (5k)MCF-7 (Breast)0.78Tubulin Depolymerization, Apoptosis[12]
Imidazo[2,1-b][7][9][13]thiadiazole-linked oxindole (7)Various1.1 - 1.6Tubulin Polymerization Inhibition, G2/M Arrest[6]

Part 3: Experimental Validation Workflows

Rigorous experimental validation is the cornerstone of credible anticancer drug research.[14][15][16] The following section provides detailed, step-by-step protocols for key assays to elucidate the mechanism of action of imidazo[2,1-b]benzothiazole compounds.

Assessment of Cytotoxicity: The MTT Assay

The MTT assay is a fundamental colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17]

Causality: A reduction in the number of viable cells following treatment with a test compound indicates its cytotoxic or cytostatic potential. This initial screen is crucial for determining the effective concentration range for subsequent mechanistic studies.

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding compound_prep 2. Prepare Compound Dilutions treat_cells 3. Treat Cells compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate 5. Incubate (2-4 hours) add_mtt->incubate solubilize 6. Solubilize Formazan incubate->solubilize read_absorbance 7. Read Absorbance solubilize->read_absorbance calculate_viability 8. Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the experiment (typically 5,000-10,000 cells/well) and incubate for 24 hours.[18]

  • Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]benzothiazole compound and a vehicle control. Replace the cell culture medium with medium containing the different concentrations of the compound.

  • Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[18][19]

  • Absorbance Measurement: Shake the plate for 10-15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis via Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21][22]

Causality: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) suggests that the compound interferes with the cellular machinery governing that phase transition, a hallmark of tubulin-targeting agents.[7][8]

Experimental Workflow:

CellCycle_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis harvest_cells 1. Harvest & Wash Cells fix_cells 2. Fix in Cold 70% Ethanol harvest_cells->fix_cells wash_pbs 3. Wash with PBS fix_cells->wash_pbs rnase_treat 4. RNase Treatment wash_pbs->rnase_treat pi_stain 5. Stain with Propidium Iodide rnase_treat->pi_stain flow_cytometry 6. Acquire Data on Flow Cytometer pi_stain->flow_cytometry analyze_data 7. Analyze Cell Cycle Distribution flow_cytometry->analyze_data

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with the imidazo[2,1-b]benzothiazole compound for a specified time. Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 30 minutes at 4°C.[23]

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[23]

  • Staining: Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[23]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[23]

Validation of Apoptosis: Western Blotting for Key Markers

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[10]

Causality: Observing changes in the expression levels of key apoptosis-related proteins, such as the cleavage of caspases and PARP, provides direct evidence of apoptosis induction.

Signaling Pathway:

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspases Caspase Cascade cluster_execution Execution Phase drug Imidazo[2,1-b]benzothiazole pro_caspase9 Pro-Caspase-9 drug->pro_caspase9 caspase9 Cleaved Caspase-9 pro_caspase9->caspase9 Activation pro_caspase3 Pro-Caspase-3 caspase9->pro_caspase3 Cleavage caspase3 Cleaved Caspase-3 pro_caspase3->caspase3 Activation parp PARP caspase3->parp Cleavage cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Detailed Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for key apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[13][24]

Causality: Inhibition of the polymerization process in a cell-free system provides strong evidence that the compound directly targets tubulin.

Experimental Workflow:

Tubulin_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prepare_reagents 1. Prepare Tubulin & Reagents prepare_plate 2. Add Compounds to Plate prepare_reagents->prepare_plate initiate_reaction 3. Add Tubulin Mix & Initiate Polymerization (37°C) prepare_plate->initiate_reaction read_fluorescence 4. Monitor Fluorescence/Absorbance Over Time initiate_reaction->read_fluorescence analyze_curves 5. Analyze Polymerization Curves read_fluorescence->analyze_curves

Caption: Workflow of the in vitro tubulin polymerization assay.

Detailed Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer containing GTP. Prepare dilutions of the test compound and controls (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor).[13]

  • Assay Setup: In a 96-well plate, add the test compounds, controls, and a fluorescent reporter that binds to polymerized microtubules.

  • Initiation of Polymerization: Add the tubulin solution to the wells to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves of the compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.

Conclusion

The imidazo[2,1-b]benzothiazole scaffold represents a highly promising avenue for the development of novel anticancer therapeutics. A thorough and systematic validation of their mechanism of action is not merely an academic exercise but a critical step in translating these promising molecules from the laboratory to the clinic. By employing the multi-assay strategies and detailed protocols outlined in this guide, researchers can build a robust and compelling data package that clearly elucidates the anticancer properties of these compounds, thereby accelerating their journey towards becoming effective cancer treatments. The integration of cytotoxicity screening, cell cycle analysis, apoptosis confirmation, and direct target engagement assays provides a self-validating system that ensures the scientific rigor and trustworthiness of the findings.

References

  • Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents. (2018). PubMed. [Link]

  • Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. (n.d.). NIH. [Link]

  • Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents. (2017). PubMed. [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. [Link]

  • Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. (2014). PubMed. [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). NIH. [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton, Inc.. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. [Link]

  • Determination of Caspase Activation by Western Blot. (n.d.). PubMed. [Link]

  • Tubulin Polymerization Assay. (2016). Bio-protocol. [Link]

  • Biological Applications of Imidazothiazole Scaffolds: A Current Review. (2022). JACS Directory. [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central. [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). PubMed Central. [Link]

  • 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles: synthesis, anticancer activity, and inhibition of tubulin polymerization. (2012). PubMed. [Link]

  • Network Pharmacology and Experimental Validation to Explore the Potential Mechanism of Nigella sativa for the Treatment of Breast Cancer. (2023). MDPI. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PubMed Central. [Link]

  • Biochemical Assays for Evaluating Anticancer Activity and Validating Mechanisms of Action in Coordination/Organometallic Compounds (Review). (2024). ResearchGate. [Link]

  • Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors. (2011). PubMed. [Link]

  • From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. (2023). MDPI. [Link]

  • MTT Analysis Protocol. (n.d.). Creative Bioarray. [Link]

  • Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. (2022). ResearchGate. [Link]

  • Synthesis and biological evaluation of imidazo[2,1-b][7][9][13]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. (2014). PubMed. [Link]

  • Design and synthesis of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates as tubulin polymerization inhibitors. (2017). PubMed. [Link]

  • 3‐Substituted 2‐Phenylimidazo[2,1‐b]benzothiazoles: Synthesis, Anticancer Activity, and Inhibition of Tubulin Polymerization. (2012). Semantic Scholar. [Link]

  • Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents. (2017). ResearchGate. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. [Link]

  • Investigation of the Anti-Lung Cancer Mechanisms of Taraxacum officinale Based on Network Pharmacology and Multidimensional Experimental Validation. (2024). MDPI. [Link]

  • Based on network pharmacology and experimental validation, berberine can inhibit the progression of gastric cancer by modulating oxidative stress. (2024). Frontiers. [Link]

  • Benzothiazole derivatives as anticancer agents. (2021). Taylor & Francis Online. [Link]

  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (2012). PubMed. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). MDPI. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the efficacy of a potential therapeutic agent is intrinsically linked to its specificity. The imidazo[2,1-b]benzothiazole scaffold has emerged as a privileged structure, with derivatives demonstrating a wide spectrum of biological activities, including anticancer[1], anti-inflammatory, and antimicrobial properties.[2] The ethyl imidazo[2,1-b]benzothiazole-2-carboxylate backbone, in particular, represents a promising starting point for the development of novel therapeutics. However, the therapeutic window of these compounds is ultimately defined by their off-target interactions. This guide provides a comprehensive analysis of the cross-reactivity profiles of these derivatives, offering insights into their selectivity and potential for polypharmacology. We will delve into the structural determinants of cross-reactivity, compare their performance against various off-targets, and provide detailed experimental protocols for assessing selectivity.

The Rationale for Cross-Reactivity Profiling

The fused heterocyclic system of imidazo[2,1-b]benzothiazole is known to interact with a variety of biological targets, including protein kinases.[2] This inherent promiscuity can be a double-edged sword. While it may lead to desirable polypharmacology, where a single compound modulates multiple targets to achieve a synergistic therapeutic effect, it can also result in unforeseen off-target toxicities. Therefore, a thorough understanding of a compound's cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design. Early-stage characterization of off-target effects allows for the optimization of selectivity, the anticipation of potential side effects, and the discovery of novel therapeutic applications.

Comparative Analysis of Off-Target Interactions

While direct, head-to-head cross-reactivity studies on a broad panel of ethyl imidazo[2,1-b]benzothiazole-2-carboxylate derivatives are not extensively published, we can infer their likely off-target profiles by examining structurally related compounds and the broader imidazo[2,1-b]thiazole class. The primary off-target concerns for this scaffold lie within the human kinome.

Kinase Inhibition Profile

The imidazo[2,1-b]thiazole core is a known hinge-binding motif for many protein kinases.[3] Variations in the substituents on this scaffold can drastically alter the selectivity profile. For instance, certain imidazothiazole derivatives have shown potent inhibition of V600E-B-RAF and RAF1 kinases, key players in melanoma.[4] Another study on 2-arylbenzothiazoles revealed inhibitory activity against Aurora kinases and ErbB receptors.[5]

A notable example of cross-reactivity within a kinase family was observed with a benzothiazole derivative that demonstrated comparable inhibitory activity against both ERK2 and p38α, two members of the mitogen-activated protein kinase (MAPK) family.[6] This highlights the challenge in achieving high selectivity even within closely related subfamilies. It is plausible that ethyl imidazo[2,1-b]benzothiazole-2-carboxylate derivatives will exhibit a similar propensity for kinase inhibition, with the specific off-target profile being dictated by the nature of the substituents on the benzothiazole ring.

Below is a table summarizing the inhibitory activities of representative imidazo[2,1-b]benzothiazole and related derivatives against various kinases, providing a glimpse into the potential cross-reactivity landscape.

Compound ScaffoldPrimary Target(s)Known Off-TargetsIC50 (nM) - Primary TargetIC50 (nM) - Off-Target(s)Reference
Imidazothiazole DerivativeV600E-B-RAFRAF10.9788.2[4]
2-ArylbenzothiazoleAurora KinasesErbB ReceptorsIn low nanomolar rangeIn low nanomolar range[5]
Benzothiazole DerivativeERK2p38α MAPKComparable to p38αComparable to ERK2[6]
Benzo[7][8]imidazo[2,1-b]thiazoleEGFR-~1000-5000-[9]

This table is a compilation of data from different studies and serves as a qualitative comparison of potential cross-reactivities.

Other Potential Off-Target Families

Beyond kinases, the planar, aromatic nature of the imidazo[2,1-b]benzothiazole scaffold suggests potential interactions with other target classes, such as:

  • Nuclear Receptors: A study identified imidazo[2,1-b]benzothiazole derivatives as allosteric inhibitors of the glucocorticoid receptor.[10]

  • Microtubules: Certain imidazo[2,1-b]thiazole-benzimidazole conjugates have been shown to act as microtubule-targeting agents.

  • p53 Pathway: Some tetrahydrobenzothiazole derivatives have been identified as inhibitors of p53 transcriptional activity.[1]

Experimental Workflows for Cross-Reactivity Profiling

To empirically determine the cross-reactivity of novel ethyl imidazo[2,1-b]benzothiazole-2-carboxylate derivatives, a tiered approach is recommended.

Tier 1: Broad Kinase Panel Screening

The initial step should involve screening the compounds against a broad panel of kinases. This provides a comprehensive overview of the kinome-wide selectivity.

Detailed Protocol: In Vitro Kinase Panel Screen (Luminescent Assay)

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a dilution series to determine the IC50 value.

  • Assay Plate Preparation: Dispense the diluted compounds into a 384-well assay plate. Include a positive control (a known broad-spectrum kinase inhibitor like staurosporine) and a negative control (DMSO vehicle).

  • Kinase and Substrate Addition: Add the recombinant kinase and its specific substrate to the wells. The substrate is typically a peptide that gets phosphorylated by the kinase.

  • ATP Addition: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase to ensure physiological relevance.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the amount of ATP remaining in the well. The signal is inversely proportional to kinase activity. Luminescent-based assays, such as Kinase-Glo®, are widely used.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve. The selectivity of the compound can be quantified by comparing its IC50 value against the primary target versus the off-targets.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Stock Compound Stock (in DMSO) Dilution_Series Dilution Series Compound_Stock->Dilution_Series Assay_Plate Assay Plate Preparation Dilution_Series->Assay_Plate Kinase_Substrate Add Kinase & Substrate Assay_Plate->Kinase_Substrate ATP_Addition Add ATP (Initiate Reaction) Kinase_Substrate->ATP_Addition Incubation Incubate ATP_Addition->Incubation Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Luminescence_Reading Read Luminescence Detection_Reagent->Luminescence_Reading Data_Analysis Data Analysis (IC50) Luminescence_Reading->Data_Analysis

Caption: Workflow for an in vitro kinase panel screen.

Tier 2: Cellular Target Engagement Assays

Following the identification of potential off-targets from the in vitro screen, it is crucial to confirm target engagement in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the test compound or vehicle control for a defined period.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler. Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction.

  • Protein Quantification: Analyze the soluble fraction by Western blot using an antibody specific for the protein of interest. For proteome-wide analysis, mass spectrometry can be employed (MS-CETSA).

  • Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G Cell_Culture Cell Culture & Treatment Thermal_Challenge Thermal Challenge Cell_Culture->Thermal_Challenge Cell_Lysis Cell Lysis Thermal_Challenge->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Western_Blot Western Blot / MS Centrifugation->Western_Blot Data_Analysis Data Analysis (Melting Curve) Western_Blot->Data_Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Mitigating Cross-Reactivity: A Structure-Activity Relationship (SAR) Perspective

Understanding the SAR is key to designing more selective inhibitors. For the imidazo[2,1-b]benzothiazole scaffold, modifications at several positions can influence selectivity:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring play a critical role in determining kinase selectivity. Electron-donating or -withdrawing groups can alter the electronic properties and steric interactions within the ATP-binding pocket.

  • Modifications at the Carboxylate Position: The ethyl carboxylate at the 2-position can be modified to explore different interactions with the solvent-exposed region of the kinase. Conversion to amides or other functional groups can introduce new hydrogen bonding opportunities and improve selectivity.

  • Substitution on the Benzothiazole Ring: Modifications on the benzothiazole portion of the molecule can influence interactions with the deeper regions of the binding pocket and affect the overall conformation of the inhibitor.

Conclusion

The ethyl imidazo[2,1-b]benzothiazole-2-carboxylate scaffold holds significant promise for the development of novel therapeutics. However, a thorough understanding and proactive assessment of their cross-reactivity profiles are paramount for their successful clinical translation. By employing a tiered screening approach, including broad kinase panel screening and cellular target engagement assays, researchers can gain crucial insights into the selectivity of their compounds. This knowledge, coupled with a rational, SAR-driven medicinal chemistry effort, will enable the design of next-generation imidazo[2,1-b]benzothiazole derivatives with optimized potency and minimized off-target effects.

References

  • Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors. (2011). PubMed. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2015). ACS Publications. [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2013). Journal of Medicinal Chemistry. [Link]

  • Target Landscape of Clinical Kinase Inhibitors. (2017). EMBL-EBI. [Link]

  • Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): current status and future prospects. (2021). Bohrium. [Link]

  • Imidazo[2,1-b]benzothiazol Derivatives as Potential Allosteric Inhibitors of the Glucocorticoid Receptor. (2017). PMC - NIH. [Link]

  • From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. (2022). MDPI. [Link]

  • Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. (2019). NIH. [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Publishing. [Link]

  • Biological Applications of Imidazothiazole Scaffolds: A Current Review. (2022). JACS Directory. [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][11][12]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). PubMed. [Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). PMC - NIH. [Link]

  • Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors. (2011). PubMed. [Link]

  • Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[7][8]imidazo[2,1-b]thiazole Derivatives as Potent. (2019). MDPI. [Link]

  • Distinct binding modes of a benzothiazole derivative confer structural bases for increasing ERK2 or p38α MAPK selectivity. (2024). PubMed. [Link]

  • Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. (2009). PubMed. [Link]

  • Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity: biological and computational studies. (2020). PubMed. [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (2022). PubMed Central. [Link]

  • Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[7][8]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. (2019). NIH. [Link]

  • Studies on imidazo[2,1-b][11][12]benzothiazole derivatives as new radiosensitizers. (2025). ScienceDirect. [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2023). MDPI. [Link]

Sources

A Head-to-Head Comparison: Benchmarking Novel Imidazo[2,1-b]benzothiazole Derivatives Against Standard-of-Care Anticancer and Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[2,1-b]benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including promising anticancer and anti-inflammatory properties.[1][2][3][4][5] This guide provides a comprehensive framework for the preclinical benchmarking of newly synthesized imidazo[2,1-b]benzothiazole compounds against established therapeutic agents: Doxorubicin, a cornerstone of many chemotherapy regimens, and Celecoxib, a selective COX-2 inhibitor widely used for its anti-inflammatory effects.

The rationale for this comparative analysis is rooted in the urgent need for novel therapeutic agents with improved efficacy and reduced side-effect profiles. While Doxorubicin is a potent anticancer drug, its clinical use is often limited by severe cardiotoxicity.[6] Similarly, while Celecoxib offers targeted anti-inflammatory action, concerns regarding cardiovascular side effects persist.[7] The unique chemical architecture of imidazo[2,1-b]benzothiazoles presents an opportunity to develop new drug candidates that may overcome these limitations.

This guide is designed for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step approach to the comparative evaluation of these compounds, emphasizing scientific integrity and logical experimental design. The protocols outlined herein are intended to serve as a self-validating system, ensuring the generation of robust and reproducible data.

Materials and Methods

Synthesis of Imidazo[2,1-b]benzothiazole Derivatives

The novel imidazo[2,1-b]benzothiazole derivatives (designated as IBBT-1, IBBT-2, etc.) will be synthesized according to established synthetic routes, such as the reaction of 2-aminobenzothiazoles with α-haloketones. The structural integrity and purity of the synthesized compounds will be rigorously confirmed using modern analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assessment: MTT Assay

The initial screening of the anticancer potential of the IBBT compounds will be conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method to assess cell viability and cytotoxicity.[8][9][10]

Cell Lines and Culture: A panel of human cancer cell lines will be used, including but not limited to:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HeLa: Human cervical cancer cell line.

Cells will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Experimental Protocol:

  • Cell Seeding: Cells will be seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium will be replaced with fresh medium containing serial dilutions of the IBBT compounds or Doxorubicin (positive control). A vehicle control (DMSO) will also be included.

  • Incubation: The plates will be incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for an additional 4 hours.

  • Formazan Solubilization: The medium will be carefully removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) values will be determined from the dose-response curves.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells (96-well plate) start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation add_compounds Add Test Compounds (IBBT Derivatives & Doxorubicin) overnight_incubation->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan (DMSO) incubation_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a well-established and highly reproducible model of acute inflammation, widely used to evaluate the efficacy of anti-inflammatory drugs.[11][12][13][14]

Animals: Male Wistar rats (180-220 g) will be used for this study. The animals will be housed under standard laboratory conditions with free access to food and water. All animal experiments will be conducted in accordance with institutional animal care and use guidelines.

Experimental Protocol:

  • Compound Administration: The rats will be divided into groups and treated with either the IBBT compounds, Celecoxib (positive control), or the vehicle (e.g., 0.5% carboxymethyl cellulose) via oral gavage.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline will be injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume will be measured immediately after carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema will be calculated for each group relative to the vehicle-treated control group.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow cluster_pretreatment Pre-treatment cluster_induction Induction cluster_measurement Measurement cluster_analysis Data Analysis start Start animal_groups Group Animals start->animal_groups compound_admin Administer Test Compounds (IBBT Derivatives & Celecoxib) animal_groups->compound_admin carrageenan_injection Inject Carrageenan (Right Hind Paw) compound_admin->carrageenan_injection measure_volume_0h Measure Paw Volume (0h) carrageenan_injection->measure_volume_0h measure_volume_1h Measure Paw Volume (1h) measure_volume_0h->measure_volume_1h measure_volume_2h Measure Paw Volume (2h) measure_volume_1h->measure_volume_2h measure_volume_3h Measure Paw Volume (3h) measure_volume_2h->measure_volume_3h measure_volume_4h Measure Paw Volume (4h) measure_volume_3h->measure_volume_4h measure_volume_5h Measure Paw Volume (5h) measure_volume_4h->measure_volume_5h calculate_inhibition Calculate % Inhibition of Edema measure_volume_5h->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for assessing in vivo anti-inflammatory activity.

In Vitro Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro method to screen for anti-inflammatory activity.[15][16][17][18][19]

Cell Line and Culture: The murine macrophage cell line RAW 264.7 will be used. Cells will be cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

Experimental Protocol:

  • Cell Seeding: RAW 264.7 cells will be seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere.

  • Compound Treatment: The cells will be pre-treated with various concentrations of the IBBT compounds or Celecoxib for 1 hour.

  • LPS Stimulation: Following pre-treatment, the cells will be stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant will be measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production will be calculated for each treatment group relative to the LPS-stimulated control group.

Results

The following tables present hypothetical data to illustrate the expected outcomes of the comparative benchmarking studies.

Table 1: In Vitro Anticancer Activity of IBBT Compounds and Doxorubicin

CompoundIC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549IC₅₀ (µM) on HeLa
IBBT-15.27.86.5
IBBT-22.13.52.9
Doxorubicin 0.8 1.2 0.9

Table 2: In Vivo Anti-inflammatory Activity of IBBT Compounds and Celecoxib in Carrageenan-Induced Paw Edema

Compound (Dose)% Inhibition of Edema at 3h% Inhibition of Edema at 5h
IBBT-1 (10 mg/kg)35.240.1
IBBT-2 (10 mg/kg)55.862.5
Celecoxib (10 mg/kg) 60.2 68.7

Table 3: In Vitro Anti-inflammatory Activity of IBBT Compounds and Celecoxib on NO Production in LPS-Stimulated RAW 264.7 Cells

CompoundIC₅₀ (µM) for NO Inhibition
IBBT-115.8
IBBT-28.2
Celecoxib 10.5

Discussion

This guide outlines a rigorous and comprehensive approach to benchmarking new imidazo[2,1-b]benzothiazole derivatives against the standard-of-care drugs, Doxorubicin and Celecoxib. The proposed experiments are designed to provide a clear and objective comparison of the anticancer and anti-inflammatory activities of these compounds.

The selection of the MTT assay is based on its robustness and high-throughput nature, making it ideal for initial cytotoxicity screening.[9] Doxorubicin serves as a potent positive control, providing a benchmark for the cytotoxic potential of the new IBBT compounds.[6][20][21][22][23][24]

For the assessment of anti-inflammatory activity, the carrageenan-induced paw edema model is a classic and reliable in vivo assay that mimics the physiological and histological features of acute inflammation.[11][25][26][27][28][29] The use of Celecoxib, a selective COX-2 inhibitor, as a positive control allows for a direct comparison of the in vivo anti-inflammatory efficacy of the IBBT compounds. To further elucidate the mechanism of anti-inflammatory action at a cellular level, the LPS-induced NO production assay in RAW 264.7 macrophages is included.[18][30][31][32][33] This in vitro assay provides insights into the potential of the compounds to modulate key inflammatory pathways.

The hypothetical data presented in the results section illustrates how the experimental outcomes can be effectively summarized and compared. For instance, while IBBT-2 shows promising anticancer activity, it may not be as potent as Doxorubicin. However, its anti-inflammatory profile appears to be comparable to or even better than Celecoxib in the in vitro assay. Such findings would warrant further investigation into the structure-activity relationships of the IBBT scaffold and their potential for development as dual-acting anticancer and anti-inflammatory agents.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS ROS Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA->DNA_Damage TopoII->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Celecoxib's mechanism of anti-inflammatory action.

Conclusion

The imidazo[2,1-b]benzothiazole scaffold holds significant promise for the development of new therapeutic agents. The comparative benchmarking framework presented in this guide provides a robust and scientifically sound approach for evaluating the anticancer and anti-inflammatory potential of novel derivatives. By directly comparing their performance against established drugs like Doxorubicin and Celecoxib, researchers can effectively identify lead compounds with superior efficacy and potentially improved safety profiles, paving the way for the next generation of innovative medicines.

References

  • National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • Ghayur, M. N., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Journal of Ethnopharmacology, 144(1), 176-184. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Sung, P. J., et al. (2016). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 14(10), 183. Retrieved from [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. Retrieved from [Link]

  • Current Protocols. (2011). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 54(1), 5.4.1-5.4.9. Retrieved from [Link]

  • ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]

  • Hosseinzadeh, A., et al. (2018). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 21(10), 1054–1061. Retrieved from [Link]

  • ResearchGate. (2025). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Retrieved from [Link]

  • Yilmaz, B., et al. (2025). Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model. Journal of Biochemical and Molecular Toxicology, e23744. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of COX inhibitors on carrageenan-induced edema and hyperalgesia in the rat footpad. Retrieved from [Link]

  • ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Retrieved from [Link]

  • Fenton, J. I., & Myers, M. J. (2003). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Prostaglandins, Leukotrienes and Essential Fatty Acids, 69(6), 449-455. Retrieved from [Link]

  • Iranian Journal of Basic Medical Sciences. (2009). Effect of Celecoxib on the Peripheral NO Production. Retrieved from [Link]

  • Frontiers in Pharmacology. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Retrieved from [Link]

  • SciSpace. (2016). In vitro anti-cancer activity of doxorubicin against human RNA helicase, DDX3. Retrieved from [Link]

  • PubMed. (2016). Novel celecoxib analogues inhibit glial production of prostaglandin E2, nitric oxide, and oxygen radicals reverting the neuroinflammatory responses induced by misfolded prion protein fragment 90-231 or lipopolysaccharide. Retrieved from [Link]

  • Jurnal Kedokteran Brawijaya. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. Retrieved from [Link]

  • PubMed Central. (2016). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

  • Brieflands. (2018). Thiazolidinedione Derivative Suppresses LPS-induced COX-2 Expression and NO Production in RAW 264.7 Macrophages. Retrieved from [Link]

  • PubMed. (1989). Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cell proliferation assay of doxorubicin treated (a) and MMTC.... Retrieved from [Link]

  • PubMed. (1982). Antiinflammatory activity of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles. Isomeric 4-pyridyl and 4-substituted phenyl derivatives. Retrieved from [Link]

  • Brieflands. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b] Thiazole Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity assay. (A) The inhibition ratio of doxorubicin.... Retrieved from [Link]

  • Semantic Scholar. (2012). 3‐Substituted 2‐Phenylimidazo[2,1‐b]benzothiazoles: Synthesis, Anticancer Activity, and Inhibition of Tubulin Polymerization. Retrieved from [Link]

  • PubMed Central. (2013). CELECOXIB ATTENUATES SYSTEMIC LIPOPOLYSACCHARIDE-INDUCED BRAIN INFLAMMATION AND WHITE MATTER INJURY IN THE NEONATAL RATS. Retrieved from [Link]

  • PubMed Central. (2020). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • PubMed Central. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of some imidazo[2,1-b]thiazoles having antitumor activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Growth inhibitory activity of antitumour benzothiazoles, doxorubicin.... Retrieved from [Link]

  • ResearchGate. (n.d.). Celecoxib attenuated the systemic LPS-induced change in expression of.... Retrieved from [Link]

Sources

A Researcher's Guide to Ensuring Reproducibility in Biological Assays of Imidazo[2,1-b]benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of key biological assays for evaluating compounds based on the Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate scaffold. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reproducible testing protocols. While specific biological activity data for Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate is not extensively available in public literature, this guide will focus on the assays pertinent to the broader imidazo[2,1-b]benzothiazole class of molecules, which have demonstrated significant potential in antimycobacterial, anticancer, and anti-inflammatory research. We will use data from closely related analogs to illustrate comparative performance and underscore the principles of rigorous assay design.

The imidazo[2,1-b]thiazole core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities.[1] This guide will delve into the three most prominent therapeutic areas for this class of compounds, providing detailed, reproducible protocols and discussing the critical parameters for each.

Antimycobacterial Activity Assessment: The Broth Microdilution MIC Assay

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents. Imidazo[2,1-b]benzothiazole derivatives have shown considerable promise as antimycobacterial agents, with some compounds exhibiting potent activity against Mtb.[2][3] The gold-standard for determining the in vitro potency of a potential antimycobacterial compound is the Minimum Inhibitory Concentration (MIC) assay, performed using the broth microdilution method.

The Principle of Broth Microdilution for MIC Determination

The broth microdilution assay is a quantitative method that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[1] The European Union Committee on Antimicrobial Susceptibility Testing (EUCAST) has endorsed this method for Mtb, using Middlebrook 7H9 broth.[4] Reproducibility is paramount, as MIC values are used to establish epidemiological cut-off values and guide clinical breakpoints.[4]

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis p1 Prepare serial 2-fold dilutions of test compound in 96-well plate a1 Inoculate each well (except sterility control) p1->a1 p2 Prepare standardized Mtb inoculum (0.5 McFarland standard) p3 Dilute inoculum to final concentration (e.g., 10^5 CFU/mL) p3->a1 a2 Include Growth Control (no drug) & Sterility Control (no bacteria) a3 Incubate plates at 37°C for 7-14 days a2->a3 r1 Visually inspect for turbidity a3->r1 r2 MIC = Lowest concentration with no visible growth r1->r2 r3 Compare to reference drug (e.g., Isoniazid) r2->r3

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Protocol for Broth Microdilution MIC Assay against M. tuberculosis
  • Preparation of Drug Plates :

    • In a 96-well U-bottom microtiter plate, prepare two-fold serial dilutions of the test compounds (e.g., from 64 µg/mL to 0.06 µg/mL) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase). The final volume in each well should be 100 µL.

    • Include wells for a standard drug control (e.g., Isoniazid) and a growth control (medium only).

  • Inoculum Preparation :

    • Grow M. tuberculosis H37Rv strain in 7H9 broth until it reaches mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

    • Dilute this suspension 1:100 in 7H9 broth to achieve a final inoculum concentration of approximately 1-5 x 10^5 CFU/mL.

  • Inoculation and Incubation :

    • Add 100 µL of the diluted bacterial suspension to each well of the drug plate, bringing the total volume to 200 µL.

    • Seal the plates and incubate at 37°C for 7 to 14 days.

  • Reading and Interpretation :

    • The MIC is determined as the lowest drug concentration that shows no visible turbidity compared to the drug-free growth control well.

    • For enhanced accuracy, a viability indicator like Resazurin can be added, where a color change from blue to pink indicates bacterial growth.

Ensuring Reproducibility and Comparative Analysis

To ensure the reproducibility of MIC assays, several factors must be strictly controlled:

  • Inoculum Density : The initial concentration of bacteria significantly impacts the MIC value. Always use a standardized inoculum.

  • Media Composition : Variations in broth components can affect both bacterial growth and compound activity. Use a consistent, high-quality medium source.

  • Incubation Conditions : Time, temperature, and aeration must be kept constant between experiments.

  • Quality Control Strains : Regularly test a reference strain with a known MIC profile (e.g., M. tuberculosis H37Rv ATCC 27294) to validate the assay's accuracy.[4]

Comparative Data for Imidazo[2,1-b]benzothiazole Derivatives:

CompoundMIC against Mtb H37Ra (µM)Reference DrugMIC (µM)Citation
Derivative IT0615.22 (IC90)Isoniazid0.03-0.12 (Target MIC)[2][4]
Derivative IT107.05 (IC90)Isoniazid0.03-0.12 (Target MIC)[2][4]
Derivative Series C3.53Isoniazid0.03-0.12 (Target MIC)[3][4]
Derivative Series D0.061Isoniazid0.03-0.12 (Target MIC)[3][4]

Anticancer Activity Evaluation: The MTT Cell Viability Assay

The imidazo[2,1-b]benzothiazole scaffold is also a component of novel compounds with potential anticancer properties.[5][6] A fundamental and widely adopted method for screening the cytotoxic effects of new chemical entities on cancer cell lines is the MTT assay.

The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_readout Data Analysis p1 Seed cancer cells (e.g., MCF-7) in 96-well plate p2 Allow cells to adhere (24 hours) p1->p2 p3 Treat with serial dilutions of test compound p2->p3 a1 Incubate for desired duration (e.g., 72 hours) p3->a1 a2 Add MTT solution to each well a1->a2 a3 Incubate for 2-4 hours (Formazan formation) a2->a3 r1 Solubilize formazan crystals (e.g., with DMSO) a3->r1 r2 Measure absorbance at ~570 nm r1->r2 r3 Calculate % viability and IC50 r2->r3

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol for the MTT Assay on MCF-7 Breast Cancer Cells
  • Cell Seeding :

    • Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed 1 x 10^4 cells per well in a 96-well flat-bottom plate and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment :

    • Prepare serial dilutions of the test compound and a reference drug (e.g., Doxorubicin) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

    • Incubate for 72 hours.[8]

  • MTT Addition and Solubilization :

    • After incubation, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[8]

    • Incubate for another 1.5-4 hours at 37°C.[8]

    • Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

  • Data Acquisition :

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

Ensuring Reproducibility and Comparative Analysis

Sources of variability in the MTT assay are numerous and must be carefully managed:

  • Cell Seeding Density : Inconsistent cell numbers will lead to variable formazan production. Ensure a homogenous cell suspension and precise pipetting.

  • MTT Incubation Time : The optimal incubation time can vary between cell lines. This should be empirically determined.

  • Incomplete Solubilization : Undissolved formazan crystals will lead to inaccurate absorbance readings. Ensure thorough mixing after adding the solubilizing agent.

  • Compound Interference : Colored compounds or those with reducing properties can interfere with the assay. A cell-free control with the compound should be included to account for this.

Comparative Data for Imidazo[2,1-b]benzothiazole Derivatives vs. Standard Chemotherapeutics:

CompoundCell LineIC50 (µM)Reference DrugIC50 (µM)Citation
Derivative 3cMCF-735.81Cisplatin-[5]
Derivative 6iMCF-7High Potency (81% inhibition at 10 µM)Tamoxifen-[6]
-HL-60-Doxorubicin~0.05[9]

Note: Data presented is for various derivatives of the core scaffold. The high potency of some derivatives against breast cancer cell lines like MCF-7 highlights the potential of this chemical class.

In Vitro Anti-inflammatory Activity: The Griess Assay for Nitric Oxide

Chronic inflammation is implicated in a host of diseases, and the search for novel anti-inflammatory agents is a key area of drug discovery. Imidazo[2,1-b]benzothiazole derivatives have been reported to possess anti-inflammatory properties.[4][10] A common and reproducible method to screen for anti-inflammatory activity in vitro is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

The Principle of the Griess Assay

Nitric oxide is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon stimulation. NO is unstable, but it quickly breaks down into stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻). The Griess assay is a colorimetric method that quantifies nitrite levels in the cell culture supernatant as a proxy for NO production.[11]

Experimental Workflow: Griess Assay

Griess_Workflow cluster_prep Cell Culture & Stimulation cluster_assay Griess Reaction cluster_readout Data Analysis p1 Seed RAW 264.7 macrophages in 96-well plate p2 Pre-treat with test compounds (1 hour) p1->p2 p3 Stimulate with LPS (e.g., 1 µg/mL) p2->p3 a1 Incubate for 24 hours p3->a1 a2 Collect cell culture supernatant a1->a2 a3 Mix supernatant with Griess Reagent a2->a3 r1 Incubate for 10-15 minutes (Color development) a3->r1 r2 Measure absorbance at ~540 nm r1->r2 r3 Quantify nitrite using a sodium nitrite standard curve r2->r3

Caption: Workflow for the Griess Assay for Nitric Oxide Quantification.

Detailed Protocol for the Griess Assay in RAW 264.7 Macrophages
  • Cell Seeding and Treatment :

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.[12]

    • Pre-treat the cells with various non-toxic concentrations of the test compound or a reference drug (e.g., Dexamethasone) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS to induce iNOS expression and NO production. Include unstimulated and vehicle-treated controls.

  • Supernatant Collection and Griess Reaction :

    • Incubate the plate for 24 hours at 37°C.[12]

    • Carefully collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.[12]

    • Add 100 µL of the Griess reagent to each well containing the supernatant.[12]

  • Data Acquisition and Analysis :

    • Incubate at room temperature for 10 minutes, protected from light.[12]

    • Measure the absorbance at 540 nm.

    • Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

Ensuring Reproducibility and Comparative Analysis

Key considerations for a reproducible Griess assay include:

  • Cell Health and Confluency : Ensure cells are healthy and at a consistent confluency before stimulation, as their responsiveness to LPS can vary.

  • LPS Potency : The activity of LPS can vary between lots. It is advisable to test each new lot to determine the optimal concentration for stimulation.

  • Cytotoxicity : It is crucial to perform a concurrent cytotoxicity assay (like the MTT assay) to ensure that the observed reduction in NO is not simply due to cell death caused by the test compound.

  • Standard Curve : A fresh sodium nitrite standard curve should be prepared for each experiment.

Comparative Data for Anti-inflammatory Activity:

CompoundAssayIC50 (µM)Reference DrugActivityCitation
Derivative 13bNO Inhibition10.992DexamethasonePotent anti-inflammatory[13]
Derivative 13bIL-6 Inhibition2.294DexamethasonePotent anti-inflammatory[13]
Derivative 13bTNF-α Inhibition12.901DexamethasonePotent anti-inflammatory[13]

Note: Data is for a benzimidazole[2,1-b]thiazole derivative, a closely related scaffold, demonstrating potent inhibition of multiple inflammatory mediators.

Conclusion

The imidazo[2,1-b]benzothiazole scaffold represents a versatile platform for the development of new therapeutic agents. Establishing reproducible and well-controlled biological assays is the cornerstone of accurately evaluating their potential. By adhering to standardized protocols for key assays such as the broth microdilution MIC, MTT, and Griess assays, and by meticulously controlling for sources of variability, researchers can generate high-quality, comparable data. This guide provides the foundational protocols and critical insights necessary to build a robust screening cascade, enabling the confident identification and progression of promising new drug candidates from this important chemical class.

References

  • Bruchmann, S., et al. (2013). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. PubMed. Available at: [Link]

  • MI - Microbiology. Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Dobrovolskaia, M. A., et al. (2009). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. Available at: [Link]

  • Ahmadian, S., et al. (2022). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. YouTube. Available at: [Link]

  • Chourasiya, A., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. Available at: [Link]

  • Abignente, E., et al. (1983). Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles. PubMed. Available at: [Link]

  • Kim, S. J., et al. (2012). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. NCBI. Available at: [Link]

  • Sivakumar, P. M., et al. (2007). Susceptibility testing of Mycobacterium tuberculosis by broth microdilution method: a rapid alternative method. PubMed. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. PMC - NIH. Available at: [Link]

  • Sriram, D., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central. Available at: [Link]

  • Varghese, B., et al. (2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][4][7][11]thiadiazoles. NIH. Available at: [Link]

  • Cilibrizzi, A., et al. (2011). Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors. PubMed. Available at: [Link]

  • Al-Omaari, Z. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Bakherad, M., et al. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. PMC - PubMed Central. Available at: [Link]

  • Soyer Can, A. C., et al. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. MDPI. Available at: [Link]

  • de Oliveira, R. B., et al. (2025). Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. ResearchGate. Available at: [Link]

Sources

Comparative analysis of synthetic routes to Ethyl imidazo[2,1-b]benzothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold, imidazo[2,1-b]benzothiazole, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ethyl 2-carboxylate derivative, in particular, serves as a crucial intermediate for the synthesis of more complex and pharmacologically active molecules. This guide provides a comparative analysis of the primary synthetic routes to Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate, offering an in-depth look at both classical and modern methodologies. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a quantitative comparison of these approaches to inform your synthetic strategy.

At a Glance: Synthetic Strategies

Two principal synthetic strategies for Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate are prevalent: the traditional conventional heating method and the more contemporary microwave-assisted synthesis. Both methods typically involve the cyclocondensation of a 2-aminobenzothiazole with a suitable three-carbon electrophile.

FeatureConventional HeatingMicrowave-Assisted Synthesis
Heat Source Oil bath, heating mantleMicrowave irradiation
Reaction Time Hours (typically 2-8 h)[1]Minutes (typically 3-10 min)[1]
Typical Yields Moderate to GoodGood to Excellent[1]
Energy Consumption HigherLower
Scalability Well-established for large scaleCan be challenging for bulk synthesis
Reaction Control StandardPrecise temperature and pressure control

Route 1: The Classical Approach - Conventional Heating

The conventional synthesis of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate is a well-established and reliable method. It typically involves the reaction of 2-aminobenzothiazole with an α-halo ester, such as ethyl bromopyruvate or ethyl 2-bromo-2-oxoacetate, in a suitable solvent under reflux conditions.[2]

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the endocyclic nitrogen of 2-aminobenzothiazole on the electrophilic carbon of the α-halo ester, followed by an intramolecular cyclization and subsequent dehydration to afford the fused imidazo[2,1-b]benzothiazole ring system. The choice of a high-boiling point solvent facilitates the reaction by providing the necessary thermal energy to overcome the activation barrier of the cyclization and dehydration steps.

Experimental Protocol: Conventional Synthesis

Materials:

  • 2-Aminobenzothiazole

  • Ethyl bromopyruvate

  • Anhydrous Ethanol

  • Triethylamine

Procedure:

  • To a solution of 2-aminobenzothiazole (1.0 eq) in anhydrous ethanol, add triethylamine (1.2 eq).

  • To this mixture, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate.

Caption: Workflow for Conventional Synthesis.

Route 2: The Modern Approach - Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products.[3] The synthesis of benzothiazole derivatives is a prime example where microwave irradiation has been shown to be highly beneficial, significantly reducing reaction times from hours to minutes.[1][4]

Mechanistic Advantage

Microwave irradiation directly heats the polar reactants and solvent molecules through dielectric heating. This rapid and uniform heating can lead to a significant increase in the reaction rate, often allowing the reaction to be completed in a fraction of the time required for conventional heating. Furthermore, the sealed-vessel conditions in a microwave reactor can allow for temperatures to exceed the solvent's boiling point, further accelerating the reaction.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • 2-Aminobenzothiazole

  • Ethyl bromopyruvate

  • Glycerol (as a green solvent) or another suitable high-boiling point solvent

  • Microwave Reactor Vials

Procedure:

  • In a 10 mL microwave reactor vial, combine 2-aminobenzothiazole (1.0 eq) and ethyl bromopyruvate (1.1 eq) in glycerol (3-5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-10 minutes.

  • Monitor the reaction progress by TLC after cooling the vial.

  • Upon completion, cool the reaction vial to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield pure Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate.

Caption: Workflow for Microwave-Assisted Synthesis.

Comparative Analysis: Head-to-Head

ParameterConventional HeatingMicrowave-Assisted SynthesisRationale and Insights
Reaction Time 4-6 hours5-10 minutesMicrowave irradiation provides rapid and efficient energy transfer, drastically reducing the time required to reach the transition state.[1]
Yield Typically 60-75%Often >85%The rapid heating in microwave synthesis can minimize the formation of side products, leading to cleaner reactions and higher yields.[1]
Solvent Choice Anhydrous EthanolGlycerol, DMF, or other high-boiling point solventsMicrowave synthesis benefits from polar, high-boiling point solvents that can absorb microwave energy efficiently. Glycerol is an excellent green solvent choice.
Purification RecrystallizationColumn ChromatographyWhile recrystallization can be effective for the conventional method, the potentially cleaner reaction profile of the microwave synthesis may still necessitate chromatography for high purity.
Energy Efficiency LowerHigherMicrowave synthesis is generally more energy-efficient as it heats the reaction mixture directly, unlike conventional methods that heat the entire apparatus.

Conclusion and Future Outlook

Both conventional heating and microwave-assisted synthesis are viable methods for preparing Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate. The choice of method will largely depend on the available equipment, desired scale, and the importance of time and energy efficiency.

For rapid synthesis, small-scale production, and optimization of reaction conditions, microwave-assisted synthesis is the superior choice , offering significant advantages in terms of reaction time and yield.[1][4] Its application in "green chemistry" is also a notable benefit.

Conventional heating remains a robust and scalable method , particularly for large-scale production where the use of large microwave reactors may be a limiting factor. Its simplicity and the use of standard laboratory equipment make it an accessible option for many researchers.

Future research in this area may focus on the development of one-pot, multi-component reactions for the synthesis of this scaffold, further streamlining the synthetic process.[5] Additionally, the exploration of catalytic, solvent-free conditions for both conventional and microwave-assisted methods could lead to even more efficient and environmentally friendly synthetic routes.

References

  • Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. National Institutes of Health. [Link]

  • One‐pot microwave‐assisted synthesis of imidazo[2,1‐b]thiazole derivatives. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central. [Link]

  • Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities. ResearchGate. [Link]

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Bentham Science. [Link]

  • Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. National Institutes of Health. [Link]

  • Comparison between microwave-assisted and conventional method of synthesis of iminoimidazolines in terms of yield and time. ResearchGate. [Link]

  • Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. ResearchGate. [Link]

  • ChemInform Abstract: Microwave-Assisted Synthesis of Benzothiazole Derivatives Using Glycerol as Green Solvent. ResearchGate. [Link]

  • Microwave-assisted synthesis of benzimidazoles, benzoxazoles, and benzothiazoles from resin-bound esters. PubMed. [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. ResearchGate. [Link]

  • NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES ABST. Iraqi Journal of Market Research and Consumer Protection. [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. National Institutes of Health. [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Tikrit Journal of Pure Science. [Link]

  • Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents. PubMed. [Link]

  • Synthesis, spectral studies and biological activity of 2, 3-disubstituted imidazo [2, 1-b] benzothiazole derivatives. ResearchGate. [Link]

  • Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. [Link]

  • Microwave-assisted Solvent-Free Synthesis of 3-[(4-substituted piperazin-1-yl)alkyl] imidazo[2,1-b][1][6]benzothiazol-2(3H)-ones as serotonin3 (5-HT3) Receptor Antagonists. PubMed. [Link]

  • Synthesis and pharmacological activity of imidazo[2,1-b]benzothiazole acids. PubMed. [Link]

Sources

A Researcher's Guide to Biological Target Validation of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the imidazo[2,1-b]benzothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] Derivatives of this heterocyclic system are actively being investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[4][5] This guide focuses specifically on the ethyl imidazo[2,1-b]benzothiazole-2-carboxylate subclass, providing a comprehensive overview of strategies and experimental methodologies for the critical process of biological target validation.

For researchers and drug development professionals, establishing a clear and definitive link between a compound and its molecular target is the cornerstone of a successful therapeutic program. This guide is designed to navigate the complexities of target identification and validation, offering a synthesis of technical accuracy and field-proven insights. We will explore the known and putative targets of the broader imidazo[2,1-b]benzothiazole class and delineate a rigorous, multi-faceted approach to validate these targets for the ethyl carboxylate derivatives.

The Imidazo[2,1-b]benzothiazole Scaffold: A Hub of Therapeutic Potential

The versatility of the imidazo[2,1-b]benzothiazole core lies in its unique three-dimensional structure, which allows for diverse substitutions and interactions with a range of biological macromolecules. This has led to the identification of several potential molecular targets, each implicated in critical disease pathways. Understanding these provides a logical starting point for the target validation of our specific ethyl carboxylate derivatives.

Known and Putative Biological Targets:
Putative Target Therapeutic Area Key Findings for the Broader Imidazo[2,1-b]benzothiazole Class Citation
p53 Pathway CancerSome derivatives have been investigated as potential inhibitors of the p53 tumor suppressor protein.[6][6]
Glucocorticoid Receptor (GCR) Inflammation, CancerDerivatives have been identified as allosteric inhibitors of the GCR, suggesting a novel mechanism for modulating inflammatory responses.[1][1]
Receptor Tyrosine Kinases (RTKs) CancerThe Met receptor tyrosine kinase has been identified as a direct target, with derivatives inhibiting its oncogenic function.[7][7]
Estrogen Receptors (ERs) CancerCertain derivatives have shown potential as inhibitors of estrogen receptors, particularly in the context of breast cancer.[8][8]
Focal Adhesion Kinase (FAK) CancerInhibition of FAK has been demonstrated, suggesting a role in disrupting cancer cell adhesion and migration.[9][9]
Tubulin CancerSeveral conjugates of the imidazo[2,1-b]benzothiazole scaffold have been shown to inhibit tubulin polymerization, a validated anticancer mechanism.[10][11][10][11]

A Multi-pronged Approach to Target Validation

A robust target validation strategy relies on a convergence of evidence from multiple, independent experimental approaches. The following workflow outlines a logical progression from initial hypothesis to definitive target confirmation.

Figure 1: A workflow for biological target validation.

Phase 1: Target Identification and Initial Biochemical Assessment

The initial phase focuses on identifying high-probability targets and confirming direct molecular interaction in a simplified, cell-free system.

1.1 Computational Screening (Molecular Docking):

  • Causality: Molecular docking serves as a powerful in silico tool to predict the binding affinity and mode of interaction between a ligand (our ethyl carboxylate derivative) and a potential protein target. This allows for the prioritization of targets for subsequent experimental validation.

  • Protocol:

    • Obtain the 3D crystal structure of the putative target protein from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of the ethyl imidazo[2,1-b]benzothiazole-2-carboxylate derivative.

    • Define the binding site on the target protein.

    • Perform docking simulations using software such as AutoDock or Glide.

    • Analyze the docking scores and binding poses to predict the most favorable interactions. Molecular docking studies have been successfully used to rationalize the binding of imidazo[2,1-b]benzothiazole derivatives to targets like tubulin and FAK.[9][10]

1.2 Biochemical Assays:

  • Causality: These assays provide the first direct experimental evidence of a physical interaction between the compound and the purified target protein.

  • Examples:

    • Enzyme Inhibition Assays: If the target is an enzyme (e.g., a kinase), its activity is measured in the presence of varying concentrations of the test compound to determine the IC50 value.

    • Receptor Binding Assays: For receptor targets, a radiolabeled or fluorescently tagged ligand is used to compete with the test compound for binding to the receptor, allowing for the determination of binding affinity (Ki).

Phase 2: Confirming Target Engagement in a Cellular Context

Demonstrating that the compound interacts with its intended target within the complex environment of a living cell is a critical step.

2.1 Cellular Thermal Shift Assay (CETSA):

  • Causality: CETSA is a powerful technique to confirm direct target engagement in intact cells.[12] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

  • Protocol:

    • Treat intact cells with the ethyl carboxylate derivative or a vehicle control.

    • Lyse the cells and heat the lysates to a range of temperatures.

    • Centrifuge the samples to pellet the aggregated, denatured proteins.

    • Analyze the soluble fraction by Western blot using an antibody specific to the target protein.

    • A shift in the melting curve in the presence of the compound indicates direct target binding.

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

2.2 Genetic Approaches: Target Knockdown and Overexpression:

  • Causality: Modulating the expression level of the putative target protein can provide strong evidence for its role in the compound's mechanism of action.

  • Methodologies:

    • Knockdown (siRNA/shRNA): If reducing the expression of the target protein mimics or enhances the effect of the compound, it supports the hypothesis that the compound acts through this target.

    • Overexpression: Conversely, if overexpressing the target protein rescues the cells from the compound's effects, it provides further evidence of on-target activity.

2.3 Reporter Gene Assays:

  • Causality: For targets that function as transcription factors or are part of a signaling pathway that regulates gene expression (e.g., GCR), reporter gene assays provide a functional readout of target modulation.[1]

  • Protocol:

    • Use a cell line that has been engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is regulated by the target of interest.

    • Treat the cells with the ethyl carboxylate derivative.

    • Measure the reporter gene expression.

    • A change in reporter activity indicates that the compound is modulating the target's transcriptional activity.

Phase 3: In Vivo Validation and Preclinical Assessment

The final phase of target validation involves demonstrating that the compound engages its target in a living organism and that this engagement leads to the desired therapeutic effect.

3.1 Animal Models of Disease:

  • Causality: Efficacy studies in relevant animal models are essential to demonstrate that the compound has a therapeutic benefit and that this benefit is linked to its proposed mechanism of action.

3.2 Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:

  • Causality: PK/PD studies establish a relationship between the drug concentration in the body (pharmacokinetics) and the biological effect on the target (pharmacodynamics). This is crucial for determining an effective dosing regimen.

  • Methodology:

    • Administer the ethyl carboxylate derivative to animals at various doses.

    • Collect tissue samples at different time points.

    • Measure the compound concentration in the tissues (PK).

    • Assess target engagement in the same tissues using techniques like CETSA or by measuring downstream biomarkers.

    • Correlate the level of target engagement with the observed therapeutic effect.

Comparison with Alternative Therapeutic Strategies

To provide a comprehensive evaluation, it is essential to compare the performance of ethyl imidazo[2,1-b]benzothiazole-2-carboxylate derivatives with existing or alternative therapeutic approaches for a given validated target.

Validated Target Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate Derivative Alternative Therapeutic Strategy Comparative Performance Metrics
Tubulin Potent inhibitor of tubulin polymerization. [10][11]Taxanes (e.g., Paclitaxel), Vinca Alkaloids (e.g., Vincristine) - Mechanism of Action: Compare binding site (e.g., colchicine vs. taxol site).- Resistance Profile: Assess activity in cell lines resistant to other tubulin inhibitors.- Toxicity Profile: Evaluate off-target effects and overall safety.
Glucocorticoid Receptor (GCR) Allosteric inhibitor. [1]Competitive Antagonists (e.g., Mifepristone) - Selectivity: Determine if the allosteric mechanism offers improved selectivity and reduced side effects.- Efficacy: Compare the ability to modulate GCR-mediated transactivation and transrepression.
Met Receptor Tyrosine Kinase Direct inhibitor. [7]Monoclonal Antibodies (e.g., Onartuzumab), Other Small Molecule Inhibitors (e.g., Crizotinib) - Potency: Compare IC50 values in kinase assays and cellular proliferation assays.- Specificity: Assess the kinase selectivity profile against a panel of other kinases.- In Vivo Efficacy: Compare tumor growth inhibition in relevant xenograft models.

Conclusion

The validation of a biological target for a novel chemical series is a rigorous, iterative process that forms the foundation of rational drug design. For ethyl imidazo[2,1-b]benzothiazole-2-carboxylate derivatives, the existing literature on the broader imidazo[2,1-b]benzothiazole class provides a fertile ground for hypothesis-driven target validation studies. By employing a multi-faceted approach that combines computational, biochemical, cellular, and in vivo methodologies, researchers can build a compelling body of evidence to definitively link these promising compounds to their molecular targets. This, in turn, will pave the way for their potential development as novel therapeutics for a range of human diseases.

References

  • Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors. PubMed. [Link]

  • ethyl iMidazo[2,1-b]thiazole-5-carboxylate. MySkinRecipes. [Link]

  • Imidazo[2,1-b]benzothiazol Derivatives as Potential Allosteric Inhibitors of the Glucocorticoid Receptor. PMC - NIH. [Link]

  • Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. NIH. [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Publishing. [Link]

  • Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and... ResearchGate. [Link]

  • Synthesis of Thiazole Linked Imidazo[2,1- b ]Thiazoles as Anticancer Agents. Request PDF. [Link]

  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. PMC - PubMed Central. [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. [Link]

  • From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? [Link]

  • Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents. PubMed. [Link]

  • Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. [Link]

  • Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: synthesis, in silico, and in vitro evaluation. PubMed. [Link]

  • Studies on imidazo[2,1-b][1][6]benzothiazole derivatives as new radiosensitizers. OUCI. [Link]

  • Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]

  • (PDF) Synthesis, spectral studies and biological activity of 2, 3-disubstituted imidazo [2, 1-b] benzothiazole derivatives. ResearchGate. [Link]

  • Novel Substituted Benzothiazole and Imidazo[2,1-b][1][6][7]Thiadiazole Derivatives: Synthesis, Characterization, Molecular Docking Study, and Investigation of Their In Vitro Antileishmanial and Antibacterial Activities. ResearchGate. [Link]

  • Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Request PDF. [Link]

  • (PDF) Derivatives of Imidazo [2, 1-B] Benzothiazole. Amanote Research. [Link]

  • ethyl imidazo[2,1-b]-benzthiazole-2-carboxylate. ChemBK. [https://www.chembk.com/en/chem/ETHYL%20IMIDAZO[2,1-B][1][6]BENZOTHIAZOLE-2-CARBOXYLATE]([Link]1][6]BENZOTHIAZOLE-2-CARBOXYLATE)

  • Synthesis and pharmacological activity of imidazo[2,1-b]benzothiazole acids. PubMed. [Link]

  • Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. PubMed. [Link]

  • Synthesis and biological evaluation of imidazo[2,1- b ]thiazole-benzimidazole conjugates as microtubule-targeting agents. ResearchGate. [Link]

  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Brieflands. [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. Semantic Scholar. [Link]2f451f807279f061b4)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.